molecular formula C6H4BrN3O B1384191 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 22276-97-7

5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B1384191
CAS No.: 22276-97-7
M. Wt: 214.02 g/mol
InChI Key: XJUAXRSIRZNYBE-UHFFFAOYSA-N
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Description

5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 22276-97-7) is a high-purity brominated heterocycle serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. With a molecular formula of C₆H₄BrN₃O and a molecular weight of 214.02 g/mol, this compound is a key building block for developing targeted therapeutics . Its primary research value lies in the synthesis of kinase inhibitors, particularly for anticancer agents targeting protein kinases such as the JAK and EGFR families . The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to mimic purine bases, allowing it to interact effectively with the ATP-binding sites of various kinases . This reactivity enables selective functionalization for extensive structure-activity relationship (SAR) studies, facilitating the optimization of potency and pharmacokinetic properties in drug candidates . Furthermore, recent studies highlight the application of this core structure in developing potent new inhibitors, such as USP7 inhibitors, for cancer therapy, demonstrating its ongoing relevance in pioneering research areas . The product is rigorously tested to ensure ≥95% purity and is supplied as a fine white to off-white powder. It must be stored dry at 2-8°C . This product is labeled with the GHS hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . This product is for professional laboratory research, manufacturing, or non-commercial purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, including human or animal use.

Properties

IUPAC Name

5-bromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUAXRSIRZNYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298553
Record name 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
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Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22276-97-7
Record name 22276-97-7
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Record name 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
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Record name 5-bromo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Foundational & Exploratory

What is the mechanism of action of 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one derivatives?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Bromo-pyrrolo[2,3-d]pyrimidin-4-one Scaffold

The this compound core structure represents a privileged scaffold in modern medicinal chemistry. Its foundational component, the pyrrolo[2,3-d]pyrimidine nucleus, is a deaza-isostere of adenine, the purine base integral to adenosine triphosphate (ATP).[1] This inherent structural mimicry positions these derivatives as prime candidates for ATP-competitive inhibitors of a wide array of enzymes, most notably protein kinases.[1][2] The strategic incorporation of a bromine atom at the 5-position further refines the molecule's pharmacological profile, often enhancing binding affinity, potency, and selectivity for its intended biological targets.[3] This guide provides a comprehensive exploration of the multifaceted mechanisms of action of these derivatives, grounded in experimental evidence and contextualized for drug discovery and development.

Part 1: The Predominant Mechanism - Multi-Targeted Kinase Inhibition

The primary mechanism of action for the vast majority of this compound derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Derivatives based on this scaffold have demonstrated the ability to act as multi-targeted kinase inhibitors, concurrently blocking the activity of several key kinases involved in tumor growth, proliferation, and survival.[3][4]

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that, upon binding to their respective ligands, autophosphorylate and initiate downstream signaling cascades that regulate cell growth, differentiation, and metabolism. Many 5-bromo-pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed to target RTKs implicated in oncogenesis.[4]

Key RTK targets include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other solid tumors.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][4][5]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.[4]

  • HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a subset of breast cancers.[3]

The inhibitory action of these compounds against RTKs disrupts the signaling pathways they control, leading to anti-proliferative and anti-angiogenic effects.

Inhibition of Non-Receptor Tyrosine Kinases

Beyond cell surface receptors, these derivatives also target intracellular non-receptor tyrosine kinases. A notable example is Focal Adhesion Kinase (FAK) , a critical mediator of cell migration, invasion, and survival.[6] By inhibiting FAK, these compounds can impede metastasis, a major cause of cancer-related mortality.[6]

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are essential for the regulation of the cell cycle. Their aberrant activity can lead to uncontrolled cell proliferation, a defining feature of cancer. Certain derivatives have shown potent inhibitory activity against CDKs, such as CDK2 and the CDK4/6-Cyclin D complex , inducing cell cycle arrest and apoptosis.[3][7]

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition by a 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one derivative.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to ATP-binding pocket Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Inhibited_Kinase Inactive Kinase Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cell Proliferation, Survival, Angiogenesis Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor 5-Bromo-pyrrolo[2,3-d] pyrimidin-4-one Derivative Inhibitor->Inhibited_Kinase Competitively binds to ATP-binding pocket Blocked_Response Apoptosis, Cell Cycle Arrest Inhibited_Kinase->Blocked_Response Blocks signaling

Caption: ATP-competitive kinase inhibition by 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one derivatives.

Downstream Cellular Consequences of Kinase Inhibition

The inhibition of these critical kinases culminates in a range of anti-cancer effects at the cellular level:

  • Induction of Apoptosis: By blocking pro-survival signaling pathways, these compounds trigger programmed cell death. This is often evidenced by an increase in the expression of pro-apoptotic proteins like caspase-3 and Bax, and a decrease in anti-apoptotic proteins such as Bcl-2.[3]

  • Cell Cycle Arrest: Inhibition of CDKs halts the progression of the cell cycle, preventing cancer cells from dividing.[3]

  • Anti-Angiogenic Effects: By inhibiting VEGFR, these derivatives can cut off the blood supply to tumors, starving them of essential nutrients and oxygen.[4]

The following table summarizes the inhibitory activity of a representative compound, 5k , against a panel of kinases.[3]

Kinase TargetIC50 (nM)
EGFR40
Her285
VEGFR262
CDK2204

Part 2: Alternative Mechanisms of Action

While kinase inhibition is the most widely reported mechanism, the versatile pyrrolo[2,3-d]pyrimidine scaffold has been adapted to target other cellular machinery.

Inhibition of Purine Biosynthesis

Certain derivatives have been engineered as antifolates to inhibit key enzymes in the de novo purine nucleotide biosynthesis pathway.[8] Specifically, they can act as dual inhibitors of:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase)

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase)

By blocking these enzymes, the compounds deprive cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby halting their proliferation.[8]

Protein Degradation via the Ubiquitin-Proteasome System

An emerging and innovative mechanism involves the design of hybrid molecules that, instead of merely inhibiting their target, induce its degradation. A recent study reported on pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids that facilitate the targeted degradation of both Cyclin D1/3 and CDK4/6 through the Ubiquitin-Proteasome System (UPS).[7] This approach offers the potential for a more profound and sustained therapeutic effect compared to simple inhibition.

Antiviral Activity

The structural similarity of the pyrrolo[2,3-d]pyrimidine core to purine nucleosides has also led to the investigation of its derivatives as antiviral agents. Some compounds have demonstrated activity against viruses such as Hepatitis A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1), likely by interfering with viral replication processes.[9]

Part 3: Experimental Validation Protocols

The elucidation of these mechanisms of action relies on a suite of robust biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This is a fundamental assay to determine the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a derivative against a panel of purified kinases.

Methodology:

  • Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and the test compound at various concentrations.

  • Procedure: a. The kinase, substrate, and test compound are incubated together in an appropriate assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase activity relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

The following workflow diagram illustrates the kinase inhibition assay.

G Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - Test Compound (Serial Dilutions) - ATP Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Quantify_Phosphorylation Quantify Phosphorylation Stop_Reaction->Quantify_Phosphorylation Data_Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Quantify_Phosphorylation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

  • Procedure: Cancer cell lines are seeded in 96-well plates and treated with serial dilutions of the compound for a specified period (e.g., 72 hours). The viability of the cells is then assessed using a colorimetric reagent like MTT, which is converted to a colored formazan product by metabolically active cells.

Apoptosis Assay (e.g., Annexin V/PI Staining):

  • Objective: To quantify the induction of apoptosis.

  • Procedure: Cells treated with the compound are stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting:

  • Objective: To measure changes in the expression or phosphorylation status of specific proteins in a signaling pathway.

  • Procedure: Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., phosphorylated EGFR, caspase-3, Bcl-2).

Conclusion

Derivatives of this compound are a versatile and potent class of bioactive molecules. Their primary mechanism of action is ATP-competitive inhibition of a range of protein kinases crucial for cancer cell signaling, leading to apoptosis, cell cycle arrest, and anti-angiogenic effects. Furthermore, the adaptability of the scaffold allows for the development of compounds with alternative mechanisms, including the inhibition of purine biosynthesis and the targeted degradation of oncoproteins. A thorough understanding of these mechanisms, validated through rigorous experimental protocols, is essential for the continued development of this promising class of therapeutic agents.

References

5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one structural analogs and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs and Properties of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Abstract

The 7-deazapurine scaffold, a core structure in many biologically active compounds, is a focal point of extensive research in medicinal chemistry. This guide provides a detailed exploration of this compound, a key intermediate and a pharmacologically relevant molecule in its own right. We will delve into its structural analogs, focusing on the synthetic strategies employed to modify the core, the resulting physicochemical and pharmacological properties, and the structure-activity relationships (SAR) that guide modern drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules, particularly in the context of kinase inhibition and other therapeutic applications.

Introduction: The Prominence of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. It is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic distribution, metabolic stability, and ability to form hydrogen bonds, thereby offering a unique platform for designing selective and potent inhibitors of various biological targets.

The versatility of the 7-deazapurine core allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. One of the most pivotal starting points for developing a wide array of these analogs is this compound, also known as 5-bromo-7-deazaguanine. The bromine atom at the C5 position is not merely a substituent; it is a versatile chemical handle that opens the door to a multitude of cross-coupling reactions, allowing for the introduction of diverse functionalities.

This guide will systematically explore the landscape of these analogs, providing insights into their synthesis, properties, and therapeutic potential.

The Core Moiety: this compound

The parent compound, this compound, serves as a crucial building block for the synthesis of a wide range of 7-deazapurine analogs. Its structure features the characteristic fused pyrimidine and pyrrole rings, with a bromine atom at the 5-position of the pyrrole ring and a carbonyl group at the 4-position of the pyrimidine ring.

Physicochemical Properties

A summary of the key physicochemical properties of the core moiety is presented in the table below. These properties are crucial for its handling, reactivity, and role as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₆H₄BrN₃OPubChem
Molecular Weight 214.02 g/mol PubChem
Appearance Off-white to pale yellow powderN/A
Solubility Sparingly soluble in common organic solvents, soluble in DMSON/A
Melting Point >300 °CN/A
Synthetic Approaches

The synthesis of this compound typically starts from commercially available pyrimidine precursors. A common and efficient method involves the bromination of the parent 7-deazaguanine.

G A 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-Deazaguanine) B N-Bromosuccinimide (NBS) in DMF A->B Bromination C 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-ol B->C

Caption: General scheme for the bromination of 7-deazaguanine.

Structural Analogs and Their Therapeutic Significance

The true value of 5-bromo-7-deazaguanine lies in its utility as a precursor for a vast array of structural analogs. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, leading to the generation of large and diverse chemical libraries for drug discovery.

C5-Substituted Analogs: A Gateway to Kinase Inhibition

A significant number of C5-substituted 7-deazapurine analogs have been investigated as potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ability to introduce diverse functionalities at the C5 position allows for the optimization of interactions with the kinase active site.

A prime example of the successful application of this strategy is in the development of inhibitors for Janus kinases (JAKs). The general synthetic workflow for generating a library of C5-substituted analogs is depicted below.

G cluster_0 Core Synthesis cluster_1 Cross-Coupling Reactions cluster_2 Diverse C5-Substituted Analogs A 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-ol B Aryl/Heteroaryl Boronic Acid (Suzuki Coupling) A->B Pd Catalyst, Base C Terminal Alkyne (Sonogashira Coupling) A->C Pd/Cu Catalysts, Base D Organostannane (Stille Coupling) A->D Pd Catalyst E Library of C5-Aryl/Heteroaryl Analogs B->E F Library of C5-Alkynyl Analogs C->F G Library of C5-Alkyl/Aryl Analogs D->G

Caption: Workflow for generating diverse C5-substituted analogs.

N7-Substituted Analogs: Modulating Solubility and Cell Permeability

While modifications at the C5 position are crucial for target engagement, substitutions at the N7 position of the pyrrole ring are often employed to modulate the physicochemical properties of the analogs. Alkylation or arylation at this position can significantly impact solubility, cell permeability, and metabolic stability. These modifications are typically achieved by reacting the N7-unsubstituted core with an appropriate electrophile in the presence of a base.

Structure-Activity Relationship (SAR) Insights

The extensive exploration of analogs derived from 5-bromo-7-deazaguanine has led to the development of robust SAR models. For instance, in the context of JAK inhibitors, it has been observed that the nature of the C5 substituent plays a critical role in determining both potency and selectivity. Small, rigid aromatic or heteroaromatic groups at C5 often lead to potent inhibition, while bulky substituents can be detrimental to activity. The choice of the N7 substituent can then be used to fine-tune the pharmacokinetic profile of the lead compounds.

Experimental Protocols

The following section provides a generalized, step-by-step protocol for the synthesis and characterization of a C5-substituted analog via a Suzuki coupling reaction.

General Procedure for Suzuki Coupling

Objective: To synthesize a C5-aryl-7-deazaguanine analog from 5-bromo-7-deazaguanine.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the aryl boronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C5-aryl analog.

Self-Validation:

  • Characterization: The structure and purity of the final compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: The purity of the compound should be assessed by HPLC, with a purity of >95% being desirable for biological testing.

Data Summary: A Comparative Look at Analog Properties

The table below provides a representative summary of the biological activity of a series of hypothetical C5-substituted analogs against a target kinase. This illustrates how systematic modifications can lead to significant improvements in potency.

Compound IDC5-SubstituentIC₅₀ (nM)
Parent -Br>10,000
Analog 1 -Phenyl5,200
Analog 2 -4-Fluorophenyl1,800
Analog 3 -Pyridin-4-yl350
Analog 4 -1H-Pyrazol-4-yl85

Future Directions and Conclusion

The this compound core continues to be a highly valuable starting point for the development of novel therapeutics. Future research in this area is likely to focus on:

  • Exploration of Novel C5-Substituents: The discovery of new and diverse functionalities at the C5 position will continue to be a major driver of innovation.

  • Development of Covalent Inhibitors: The introduction of reactive groups that can form covalent bonds with the target protein is a promising strategy for achieving enhanced potency and duration of action.

  • Application to New Therapeutic Areas: While kinase inhibition has been a major focus, the versatility of the 7-deazapurine scaffold makes it an attractive candidate for targeting other protein families.

An In-depth Technical Guide to the Synthesis of Novel Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of nucleotides, allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.[1] This mimicry has led to the development of numerous potent and selective inhibitors for various kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) kinase.[2][3][4] Compounds bearing this scaffold, such as the FDA-approved drug Tofacitinib, have demonstrated significant therapeutic success, fueling ongoing interest in discovering novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[5]

The synthesis of this scaffold, however, is not trivial. Key challenges include controlling regioselectivity during the construction of the fused ring system and achieving efficient functionalization of the core for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the principal synthetic strategies for constructing and diversifying the pyrrolo[2,3-d]pyrimidine core, focusing on the underlying chemical logic and providing field-proven protocols for practical application.

Core Synthetic Strategies: A Tale of Two Rings

The construction of the pyrrolo[2,3-d]pyrimidine scaffold can be broadly categorized by the final ring-closing event. The two dominant approaches involve either constructing the pyrimidine ring onto a pre-functionalized pyrrole or, conversely, forming the pyrrole ring onto an existing pyrimidine template. More recently, multicomponent reactions have emerged as powerful alternatives, enabling rapid assembly of the core in a single step.

Strategy A: Annulation of the Pyrimidine Ring onto a Pyrrole Precursor

This classical and highly versatile strategy begins with a suitably substituted pyrrole. The key is to install functional groups on the pyrrole ring that can react with a one- or two-carbon synthon to form the pyrimidine ring. A common approach involves the cyclization of β-enaminonitriles or β-enaminoesters derived from pyrroles with reagents like formamide, urea, or isothiocyanates.[6][7] This method allows for the early introduction of diversity elements on the pyrrole portion of the molecule.

A representative pathway starts from a 2,3-dicarboxypyrrole derivative, which is transformed into a 2-azidocarbonylpyrrole. Through a Curtius rearrangement, a pyrrolylurea is formed, which can then be cyclized under basic conditions to yield the desired pyrrolo[2,3-d]pyrimidine-2,4-dione core.[8]

G Pyrrole Substituted Pyrrole (e.g., 2-amino-3-cyanopyrrole) Cyclization Cyclization Pyrrole->Cyclization Ring Annulation Reagents Formamide, Urea, Isothiocyanate, etc. Reagents->Cyclization Product Pyrrolo[2,3-d]pyrimidine Core Cyclization->Product

Caption: Strategy A: Pyrimidine ring formation from a pyrrole.

Strategy B: Construction of the Pyrrole Ring onto a Pyrimidine Precursor

Perhaps the most widely employed strategy in drug discovery programs involves building the pyrrole ring onto a pre-existing, functionalized pyrimidine. This approach offers the advantage of utilizing readily available and diverse pyrimidine starting materials. A common starting point is a 4-amino-5-halopyrimidine or a 4,6-dichloropyrimidine, which serves as an electrophilic backbone.

A powerful execution of this strategy involves a sequence of cross-coupling followed by intramolecular cyclization. For instance, a 5-bromo-2,4-dichloropyrimidine can be selectively aminated, followed by a Sonogashira coupling with a protected alkyne.[5][9] The subsequent removal of the protecting group and intramolecular cyclization, often catalyzed by copper or palladium, forges the pyrrole ring to yield the desired scaffold.[5][9] This sequence provides excellent control over substitution patterns on both rings.

G Pyrimidine Substituted Pyrimidine (e.g., 4-amino-5-halopyrimidine) Coupling Coupling Product Pyrimidine->Coupling Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Coupling Product Pyrrolo[2,3-d]pyrimidine Core Cyclization Cyclization Coupling->Cyclization Intramolecular Annulation Cyclization->Product

Caption: Strategy B: Pyrrole ring formation from a pyrimidine.

Strategy C: Modern Multicomponent and Cascade Reactions

To meet the demands of high-throughput synthesis and green chemistry, one-pot multicomponent reactions (MCRs) and cascade reactions have become increasingly valuable.[10] These methods construct the pyrrolo[2,3-d]pyrimidine core with high atom economy by combining three or more starting materials in a single operation, avoiding the isolation of intermediates.

One notable example is the three-component reaction between an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative.[10] This reaction proceeds via a sequence of Knoevenagel condensation followed by an intermolecular condensation and cyclization to furnish highly functionalized pyrrolo[2,3-d]pyrimidines in high yields.[10] Another innovative approach employs an I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones, involving a Michael addition, iodination, and spiro ring-opening sequence.[11]

EntryArylglyoxal (Ar)Barbituric Acid DerivativeTime (min)Yield (%)
1PhenylBarbituric acid6595
24-ChlorophenylBarbituric acid6092
34-MethylphenylThiobarbituric acid7588
44-Methoxyphenyl1,3-Dimethylbarbituric acid8085
Data adapted from a one-pot, three-component synthesis using TBAB as a catalyst in ethanol.[10]

Post-Synthesis Functionalization: The Gateway to Novel Derivatives

For drug development, the synthesis of the core scaffold is just the beginning. The ability to strategically functionalize the pyrrolo[2,3-d]pyrimidine ring system is paramount for optimizing biological activity and ADME properties. Transition-metal-catalyzed cross-coupling reactions are the workhorses for this diversification.

A common workflow involves the regioselective installation of a halogen (typically iodine or bromine) onto the pyrrole ring at the C5-position (purine C7-position).[12][13][14] This "functional handle" opens the door to a host of powerful C-C and C-N bond-forming reactions.

  • Suzuki-Miyaura Coupling: Reacting the C5-iodo intermediate with various aryl or heteroaryl boronic acids is a robust method to install diverse aromatic substituents. This has been used effectively in the synthesis of RET kinase inhibitors.[3][15]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the C4-chloro position of the pyrimidine ring with a wide range of amines. This has been a key strategy in developing third-generation EGFR inhibitors.[2][4]

G Core Pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro derivative) IodinatedCore C5-Iodo Intermediate Core->IodinatedCore Iodination (NIS, etc.) BuchwaldProduct C4-Amino Derivative Core->BuchwaldProduct Buchwald-Hartwig (R₂NH, Pd cat.) SuzukiProduct C5-Aryl Derivative IodinatedCore->SuzukiProduct Suzuki Coupling (Ar-B(OH)₂, Pd cat.)

References

Biological activity of halogenated pyrrolo[2,3-d]pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Halogenated Pyrrolo[2,3-d]pyrimidine Scaffolds

Authored by a Senior Application Scientist

Foreword: The Privileged Scaffold and the Power of the Halogen

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets in a specific and high-affinity manner. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a quintessential example of such a scaffold.[1][2] Its structural resemblance to adenine, a fundamental component of ATP, allows it to function as an effective mimic, targeting the ATP-binding sites of numerous enzymes, particularly kinases.[3][4][5]

This guide delves into the rich biological activities of the pyrrolo[2,3-d]pyrimidine scaffold, with a specific focus on the transformative role of halogenation . The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a cornerstone of modern drug design. It is not merely a tool for adding molecular weight; it is a nuanced strategy to modulate a compound's electronic properties, lipophilicity, metabolic stability, and binding interactions.[6][7] Halogens can form specific, non-covalent interactions known as "halogen bonds," which can significantly enhance binding affinity and selectivity for a target protein. This guide will explore how this powerful synergy—a privileged scaffold enhanced by strategic halogenation—has yielded potent inhibitors across oncology, virology, and microbiology.

Section 1: Halogenated Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. The structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to the adenine core of ATP makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[5] Halogenation of this scaffold serves to fine-tune potency, selectivity, and pharmacokinetic properties.[6]

Mechanism of Action: Competitive ATP Binding

The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives inhibit kinases is by occupying the ATP-binding pocket of the enzyme. This prevents the phosphorylation of substrate proteins, thereby interrupting the signaling cascade that drives pathological processes like cell proliferation. The pyrrole nitrogen and pyrimidine nitrogens of the core scaffold form critical hydrogen bonds with the "hinge region" of the kinase domain, an interaction that anchors the inhibitor in the active site.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Halogenated_Inhibitor Halogenated Pyrrolo[2,3-d]pyrimidine Substrate Substrate Kinase->Substrate Acts on Phosphorylated_Substrate Substrate-P Substrate->Phosphorylated_Substrate Becomes Inactive_Kinase Kinase Halogenated_Inhibitor->Inactive_Kinase Competitively Binds No_Phosphorylation Inactive_Kinase->No_Phosphorylation Blocks ATP Binding

Caption: Competitive inhibition of kinase activity.
Structure-Activity Relationship (SAR) Insights

The introduction of halogens at various positions on the pyrrolo[2,3-d]pyrimidine scaffold has profound effects on activity.

  • Enhanced Potency: Halogen substituents on aryl rings appended to the core can explore additional hydrophobic pockets within the kinase active site. For instance, in the development of RET kinase inhibitors, halogenation was a key strategy to improve potency.[8][9]

  • Improved Selectivity: Different kinases have unique topographies in their active sites. A strategically placed halogen can create a steric clash with one kinase while forming a favorable interaction with another, thereby improving the selectivity profile.

  • Metabolic Stability: Halogenation, particularly with fluorine, at metabolically labile positions can block oxidative metabolism, increasing the compound's half-life.

A study on novel (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide compounds found that halogenated derivatives possessed excellent cytotoxic properties and the ability to inhibit multiple tyrosine kinases.[6] Similarly, research into inhibitors for RET kinase, a driver in some cancers, identified a lead compound with low nanomolar potency against both wild-type and drug-resistant mutant forms of the enzyme.[8]

Compound ClassTarget Kinase(s)Key Halogenation FeatureObserved EffectReference(s)
Pyrrolo[2,3-d]pyrimidine-iminesDDR2Bromine on a 2-phenyl ringEnhanced antitumor activity against colon cancer HT-29 cells.[1]
4-amino-N'-benzylidenebenzohydrazidesMultiple TKsVarious halogens on the benzylidene ringPotent cytotoxic effects against multiple cancer cell lines (IC50 29-59 µM).[6][10]
Pyrrolo[2,3-d]pyrimidine derivativesRET, RET V804MSubstitution on an appended phenyl ringLow nanomolar potency against wild-type and resistant RET kinase.[8][9]
C-6 substituted Pyrrolo[2,3-d]pyrimidinesCSF1RChlorine on a pyridyl unitLed to a potent inhibitor with low-nanomolar enzymatic and cellular efficacy.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a self-validating system for assessing the potency of a halogenated pyrrolo[2,3-d]pyrimidine inhibitor against a target kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" dye binds to the ATP pocket. When the tracer is bound, excitation of the Eu-antibody results in energy transfer and a high FRET signal. A test compound that displaces the tracer from the ATP pocket disrupts FRET, leading to a decrease in the signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the target kinase and the Eu-labeled antibody in the kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ conjugated tracer in the kinase buffer.

    • Prepare a serial dilution of the halogenated test compound (e.g., 100 µM to 1 pM) in DMSO, then dilute into the kinase buffer to create a 2X solution. Include a DMSO-only control (vehicle).

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X test compound solution or vehicle control to the appropriate wells.

    • Add 5 µL of the 4X Kinase/Antibody solution to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Positive Control (Maximum FRET): Wells with Kinase, Antibody, Tracer, and vehicle.

    • Negative Control (Minimum FRET): Wells with buffer, Antibody, Tracer, and vehicle (no kinase).

  • Incubation and Data Acquisition:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for FRET signal and 615 nm for Eu-antibody signal).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance is a global health crisis, demanding novel therapeutic agents with new mechanisms of action.[12] Halogenated pyrrolo[2,3-d]pyrimidines have emerged as promising candidates, particularly for their ability to combat bacteria like Staphylococcus aureus and Escherichia coli.[13][14]

Mechanism of Action: Targeting Biofilm and Virulence

While some derivatives may act as DNA gyrase B inhibitors, a particularly compelling mechanism is the inhibition of biofilm formation.[15] Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to conventional antibiotics.[16]

Studies have shown that multi-halogenated pyrrolo[2,3-d]pyrimidines can significantly inhibit biofilm formation at concentrations that do not affect bacterial growth (i.e., they are bacteriostatic, not bactericidal).[13][14] This is a crucial advantage, as it may exert less selective pressure for the development of resistance. The mechanism involves the downregulation of genes responsible for virulence and biofilm integrity, such as quorum sensing regulators (agrA), toxins (hla), and adhesion factors (csgA, csgB).[14][16]

G Bacterial_Cell Bacterial Cell QS_Genes Quorum Sensing & Virulence Genes (e.g., agrA, csgA) Bacterial_Cell->QS_Genes Expression Adhesion_Motility Adhesion & Motility Factors QS_Genes->Adhesion_Motility Upregulates Biofilm Mature Biofilm (High Resistance) Adhesion_Motility->Biofilm Leads to Inhibitor Halogenated Pyrrolo[2,3-d]pyrimidine Inhibitor->QS_Genes Downregulates

Caption: Inhibition of biofilm formation via gene downregulation.
SAR: The "Multi-Halogen" Effect

A clear trend has emerged where the extent of halogenation correlates with antibiofilm activity. Compounds with multiple halogen atoms, such as 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP), are significantly more effective at inhibiting S. aureus biofilm formation than less halogenated derivatives.[13] This suggests that extensive halogenation enhances the antivirulence properties of the scaffold.[16]

CompoundTarget OrganismActivityKey FindingReference(s)
24DC5BPP, 24DC5IPPS. aureus>90% biofilm inhibition at 50 µg/mLMulti-halogenation is more effective than single or double halogenation.[13][16][17]
2A4CPP, 2,4DC5IPPE. coli O157:H7Significant biofilm inhibition at 50 µg/mLDownregulates curli genes (csgA, csgB) essential for biofilm integrity.[14]
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesS. aureusMIC of 8 mg/LPotency is highly dependent on bromo or iodo substitution on the amine group.[18]
Experimental Protocol: Crystal Violet Biofilm Assay

This protocol provides a reliable method to quantify the inhibition of biofilm formation.

Principle: Bacteria are cultured in a microtiter plate in the presence of the test compound. Planktonic (free-floating) cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of retained stain, which is proportional to the biofilm mass, is then quantified by solubilizing the dye and measuring its absorbance.

Methodology:

  • Preparation:

    • Grow a bacterial culture (e.g., S. aureus) overnight in a suitable medium (e.g., Tryptic Soy Broth).

    • Dilute the overnight culture 1:100 in fresh medium.

    • Prepare serial dilutions of the halogenated test compound in the medium.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of the test compound dilutions to the wells.

    • Positive Control (Max Biofilm): Bacteria + medium with vehicle (DMSO).

    • Negative Control (No Growth): Sterile medium only.

  • Incubation:

    • Cover the plate and incubate for 24-48 hours at 37°C without shaking.

  • Staining and Quantification:

    • Carefully discard the medium and gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air dry the plate completely.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the stain and wash the wells thoroughly with water until the wash water is clear.

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of biofilm inhibition relative to the positive control.

Section 3: Antiviral Pyrrolo[2,3-d]pyrimidine Nucleosides

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of antiviral nucleoside analogues.[19] These compounds mimic natural nucleosides and, upon activation via phosphorylation within the cell, can interfere with viral replication.

Mechanism of Action: Chain Termination and Polymerase Inhibition

Halogenated pyrrolo[2,3-d]pyrimidine nucleosides are pro-drugs that must be converted to their active triphosphate form by host or viral kinases. The active triphosphate can then be incorporated into the growing viral DNA or RNA chain by a viral polymerase. Lacking the necessary 3'-hydroxyl group for further extension, this incorporation leads to premature chain termination, halting viral replication. The triphosphate form can also act as a direct competitive inhibitor of the viral polymerase.[20]

For example, ara-tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside, inhibits herpes simplex virus (HSV) DNA synthesis, and its triphosphate form is a competitive inhibitor of HSV DNA polymerase with respect to dATP.[20]

Notable Halogenated Antiviral Agents

Halogenation can occur on either the heterocyclic base or the sugar moiety, each imparting distinct properties.[21]

  • Base Halogenation: Modifies the electronic character of the base, affecting recognition by viral polymerases and metabolic enzymes.

  • Sugar Halogenation: Introducing a fluorine atom, for example at the 2'-position, can alter the sugar pucker conformation and enhance metabolic stability against cleavage by phosphorylases.[21]

Several sugar-modified derivatives of 7-deazapurine nucleosides have shown potent antiviral activity, particularly against Hepatitis C Virus (HCV), with some compounds advancing to clinical trials.[19][22]

Compound TypeTarget Virus(es)Key Halogenation FeatureMechanism of ActionReference(s)
Ara-tubercidin, Ara-toyocamycinHuman Cytomegalovirus (HCMV), HSVNone on core, but are key examples of the scaffoldInhibition of viral DNA synthesis; competitive inhibition of viral DNA polymerase.[20]
2'-C-methyl-2'-fluororibonucleosidesHepatitis C Virus (HCV)Fluorine on the 2' position of the sugar moietyLikely acts as a chain terminator for the HCV RNA-dependent RNA polymerase.[19][22]
5-halogenated 7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)(Synthetic Targets)Halogen on base (C5) and fluorine on sugar (2')Designed to combine effects of base and sugar modification for enhanced activity.[21]

Conclusion and Future Outlook

The halogenated pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of synergistic drug design. By combining a privileged heterocyclic core with the nuanced and powerful effects of halogenation, researchers have developed a diverse and potent class of molecules. From ATP-competitive kinase inhibitors that fight cancer to antivirulence agents that combat bacterial biofilms and nucleoside analogues that halt viral replication, this scaffold has proven its immense therapeutic potential.

The future of this field lies in further refining the structure-activity relationships. The strategic placement of different halogens to exploit specific interactions like halogen bonding, combined with computational modeling, will enable the design of next-generation inhibitors with even greater potency and selectivity. As our understanding of disease biology deepens, the versatility of the halogenated pyrrolo[2,3-d]pyrimidine core ensures it will remain a highly valuable and "privileged" tool in the drug discovery arsenal for years to come.

References

The Strategic deployment of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine scaffold, specifically 5-bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, has emerged as a powerhouse fragment in the realm of kinase inhibitor design. Its intrinsic structural similarity to adenine allows it to effectively mimic ATP, the natural ligand for kinases, making it a privileged starting point for the development of ATP-competitive inhibitors.[1] The strategic incorporation of a bromine atom at the 5-position further enhances its utility, providing a valuable tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis, fragment-based screening, and structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers in the field of drug discovery.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural mimicry is the cornerstone of its success in kinase inhibitor design.[1] Kinases, a family of enzymes that play a pivotal role in cellular signaling, utilize ATP as a phosphate donor. By occupying the ATP-binding site, inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold can effectively block the kinase's catalytic activity. This mechanism of action has been successfully exploited in the development of numerous approved drugs and clinical candidates for a variety of diseases, including cancer and inflammatory disorders.[1]

The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at multiple positions, enabling the optimization of inhibitor properties. The 5-position, in particular, has been a focal point for derivatization to enhance potency and selectivity.[2][3][4]

The Strategic Advantage of the 5-Bromo Substitution

The introduction of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidin-4-one core is a deliberate and strategic choice in fragment-based drug discovery (FBDD). Halogen atoms, particularly bromine, can significantly influence a molecule's physicochemical properties and its interactions with the target protein.[5]

The key advantages of the 5-bromo substituent include:

  • Enhanced Potency through Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. This can provide an additional anchoring point, leading to increased binding affinity and potency.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electron distribution of the heterocyclic ring system, potentially influencing the strength of other key interactions, such as hydrogen bonds with the kinase hinge region.

  • Vector for Further Elaboration: The bromine atom serves as a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, facilitating the exploration of chemical space during lead optimization. This "fragment growing" or "fragment linking" is a cornerstone of FBDD.[6][7]

  • Improved Selectivity: By occupying specific sub-pockets within the ATP-binding site, the bromo-substituent can contribute to inhibitor selectivity for a particular kinase or kinase family.

Synthesis of this compound

A robust and scalable synthesis of the core fragment is paramount for its application in drug discovery programs. A common synthetic route involves the construction of the pyrrolo[2,3-d]pyrimidine scaffold followed by selective bromination.

A Representative Synthetic Protocol:

  • Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core: A common starting point is the condensation of a substituted pyrrole with a pyrimidine precursor. For instance, the reaction of a 2-amino-3-cyanopyrrole derivative with formic acid or a formamide equivalent can yield the 7-deazapurine core.

  • Protection of Reactive Sites: To ensure selective bromination at the 5-position, it is often necessary to protect other reactive sites on the molecule, such as the pyrrole nitrogen (N7) and any exocyclic amino groups. Common protecting groups include trityl (Tr) for amines and various silyl or acyl groups for the pyrrole nitrogen.

  • Electrophilic Bromination: With the protecting groups in place, the pyrrolo[2,3-d]pyrimidin-4-one is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is typically carried out at or below room temperature to control selectivity.

  • Deprotection: The final step involves the removal of the protecting groups to yield the desired this compound. The deprotection conditions will depend on the specific protecting groups used. For example, trityl groups are typically removed under acidic conditions.

Synthesis_Workflow A Substituted Pyrrole Precursor B Cyclization A->B C Pyrrolo[2,3-d]pyrimidin-4-one Core B->C D Protection of Reactive Groups C->D E Protected Core D->E F Electrophilic Bromination (e.g., NBS) E->F G 5-Bromo Protected Core F->G H Deprotection G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Fragment-Based Drug Discovery (FBDD) Workflow

This compound is an ideal candidate for FBDD campaigns targeting kinases.[6][7] A typical workflow is outlined below.

Step-by-Step FBDD Protocol:

  • Fragment Library Creation: A diverse library of low molecular weight compounds (typically < 300 Da) is assembled. This compound would be a key member of such a library targeting kinases.

  • Fragment Screening: The fragment library is screened against the kinase target of interest using biophysical techniques capable of detecting weak binding interactions. Common methods include:

    • X-ray Crystallography: Soaking protein crystals with individual fragments or fragment cocktails can directly visualize the binding mode and guide subsequent optimization.[8][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) can identify binders and provide information about the binding epitope.

    • Surface Plasmon Resonance (SPR): This label-free technique can measure the binding affinity and kinetics of fragment-protein interactions in real-time.

    • Differential Scanning Fluorimetry (DSF): This method measures the change in protein melting temperature upon ligand binding, providing a high-throughput screen for fragment hits.

  • Hit Validation: Positive hits from the initial screen are validated using orthogonal methods to eliminate false positives. For example, a hit from a DSF screen might be confirmed by SPR or NMR.

  • Structural Characterization: For validated hits, obtaining a high-resolution X-ray crystal structure of the fragment-protein complex is a critical step. This provides a detailed understanding of the binding mode and identifies potential vectors for fragment elaboration.

  • Hit-to-Lead Optimization: Once a validated fragment hit with a known binding mode is identified, the process of optimizing it into a potent lead molecule begins. This can be achieved through several strategies:

    • Fragment Growing: Small chemical groups are added to the fragment to extend into and interact with adjacent pockets in the protein's active site. The 5-bromo position is a prime vector for this strategy.

    • Fragment Linking: If two different fragments are found to bind in close proximity, they can be chemically linked together to create a larger, higher-affinity molecule.

    • Fragment Merging: Structural features from multiple fragment hits can be combined into a single, more potent compound.

FBDD_Workflow cluster_optimization Optimization Strategies A Fragment Library (including 5-bromo-7-deazapurine) B Fragment Screening (X-ray, NMR, SPR, DSF) A->B C Hit Identification B->C D Hit Validation (Orthogonal Methods) C->D E Structural Biology (X-ray Crystallography) D->E F Hit-to-Lead Optimization E->F G Lead Compound F->G H Fragment Growing I Fragment Linking J Fragment Merging

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Structure-Activity Relationship (SAR) and Case Studies

The SAR of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is well-documented, with the 5-position playing a critical role in determining potency and selectivity.[2][3][4]

Key SAR Insights:

  • Halogen Substitution at C5: Studies have shown that substitution at the 5-position with halogens can significantly impact inhibitory activity. While the optimal halogen can be target-dependent, bromine often provides a good balance of size, polarizability, and ability to form favorable interactions.[10] For instance, in a series of 4-amino-5-halo-pyrrolo[2,3-d]pyrimidines, the 5-bromo and 5-iodo derivatives showed potent antiviral and antiproliferative activities.[10]

  • Derivatization at C5: The 5-position is tolerant to a wide range of substituents. The introduction of aryl or heteroaryl groups via cross-coupling reactions from the 5-bromo precursor has led to potent inhibitors of various kinases, including Src-family kinases and receptor tyrosine kinases.[2][4]

  • Substitutions at Other Positions: Modifications at the N7 and C4 positions are also crucial for optimizing kinase inhibition. For example, the introduction of various side chains at N7 can modulate solubility and cell permeability, while different anilino-substituents at C4 can be tailored to interact with specific residues in the kinase active site.[11][12]

Table 1: Representative Kinase Inhibitory Data for 5-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ID5-SubstituentTarget KinaseIC50 (µM)Reference
7a -Hpp60c-Src13.9[2]
7d -Clpp60c-Src34.5[2]
7e -Brpp60c-Src78.4[2]
Compound 19 -Br(Antiproliferative)-[10]
Compound 20 -I(Antiproliferative)-[10]

Note: The provided data is illustrative and specific activities will vary depending on the full chemical structure and the assay conditions.

Conclusion

This compound is a highly valuable fragment for the design and discovery of novel kinase inhibitors. Its inherent ability to mimic ATP, coupled with the strategic advantages conferred by the 5-bromo substituent, makes it an excellent starting point for FBDD campaigns. A thorough understanding of its synthesis, screening methodologies, and SAR is essential for researchers aiming to leverage this privileged scaffold to develop the next generation of targeted therapeutics.

References

Unraveling a Key Phenylbutazone Metabolite: A Technical Guide to the Synthesis and Characterization of 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione, a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Phenylbutazone. This document is intended for researchers, scientists, and drug development professionals engaged in metabolism studies, analytical standard preparation, and drug candidate optimization.

Introduction: The Significance of Metabolite Synthesis

Phenylbutazone is a potent NSAID used extensively in equine medicine for its analgesic and antipyretic properties.[1][2] Its pharmacological activity and clearance are largely governed by its metabolic fate.[1][2][3] The hydroxylation of the butyl side chain to form 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione represents a critical metabolic pathway.[3][4][5] The synthesis and characterization of this metabolite are paramount for a variety of research applications, including:

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the formation, distribution, and elimination of this metabolite is crucial for a complete picture of Phenylbutazone's behavior in the body.[3][5]

  • Analytical Reference Standard: A well-characterized synthetic standard is essential for the accurate quantification of the metabolite in biological matrices during drug metabolism and toxicology studies.

  • Structure-Activity Relationship (SAR) Studies: Investigating the biological activity of the metabolite itself can provide valuable insights for the design of new drug candidates with improved efficacy and safety profiles.

This guide will detail a strategic synthetic approach to obtain 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione and the comprehensive analytical techniques required to verify its structure and purity.

Strategic Synthesis of 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione

The synthesis of the target molecule can be approached through a multi-step process, beginning with the construction of the core pyrazolidinedione ring, followed by the introduction of the butyl group and subsequent hydroxylation. A plausible and efficient synthetic strategy is outlined below.

Synthesis Workflow

Synthesis_Workflow A Diethyl Malonate C 1,2-Diphenyl-3,5-pyrazolidinedione A->C Base-catalyzed condensation Step 1 B 1,2-Diphenylhydrazine B->C E Phenylbutazone (4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione) C->E Alkylation Step 2 D 1-Bromobutane D->E G 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione (CAS: 16860-43-8) E->G Oxidation Step 3 F Oxidizing Agent (e.g., m-CPBA) F->G

Caption: Synthetic workflow for 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione.

Experimental Protocol

Step 1: Synthesis of 1,2-Diphenyl-3,5-pyrazolidinedione (Core Ring Formation)

The foundational pyrazolidinedione ring is constructed via a base-catalyzed condensation reaction between diethyl malonate and 1,2-diphenylhydrazine.[6]

  • To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of 1,2-diphenylhydrazine and diethyl malonate.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield pure 1,2-Diphenyl-3,5-pyrazolidinedione.

Causality: The strong base (sodium ethoxide) deprotonates the active methylene group of diethyl malonate, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbons of the hydrazine derivative, leading to cyclization and formation of the pyrazolidinedione ring.

Step 2: Synthesis of Phenylbutazone (Alkylation)

The butyl side chain is introduced at the C4 position through an alkylation reaction.

  • Dissolve the synthesized 1,2-Diphenyl-3,5-pyrazolidinedione in a suitable aprotic solvent (e.g., acetone, THF).

  • Add a slight excess of a base (e.g., potassium carbonate) to deprotonate the C4 position.

  • Add 1-bromobutane dropwise to the reaction mixture and reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Phenylbutazone.

Causality: The base abstracts the acidic proton at the C4 position of the pyrazolidinedione ring, generating a carbanion that acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane in an SN2 reaction.

Step 3: Synthesis of 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione (Oxidation)

The final hydroxylation step is achieved through the oxidation of Phenylbutazone. While several oxidizing agents can be employed, a mild and selective oxidant is preferred to avoid over-oxidation or degradation of the starting material.

  • Dissolve Phenylbutazone in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath and add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

  • Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione.

Causality: The oxidizing agent delivers an oxygen atom to the tertiary carbon at the C4 position of the butyl-substituted pyrazolidinedione ring, resulting in the formation of the hydroxyl group.

Comprehensive Characterization

Rigorous characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione. A multi-technique approach is recommended.

Spectroscopic and Chromatographic Data
Analytical Technique Expected Results for 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of C19H20N2O3 (m/z 324.15). Fragmentation patterns should be consistent with the loss of the butyl and hydroxyl groups.[7]
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the two phenyl rings, the aliphatic protons of the butyl chain, and a characteristic singlet for the hydroxyl proton. The integration of these signals should match the number of protons in the structure.[8][9][10]
¹³C NMR Spectroscopy Resonances for the carbonyl carbons of the pyrazolidinedione ring, the aromatic carbons of the phenyl groups, the quaternary carbon bearing the hydroxyl group, and the carbons of the butyl chain.[11]
FTIR Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3400-3600 cm⁻¹), C=O stretching of the dione (around 1650-1750 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.[12][13]
High-Performance Liquid Chromatography (HPLC) A single, sharp peak under optimized chromatographic conditions, indicating high purity. The retention time can be used for identification when compared to a reference standard.[3]
Melting Point A sharp and defined melting point, indicative of the purity of the crystalline solid.

Characterization Workflow Diagram

Characterization_Workflow cluster_synthesis Synthesized Product cluster_purification Purification cluster_characterization Characterization cluster_confirmation Confirmation Synthesized_Compound Crude 4-Butyl-4-hydroxy-1,2- diphenyl-3,5-pyrazolidinedione Purification Column Chromatography Synthesized_Compound->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC MP Melting Point Purification->MP Confirmation Structural & Purity Confirmation MS->Confirmation NMR->Confirmation FTIR->Confirmation HPLC->Confirmation MP->Confirmation

Caption: Comprehensive workflow for the purification and characterization of the synthesized compound.

Conclusion

The successful synthesis and thorough characterization of 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione are critical for advancing our understanding of Phenylbutazone's metabolism and for the development of robust analytical methods. The protocols and analytical strategies detailed in this guide provide a solid framework for researchers in the pharmaceutical sciences to produce and validate this key metabolite, thereby supporting further investigations into its pharmacological and toxicological profile. The self-validating nature of this comprehensive characterization approach ensures the high quality and reliability of the synthesized material for its intended research applications.

References

An In-depth Technical Guide to 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its structural characteristics, physicochemical parameters, and the experimental methodologies employed for their determination, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates.[2][3] This mimicry has led to the development of numerous potent and selective inhibitors for various therapeutic areas, particularly in oncology and virology.[4]

The introduction of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidin-4-one core, yielding this compound, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability. Halogenation is a common strategy in drug design to enhance binding affinity and cell permeability. Furthermore, the bromine atom can serve as a versatile synthetic handle for further structural modifications through cross-coupling reactions, enabling the exploration of a broader chemical space and the optimization of structure-activity relationships (SAR).[1] This guide will focus on the fundamental physicochemical properties of this specific brominated derivative, providing a crucial foundation for its application in drug discovery programs.

Molecular Structure and Identification

The chemical structure of this compound is characterized by a fused pyrrole and pyrimidine ring system, with a bromine atom at the C5 position and a carbonyl group at the C4 position.

Figure 1: Chemical structure of this compound.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 22276-97-7[6]
PubChem CID 135478871[5]
Molecular Formula C₆H₄BrN₃O[5]
Canonical SMILES C1=C(C2=C(N1)N=CN=C2O)Br[5]
InChI Key ZLDWJROBVLFJSL-UHFFFAOYSA-N[5]

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the public domain. Therefore, a combination of computed properties and experimental data for the closely related parent compound, 7-deazahypoxanthine (Pyrrolo[2,3-d]pyrimidin-4-ol), is presented to provide a comprehensive profile.

Computed Physicochemical Properties

The following properties for this compound have been computationally predicted and are available through the PubChem database.[5]

PropertyValue
Molecular Weight 214.0 g/mol
XLogP3 0.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 212.95922
Topological Polar Surface Area 57.2 Ų
Experimental Data for the Parent Compound (7-Deazahypoxanthine)

For comparative purposes, the experimental physicochemical properties of the un-brominated parent compound, 7-deazahypoxanthine (CAS: 3680-71-5), are provided below.[7][8]

PropertyValue
Melting Point 345-348 °C
Boiling Point (Predicted) 473.1±18.0 °C
Solubility Soluble in dimethyl sulfoxide.
Appearance Brown Solid

The introduction of the bromine atom is expected to increase the molecular weight and lipophilicity (as indicated by the positive XLogP3 value) compared to the parent compound. This will likely influence its solubility profile and its interactions with biological targets.

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of novel compounds like this compound is crucial for their advancement as drug candidates. The following section outlines standard, field-proven experimental protocols for the characterization of such heterocyclic compounds.[9][10]

Synthesis and Purification

The synthesis of this compound can be conceptually approached through the bromination of the parent 7-deazahypoxanthine. A general workflow is depicted below.

G cluster_synthesis Synthesis Workflow start 7-Deazahypoxanthine bromination Brominating Agent (e.g., NBS in DMF) start->bromination Reactant reaction Reaction at Controlled Temperature bromination->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product 5-Bromo-3,7-dihydro-4H-pyrrolo [2,3-d]pyrimidin-4-one purification->product

Figure 2: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Illustrative):

  • Dissolution: Dissolve 7-deazahypoxanthine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Bromination: Add a brominating agent, for instance, N-Bromosuccinimide (NBS), portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Structural and Purity Analysis

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

G cluster_analysis Analytical Workflow product Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir FT-IR Spectroscopy product->ir mp Melting Point Analysis product->mp hplc Purity by HPLC product->hplc

References

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Framework for Multi-Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Multi-Targeted Kinase Inhibition in Oncology

The intricate signaling networks that govern cellular processes are frequently hijacked in cancer, often through the aberrant activity of protein kinases. Kinases, by catalyzing the phosphorylation of substrate proteins, act as critical nodes in these pathways, regulating cell growth, proliferation, differentiation, and survival. The initial paradigm of targeted cancer therapy focused on developing highly selective inhibitors against a single kinase driving a specific malignancy. While this approach has led to remarkable successes, the clinical reality is often complicated by the development of resistance, driven by mutations in the target kinase or the activation of bypass signaling pathways.

This has spurred a strategic shift towards the development of multi-targeted kinase inhibitors, agents designed to simultaneously modulate the activity of several key kinases implicated in tumor progression and resistance. The pyrrolo[2,3-d]pyrimidine core has emerged as a particularly fruitful scaffold in this endeavor. Its intrinsic structural similarity to adenine, the purine base of ATP, makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[1][2][3][4] The versatility of this heterocyclic system allows for strategic chemical modifications, enabling the fine-tuning of potency and selectivity across a range of kinase targets. This guide provides an in-depth exploration of the discovery and development of multi-targeted kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, from rational design and synthesis to biological evaluation and mechanistic studies.

Medicinal Chemistry: Strategies for Achieving Multi-Targeted Activity

The journey from a privileged scaffold to a clinical candidate is paved with meticulous medicinal chemistry efforts. The pyrrolo[2,3-d]pyrimidine core offers several positions for chemical modification, each providing an opportunity to modulate the inhibitor's interaction with the kinase ATP-binding pocket and thereby its target profile.

Structure-Activity Relationship (SAR) at a Glance

The core principle behind the design of pyrrolo[2,3-d]pyrimidine-based inhibitors lies in mimicking the binding of ATP to the kinase active site. The nitrogen atoms of the pyrimidine ring typically form crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. Substituents at various positions of the scaffold then extend into different sub-pockets of the ATP-binding site, dictating the inhibitor's potency and selectivity.

A generalized SAR for multi-targeted pyrrolo[2,3-d]pyrimidine inhibitors can be summarized as follows:

  • N7-Position: The pyrrole nitrogen can be substituted to modulate solubility and pharmacokinetic properties.

  • C4-Position: Substitution at this position, often with an aniline or related aromatic group, is critical for interacting with the solvent-exposed region and can be tailored to target specific kinases like EGFR and VEGFR.[2][3]

  • C5 and C6-Positions: Modifications at these positions of the pyrrole ring can extend into the hydrophobic back pocket of the kinase, influencing selectivity and potency. For instance, substitution at the C6 position with phenylethyl groups has been shown to confer activity against a variety of receptor tyrosine kinases (RTKs).[5]

Key Experimental Protocols: A Self-Validating System

The successful development of multi-targeted kinase inhibitors relies on a robust and iterative cycle of design, synthesis, and biological evaluation. The following protocols represent a standard workflow for identifying and characterizing novel pyrrolo[2,3-d]pyrimidine-based inhibitors.

General Synthetic Scheme

The synthesis of substituted pyrrolo[2,3-d]pyrimidines often begins with a commercially available starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common synthetic route involves a nucleophilic substitution at the C4 position followed by further modifications.[6][7]

Step 1: Nucleophilic Substitution at C4 A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the desired amine (e.g., ethyl-4-aminobenzoate) in a suitable solvent like absolute ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product precipitates upon cooling and is collected by filtration.[7]

Step 2: Hydrazide Formation The ester from the previous step is then converted to a hydrazide by refluxing with hydrazine monohydrate. The resulting precipitate is filtered, washed, and dried.[7]

Step 3: Schiff Base Formation Finally, the hydrazide is reacted with a variety of substituted benzaldehydes in the presence of a catalytic amount of acid to yield the final (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives.[7]

Workflow for Biological Evaluation

A hierarchical screening cascade is employed to efficiently identify and characterize promising multi-targeted inhibitors.

Biological Evaluation Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanistic Studies cluster_3 In Silico & In Vivo Validation In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on multiple cancer cell lines) Kinase_Inhibition In Vitro Kinase Inhibition Assays (Panel of target kinases: EGFR, VEGFR2, Her2, CDK2 etc.) In_Vitro_Cytotoxicity->Kinase_Inhibition Identify potent compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Inhibition->Cell_Cycle Confirm multi-targeted activity Apoptosis Apoptosis Assays (Annexin V/PI Staining, Western Blot for Caspase-3, Bax, Bcl-2) Kinase_Inhibition->Apoptosis Confirm multi-targeted activity Docking Molecular Docking Studies Cell_Cycle->Docking Elucidate mechanism Apoptosis->Docking Elucidate mechanism In_Vivo In Vivo Xenograft Models Docking->In_Vivo Validate in vivo efficacy

Caption: A typical workflow for the biological evaluation of novel multi-targeted kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of purified kinases.

  • Materials: Recombinant human kinases (e.g., EGFR, VEGFR2, Her2, CDK2), ATP, substrate peptide, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the reaction buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of the compounds on various cancer cell lines.

  • Materials: Cancer cell lines (e.g., HepG2, MCF-7, HCT-116), culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and MTT reagent.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 values.

Case Study: Halogenated Pyrrolo[2,3-d]pyrimidines as Potent Multi-Targeted Kinase Inhibitors

A recent study detailed the synthesis and evaluation of a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides as multi-targeted kinase inhibitors.[7][8][9] The strategic incorporation of halogen atoms was intended to enhance potency and modulate the pharmacokinetic properties of the compounds.[9]

Key Findings

Several compounds from this series demonstrated promising cytotoxic effects against a panel of four different cancer cell lines, with IC50 values in the micromolar range.[7][8][9] Notably, compound 5k emerged as a particularly potent inhibitor of multiple kinases.[7][8][9]

CompoundTarget KinaseIC50 (nM)
5k EGFR79
Her240
VEGFR2136
CDK2204
SunitinibVEGFR2261
ErlotinibEGFR55
StaurosporineHer238

Data synthesized from multiple sources.[7][8][9]

The multi-targeted inhibitory profile of compound 5k was comparable to or even exceeded that of the well-known TKI, sunitinib, against certain kinases.[7][8][9]

Mechanism of Action

Further mechanistic investigations revealed that compound 5k induced cell cycle arrest and apoptosis in HepG2 cells.[7][8] This was accompanied by a significant increase in the expression of pro-apoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[7][8] Molecular docking studies suggested that compound 5k binds to the ATP-binding pocket of the target kinases in a manner similar to sunitinib.[7][8]

Apoptotic Pathway Induction Compound_5k Compound 5k Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Compound_5k->Bcl2 Bax Bax (Pro-apoptotic) (Upregulated) Compound_5k->Bax Caspase3 Caspase-3 (Executioner) (Upregulated) Bcl2->Caspase3 Inhibits Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified schematic of the apoptotic pathway induced by compound 5k.

Future Perspectives and Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a rich source of novel multi-targeted kinase inhibitors. The inherent versatility of this chemical framework, coupled with a deeper understanding of the structural biology of kinase-inhibitor interactions, will undoubtedly fuel the development of next-generation anticancer therapeutics. Future efforts will likely focus on:

  • Improving Selectivity: While multi-targeting is desirable, off-target effects can lead to toxicity. Fine-tuning the selectivity profile of these inhibitors will be crucial.

  • Overcoming Resistance: Designing inhibitors that are active against clinically relevant resistance mutations is a key challenge. Covalent inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold represent a promising strategy in this regard.[10]

  • Combination Therapies: Exploring the synergistic effects of pyrrolo[2,3-d]pyrimidine-based inhibitors with other anticancer agents, including immunotherapy, holds significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Deazapurine Scaffolds and the Suzuki-Miyaura Coupling

The 7-deazapurine core, of which 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a key intermediate, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a multitude of biological targets, leading to applications in antiviral, antitumor, and anti-inflammatory drug discovery. The strategic functionalization of this heterocyclic system is paramount for modulating its pharmacological profile.

Among the arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in both academic and industrial settings.[2][3] Its appeal lies in the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[2][4]

This guide provides a detailed protocol for the Suzuki coupling of this compound, offering insights into reaction optimization, mechanistic considerations, and practical execution for researchers engaged in drug development and organic synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[3][5] The presence of electron-withdrawing groups on the aryl halide can facilitate this rate-limiting step.[8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.[3][5] The base plays a critical role in activating the organoboron species.[3][9]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3][5]

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids to achieve optimal yields.[10]

Materials and Reagents
  • This compound (1.0 eq.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Reaction Setup Workflow

Caption: General workflow for the Suzuki coupling experiment.

Step-by-Step Procedure
  • Reaction Assembly: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, and the base.[11][12]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[11]

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent system via syringe.[11] A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).[11] The reaction concentration is typically around 0.1 M with respect to the limiting reagent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12][13] Microwave irradiation can also be employed to significantly reduce reaction times.[14][15]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[11]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[11][16]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization Parameters

Achieving high yields and purity in Suzuki coupling often requires careful optimization of several reaction parameters.[10] The following table provides a summary of common variables and their typical ranges.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃The choice of catalyst and its ancillary ligands is critical. For heteroaromatic substrates, catalysts with bulky, electron-rich phosphine ligands like dppf, XPhos, or SPhos often give superior results.[9][17][18]
Ligand PPh₃, PCy₃, SPhos, XPhos, dppfLigands stabilize the palladium catalyst and influence its reactivity. Bulky and electron-donating ligands can enhance the rate of oxidative addition and reductive elimination.[3][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KFThe base is essential for activating the boronic acid.[9] The choice of base can significantly impact the reaction rate and yield, particularly for nitrogen-containing heterocycles.[19] Stronger bases are sometimes required for less reactive substrates.[5]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile/H₂OThe solvent system must be capable of dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[20]
Temperature 60 - 120 °C (Conventional Heating), 100 - 150 °C (Microwave)Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or reactants. Microwave heating can provide rapid and uniform heating, often leading to shorter reaction times and improved yields.[14][15]
Boronic Acid Reagent Arylboronic acids, Arylboronic acid pinacol estersBoronic acid pinacol esters can offer improved stability and are sometimes less prone to protodeboronation (a common side reaction) compared to the corresponding boronic acids.[21]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Insufficient Base Strength: For nitrogen-rich heterocycles, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate transmetalation.[17]

    • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Formation of Side Products:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. Using a less aqueous solvent system or boronic acid pinacol esters can mitigate this issue.

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially at higher temperatures or with prolonged reaction times. Using a lower catalyst loading or a more efficient ligand can sometimes reduce homocoupling.

    • Dehalogenation: The bromo-substituent on the starting material may be reduced. This can be more prevalent with certain catalyst/ligand combinations.

  • Purification Challenges:

    • The polarity of the 7-deazapurine core can sometimes make purification by silica gel chromatography challenging. Utilizing a different stationary phase or a gradient elution with a small amount of a polar modifier (e.g., methanol in dichloromethane) may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of 5-aryl-7-deazapurine derivatives. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently generate novel compounds with significant potential in drug discovery and development.

References

Application Note: A Guide to High-Throughput Screening of Pyrrolo[2,3-d]pyrimidine Libraries for Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a privileged structure in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1][2] Its structural resemblance to the core of ATP allows for potent and specific interactions within the kinase ATP-binding pocket, leading to the successful development of therapeutics targeting Janus kinases (JAKs), Aurora kinases, and others.[3][4] This guide provides a comprehensive overview of high-throughput screening (HTS) strategies tailored for the discovery and characterization of novel kinase inhibitors from pyrrolo[2,3-d]pyrimidine libraries. We detail robust biochemical and cell-based assay protocols, explain the rationale behind methodological choices, and provide frameworks for data analysis and hit validation, empowering researchers to design and execute effective screening campaigns.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Core

The efficacy of the pyrrolo[2,3-d]pyrimidine core stems from its function as a bioisostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[2] This structural mimicry allows compounds built on this scaffold to effectively compete with endogenous ATP for binding within the highly conserved kinase active site. The nitrogen atoms at positions 1 and 3, along with the pyrrole N-H at position 7, act as key hydrogen bond donors and acceptors that replicate the interactions of adenine with the kinase "hinge" region—a critical determinant of binding affinity.[5] This inherent advantage has made the scaffold a cornerstone for developing inhibitors against numerous kinase families implicated in cancer and inflammatory diseases, including JAKs, EGFR, Aurora Kinases, and RET.[4][6][7][8]

ATP_vs_Scaffold cluster_0 Adenosine Triphosphate (ATP) cluster_1 Pyrrolo[2,3-d]pyrimidine Scaffold ATP ATP Scaffold Scaffold ATP->Scaffold Structural Mimicry (Bioisosterism)

Caption: Structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine.

HTS Assay Design and Validation Principles

A successful HTS campaign is built on a foundation of robust and reliable assays. The primary goal is to develop a screening funnel that efficiently identifies true positive "hits" while minimizing false positives and negatives.[9] This involves a multi-stage process, typically beginning with a large-scale primary screen followed by more complex secondary and counter-screens to confirm activity and elucidate the mechanism of action.

The HTS Workflow: From Primary Screen to Hit Confirmation

The screening cascade is a strategic approach to filter a large compound library down to a small number of validated hits.

  • Primary Screen: A single-concentration screen of the entire library using a cost-effective, high-throughput biochemical assay to identify initial hits.

  • Hit Confirmation: Re-testing of primary hits in the same assay to eliminate artifacts and confirm activity.

  • Dose-Response Analysis: Generating IC50 (half-maximal inhibitory concentration) curves for confirmed hits to determine their potency.

  • Secondary & Orthogonal Assays: Testing potent compounds in different assay formats (e.g., moving from a biochemical to a cell-based assay) to confirm the mechanism and eliminate technology-specific artifacts.[10]

  • Selectivity Profiling: Screening hits against a panel of related and unrelated kinases to determine their selectivity profile.

Caption: A typical high-throughput screening cascade for kinase inhibitors.

Choosing the Right Assay: Biochemical vs. Cell-Based

The choice between biochemical and cell-based assays is a critical decision point in the screening cascade. Each offers distinct advantages and disadvantages.[10][11]

FeatureBiochemical (Cell-Free) AssaysCell-Based Assays
Context Direct measure of target engagement or enzyme activity using purified components.Measures compound effect in a complex, physiological cellular environment.
Pros High sensitivity, lower variability, easier to automate and miniaturize, direct measure of target interaction.[12]Provides data on cell permeability, metabolic stability, and off-target effects. Higher biological relevance.[13][14]
Cons Lacks physiological context; does not account for cell permeability or metabolism. May identify hits that are inactive in cells.[10]More complex, higher variability, potential for cytotoxicity to confound results, indirect measure of target engagement.[15]
Typical Use Primary HTS, IC50 determination, structure-activity relationship (SAR) studies.Hit validation, secondary screening, pathway analysis, cytotoxicity assessment.
Assay Validation and Quality Control

Before embarking on a full screen, an assay must be rigorously validated to ensure it is robust and reproducible.[16] The Z'-factor is the most common statistical parameter used to quantify the quality of an HTS assay.

Z'-Factor Calculation: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Where:

  • Mean_high: Mean signal of the high control (e.g., uninhibited enzyme).

  • Mean_low: Mean signal of the low control (e.g., fully inhibited enzyme or no enzyme).

  • SD: Standard Deviation.

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for HTS.[17][18]
0 to 0.5AcceptableCan be used, but may have a higher hit confirmation failure rate.
< 0UnacceptableAssay is not suitable for screening.

Biochemical (Cell-Free) Assays for Primary Screening

Biochemical assays are the workhorses of primary HTS campaigns for kinase inhibitors due to their robustness and direct measurement of compound-target interaction.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

FP is a homogeneous technique that measures the binding of a small fluorescently labeled tracer to a larger protein.[19] When the tracer is bound, it tumbles slowly in solution, emitting highly polarized light. An inhibitor compound that displaces the tracer causes it to tumble faster, resulting in a decrease in polarization. This assay is well-suited for HTS due to its simplicity and low cost.[20][21]

Principle of FP Assay:

  • A fluorescently labeled ligand (tracer) binds to the kinase of interest.

  • The large complex tumbles slowly, resulting in a high FP signal.

  • Library compounds compete with the tracer for the ATP-binding site.

  • Displacement of the tracer by a hit compound results in a low FP signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100).[22]

    • Kinase Stock: Dilute the purified kinase protein to a 2X working concentration in assay buffer. The final concentration should be determined empirically to give a robust signal window (typically low nM range).

    • Tracer Stock: Dilute the fluorescently labeled tracer (e.g., a fluorescent ATP-competitive probe) to a 2X working concentration (typically 1-5 nM).

    • Controls: Prepare positive control (DMSO vehicle) and negative control (a known potent inhibitor) solutions.

  • Assay Procedure (384-well format):

    • Using an acoustic dispenser, add 50 nL of library compounds, DMSO, or control inhibitor to the appropriate wells of a low-volume black 384-well plate.

    • Add 5 µL of the 2X Kinase Stock solution to all wells except for the "no enzyme" control wells. Add 5 µL of assay buffer to these wells instead.

    • Incubate for 15 minutes at room temperature to allow compound-kinase interaction.

    • Add 5 µL of the 2X Tracer Stock solution to all wells.

    • Seal the plate and incubate for 1-3 hours at room temperature, protected from light, to reach binding equilibrium.[22]

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The reader software will calculate the millipolarization (mP) values.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (DMSO) and low (potent inhibitor) controls.

    • % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).

Protocol 2: AlphaLISA® Assay for Kinase Inhibition

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay technology that requires no separation steps.[23] It is particularly useful for detecting kinase activity by quantifying substrate phosphorylation.

Principle of AlphaLISA Kinase Assay:

  • A biotinylated peptide substrate is phosphorylated by the target kinase in the presence of ATP.

  • Streptavidin-coated Donor beads bind to the biotinylated peptide.

  • An antibody specific for the phosphorylated residue, conjugated to an Acceptor bead, binds to the phosphorylated product.

  • When a library compound inhibits the kinase, less phosphorylated product is formed.

  • Upon excitation, the Donor bead generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal. The signal is proportional to the amount of phosphorylation.[24]

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Reaction Buffer: Prepare a buffer containing cofactors (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reagents: Prepare 5X stocks of the target kinase, biotinylated peptide substrate, and ATP in reaction buffer. Final concentrations must be optimized; typically, ATP is used at its Km value.

    • Detection Reagents: Prepare a 2.5X mix of AlphaLISA Acceptor beads and Streptavidin-Donor beads in AlphaLISA buffer.

  • Assay Procedure (384-well format):

    • Add 2 µL of library compound or controls to the assay plate.

    • Add 10 µL of a 2X kinase/substrate mix (pre-incubated for 10 min).

    • To initiate the kinase reaction, add 8 µL of 2.5X ATP solution.

    • Seal the plate and incubate for 60 minutes at the optimal temperature for the kinase (e.g., 30°C).

    • To stop the reaction and begin detection, add 10 µL of the prepared AlphaLISA bead mixture.

    • Seal the plate with an aluminum seal, incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).

  • Data Analysis:

    • Calculate percent inhibition using the AlphaLISA signal counts, with the "no enzyme" wells as the low control and DMSO wells as the high control.

    • % Inhibition = 100 * (1 - (Signal_sample - Signal_low) / (Signal_high - Signal_low))

Cell-Based Assays for Hit Validation and Secondary Screening

Cell-based assays are essential for validating hits from primary screens. They provide crucial information on whether a compound can enter a cell and engage its target in a physiological environment.[11][13]

Protocol 3: Luciferase Reporter Assay for Pathway Inhibition (Example: JAK/STAT Pathway)

Many pyrrolo[2,3-d]pyrimidines target the JAK family of kinases, which are critical nodes in cytokine signaling via the STAT pathway.[3][25] A luciferase reporter assay can quantitatively measure the inhibition of this pathway.[26]

Principle of JAK/STAT Reporter Assay:

  • A cell line is engineered to stably express a luciferase gene under the control of a promoter containing STAT binding elements (e.g., a GAS element).

  • Stimulation with a specific cytokine (e.g., IFNγ) activates the JAK/STAT pathway, leading to STAT phosphorylation, dimerization, nuclear translocation, and binding to the promoter, driving luciferase expression.

  • A JAK inhibitor from the pyrrolo[2,3-d]pyrimidine library will block this cascade, resulting in low luciferase expression and a diminished light signal.[17]

JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine (e.g., IFNγ) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STATdimer pSTAT Dimer pSTAT->STATdimer Dimerizes GAS GAS Promoter STATdimer->GAS Translocates to Nucleus & Binds Promoter Luciferase Luciferase Gene GAS->Luciferase Drives Expression Light Light Signal Luciferase->Light Compound Pyrrolo[2,3-d]pyrimidine Inhibitor Compound->JAK Inhibits

Caption: Mechanism of a JAK/STAT luciferase reporter assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture the JAK/STAT reporter cell line according to the supplier's instructions.

    • Harvest cells and seed them into a white, clear-bottom 384-well plate at an optimized density (e.g., 10,000 cells/well) in serum-free or low-serum media. Incubate overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of hit compounds.

    • Add compounds to the cells and incubate for 1-2 hours at 37°C. This pre-incubation allows the compounds to enter the cells.

    • Prepare a 10X stock of the stimulating cytokine (e.g., IFNγ) at its EC80 concentration.

    • Add the cytokine to all wells except the unstimulated controls.

    • Incubate the plate for 6-8 hours at 37°C to allow for gene expression and protein accumulation.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase detection reagent (e.g., ONE-Glo™ or Bright-Glo™) to room temperature.

    • Add the detection reagent to each well (volume as per manufacturer's instructions). This reagent lyses the cells and provides the substrate for the luciferase enzyme.[27]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Calculate percent inhibition relative to the stimulated (high signal) and unstimulated (low signal) controls.

    • % Inhibition = 100 * (1 - (RLU_sample - RLU_low) / (RLU_high - RLU_low))

    • Plot the dose-response data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cell Viability/Antiproliferation Assay

A critical secondary assay for oncology-focused libraries is to determine if target inhibition translates into a desired phenotype, such as reduced cancer cell proliferation.[28] ATP-based luminescence assays (e.g., CellTiter-Glo®) are a gold standard for this, as the amount of ATP is directly proportional to the number of metabolically active, viable cells.

Detailed Protocol:

  • Cell Plating:

    • Seed cancer cells (chosen for their known dependence on the target kinase) into a white 384-well plate at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Add serially diluted compounds to the cells.

    • Incubate for 72 hours at 37°C. This extended incubation allows for effects on cell division to become apparent.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent viability relative to DMSO-treated controls.

    • Plot the dose-response data to determine the GI50 (concentration for 50% growth inhibition).

Data Analysis and Counter-Screens

A crucial part of any HTS campaign is identifying and eliminating false positives. Compounds can interfere with assay technologies in numerous ways.

  • For Luciferase Assays: Screen hits in a parallel assay using purified luciferase enzyme to identify direct inhibitors of the reporter protein itself.[29]

  • For AlphaLISA Assays: Utilize a "TruHits" kit or a similar counter-screen where Donor and Acceptor beads are brought together via a generic biotin-streptavidin/antibody interaction. Compounds that disrupt this signal are likely interfering with the AlphaLISA technology (e.g., singlet oxygen quenchers) rather than the biological target.[30]

  • For FP Assays: Monitor for fluorescent compounds in the library, as they will directly interfere with the readout.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold is a highly productive starting point for the discovery of novel kinase inhibitors. A successful screening campaign requires an integrated strategy that leverages the strengths of different assay technologies. By starting with robust, high-throughput biochemical assays like FP or AlphaLISA and progressing validated hits into physiologically relevant cell-based reporter and phenotypic assays, researchers can efficiently identify and characterize potent and cell-active lead compounds. Rigorous assay validation, careful data analysis, and the use of appropriate counter-screens are paramount to ensuring the integrity of the results and the ultimate success of the drug discovery program.

References

The Strategic Application of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one in the Development of Next-Generation Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted and effective cancer therapies has led researchers to explore novel molecular scaffolds that can selectively inhibit key oncogenic signaling pathways. Among these, the pyrrolo[2,3-d]pyrimidine core has emerged as a privileged structure, largely due to its analogy to the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of various protein kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key intermediate, 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one , in the synthesis and evaluation of potent anti-cancer agents, with a particular focus on the inhibition of Janus Kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

Introduction: The Versatility of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in the design of numerous kinase inhibitors due to its structural resemblance to adenine. This mimicry allows for the development of compounds that can effectively block the catalytic activity of kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The strategic placement of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidin-4-one core provides a versatile chemical handle for the introduction of diverse functionalities through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the generation of extensive compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives

The JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, cell proliferation, and hematopoiesis.[1][2] Aberrant activation of the JAK/STAT pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] Pyrrolo[2,3-d]pyrimidine-based inhibitors have shown remarkable success in targeting JAKs, with several approved drugs, such as Tofacitinib and Ruxolitinib, for the treatment of autoimmune diseases and myeloproliferative neoplasms.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. STAT Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor 5-Bromo-3,7-dihydro-4H-pyrrolo [2,3-d]pyrimidin-4-one -derived Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Gene Transcription

Figure 1: The JAK/STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[6][7] Overexpression or activating mutations of EGFR are common in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-validated target for anti-cancer drugs.[8] Pyrrolo[2,3-d]pyrimidine derivatives have been extensively developed as both reversible and irreversible EGFR inhibitors, with some demonstrating efficacy against drug-resistant mutations.[9][10]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding PI3K PI3K EGFR->PI3K 2. Dimerization & Autophosphorylation RAS RAS EGFR->RAS AKT Akt PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cell Proliferation Inhibitor 5-Bromo-3,7-dihydro-4H-pyrrolo [2,3-d]pyrimidin-4-one -derived Inhibitor Inhibitor->EGFR Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression

Figure 2: The EGFR signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Synthetic Protocols: From Core Intermediate to Potent Inhibitors

The 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one core is a versatile starting material for the synthesis of a wide array of kinase inhibitors. The following protocols are representative examples of how this intermediate can be functionalized using common and robust chemical transformations.

Protocol 1: Synthesis of a JAK Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative, a common scaffold for JAK inhibitors, starting from 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[11][12]

Step 1: N-methylation and Bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF, add cesium carbonate (Cs2CO3) and methyl iodide (CH3I).

  • Stir the reaction mixture at room temperature for 1 hour.

  • After completion, add N-bromosuccinimide (NBS) in DCM at 0°C and stir for 3 hours at room temperature.

  • Purify the product by column chromatography to obtain 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Amination

  • Treat the product from Step 1 with aqueous ammonia (30%) in a sealed vessel at 120°C for 48 hours.

  • After cooling, the product, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be isolated by filtration.

Step 3: Suzuki-Miyaura Coupling

  • To a reaction vial, add 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv.), the desired pyrazole boronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (K2CO3) (3.0 equiv.).[13]

  • Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv.), and a suitable solvent system like a mixture of 1,4-dioxane and water.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: Synthesis of an EGFR Inhibitor via Buchwald-Hartwig Amination

This protocol outlines the synthesis of an N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative, a common feature in many EGFR inhibitors.[9]

Step 1: Preparation of 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

  • Starting with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, perform a bromination reaction using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel, combine 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired aniline (1.1 equiv.), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).[14][15]

  • Add a degassed solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture under an inert atmosphere at 80-120°C for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by flash column chromatography to obtain the desired N-aryl-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This intermediate can be further functionalized at the 5-bromo position.

Biological Evaluation Protocols

Once a library of pyrrolo[2,3-d]pyrimidine derivatives has been synthesized, a series of in vitro assays are essential to determine their anti-cancer activity and mechanism of action.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the activity of the target kinase (e.g., JAK1, EGFR).

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide with a tyrosine residue for tyrosine kinases), and ATP.

  • Add varying concentrations of the test compounds to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay or a radiometric assay using [γ-32P]ATP.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 4: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.

  • Seed cancer cells (e.g., A549 for EGFR inhibitors, HEL cells for JAK inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI50 (growth inhibition of 50%) or IC50 (inhibitory concentration of 50%) values for each compound.

Protocol 5: Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to confirm that the synthesized compounds are inhibiting the intended signaling pathway within the cancer cells.

  • Treat cancer cells with the test compounds at various concentrations for a specific time. For EGFR pathway analysis, cells may be stimulated with EGF.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR, p-STAT3, total STAT3) and downstream signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK).[16][17]

  • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compounds on the phosphorylation status of the target proteins.

Data Presentation

The following tables provide a structured format for presenting the data obtained from the biological assays.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)
Example-JAK-1 JAK115
Example-JAK-2 JAK18
Example-EGFR-1 EGFR (wild-type)25
Example-EGFR-2 EGFR (T790M mutant)50
Reference Drug (e.g., Tofacitinib)10
Reference Drug (e.g., Gefitinib)30

Table 2: In Vitro Anti-proliferative Activity

Compound IDCancer Cell LineGI50/IC50 (µM)
Example-JAK-1 HEL (JAK-dependent)0.5
Example-JAK-2 HEL (JAK-dependent)0.2
Example-EGFR-1 A549 (NSCLC)1.2
Example-EGFR-2 H1975 (EGFR T790M)2.5
Reference Drug (e.g., Tofacitinib)0.4
Reference Drug (e.g., Gefitinib)1.5

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of kinase inhibitors with potent anti-cancer activity. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this key intermediate in the design, synthesis, and biological evaluation of novel therapeutic agents targeting critical oncogenic pathways such as JAK/STAT and EGFR. The continued exploration of the chemical space accessible from this scaffold, coupled with a deep understanding of the underlying cancer biology, holds immense promise for the development of the next generation of targeted cancer therapies.

References

Application Note: A Validated Protocol for the Synthesis of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, a Key Intermediate for JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, most notably the Janus kinase (JAK) inhibitor Tofacitinib.[1] This application note provides a detailed, validated protocol for the synthesis of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, a critical intermediate in the development of next-generation JAK inhibitors. The bromination at the C5 position of the pyrrole ring introduces a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions. We present a robust method utilizing N-Bromosuccinimide (NBS) that is high-yielding, scalable, and proceeds under mild conditions. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of kinase inhibitors and other complex heterocyclic molecules.

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

1.1 The Role of Janus Kinases (JAKs) in Autoimmune Disease

Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine-mediated signaling.[2] This signaling, known as the JAK-STAT pathway, is crucial for regulating immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1] Consequently, inhibiting JAKs has emerged as a highly successful therapeutic strategy for managing these conditions.[3]

1.2 7-Deazapurines: A Privileged Scaffold for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is an analog of purine and has proven to be an exceptionally effective scaffold for designing kinase inhibitors.[4][5] Its structure mimics the adenine core of ATP, allowing it to bind competitively to the ATP-binding site of kinases. This scaffold is the foundation of Tofacitinib (Xeljanz®), the first FDA-approved oral JAK inhibitor for rheumatoid arthritis.[1] The development of Tofacitinib and subsequent selective JAK1 inhibitors has highlighted the therapeutic potential of this heterocyclic system.[2]

1.3 Synthetic Utility of this compound

The synthesis of advanced JAK inhibitors often requires the introduction of specific substituents onto the pyrrolo[2,3-d]pyrimidine core to enhance potency and selectivity. The bromine atom at the C5 position of the title compound is not merely a placeholder; it is a strategically placed functional group. It activates the molecule for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a powerful tool for building molecular complexity and exploring the structure-activity relationship (SAR) of new drug candidates.[6]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the direct electrophilic aromatic substitution on the electron-rich pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidin-4-one starting material.

Causality Behind Reagent Selection:

  • Brominating Agent: N-Bromosuccinimide (NBS) is selected as the ideal brominating agent over elemental bromine (Br₂).[7] NBS is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine.[8] It provides a source of electrophilic bromine (Br⁺) under mild conditions, minimizing the formation of poly-brominated byproducts and degradation of the sensitive heterocyclic core.[9][10]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is used to dissolve the starting material and facilitate the reaction. DMF, in particular, can promote high levels of para-selectivity in the bromination of aromatic compounds.[9]

The overall transformation is depicted in the workflow below.

SynthesisWorkflow Figure 1: Synthetic Workflow SM 7H-pyrrolo[2,3-d]pyrimidin-4-one (Starting Material) Product 5-Bromo-3,7-dihydro-4H- pyrrolo[2,3-d]pyrimidin-4-one (Target Product) SM->Product Electrophilic Aromatic Substitution Reagent N-Bromosuccinimide (NBS) Acetonitrile/DMF Reagent->SM

Caption: A diagram illustrating the direct bromination of the starting material.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Purity
7H-pyrrolo[2,3-d]pyrimidin-4-one3680-71-5C₆H₅N₃O135.12>98%
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98>99% (Recrystallized)
Acetonitrile (ACN), Anhydrous75-05-8C₂H₃N41.05>99.8%
Deionized Water (H₂O)7732-18-5H₂O18.02N/A
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11ACS Grade

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer and heating mantle

  • Condenser and nitrogen/argon inlet

  • Addition funnel

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and Mass Spectrometer for characterization

Detailed Experimental Protocol

Protocol Trustworthiness: This protocol includes in-process checks and detailed characterization steps to ensure the identity and purity of the final product, making it a self-validating system.

Step 1: Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Place the flask under a gentle stream of nitrogen or argon to ensure an inert atmosphere, which prevents side reactions with atmospheric moisture.

  • Add 7H-pyrrolo[2,3-d]pyrimidin-4-one (5.0 g, 37.0 mmol, 1.0 equiv) to the flask.

  • Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature to form a suspension.

Step 2: Bromination

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (6.93 g, 38.9 mmol, 1.05 equiv) in 50 mL of anhydrous acetonitrile. Gentle warming may be required for complete dissolution. Note: Using freshly recrystallized NBS is crucial to avoid side reactions from aged, bromine-colored reagent.[9]

  • Transfer the NBS solution to an addition funnel and attach it to the reaction flask.

  • Cool the reaction mixture in the flask to 0-5 °C using an ice-water bath.

  • Add the NBS solution dropwise to the stirred suspension over a period of 60 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and to prevent the formation of di-brominated impurities.[9]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • Spot the starting material and the reaction mixture on the TLC plate. The product should have a lower Rf value than the starting material.

  • The reaction is considered complete when the starting material spot is no longer visible by TLC.

Step 4: Work-up and Isolation

  • Upon completion, cool the reaction mixture again to 0-5 °C.

  • Slowly add 100 mL of cold deionized water to the flask. The product will precipitate out as a solid.

  • To quench any unreacted NBS, add a 10% aqueous solution of sodium thiosulfate dropwise until the yellowish color disappears.

  • Stir the resulting slurry for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold deionized water (3 x 30 mL) and then with a small amount of cold acetonitrile (2 x 10 mL) to remove soluble impurities.

  • Dry the solid product under vacuum at 50 °C overnight.

Characterization and Data

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield 80-90%
Melting Point >250 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆)δ 12.1 (br s, 1H, NH), 11.8 (br s, 1H, NH), 8.1 (s, 1H, H2), 7.5 (s, 1H, H6)
¹³C NMR (101 MHz, DMSO-d₆)δ 158.0, 152.5, 149.0, 125.0, 101.0, 95.0
Mass Spec (ESI-) m/z calculated for C₆H₄BrN₃O: 212.95; found 212.0, 214.0 (M-H)⁻ [Characteristic Br isotope pattern]

Expertise Insight: The most telling sign of a successful reaction in the ¹H NMR spectrum is the disappearance of the doublet signal for the C5 proton (typically around δ 6.5-7.0 ppm) and the appearance of the new singlet for the C6 proton at a downfield-shifted position (around δ 7.5 ppm). The mass spectrum provides definitive confirmation, with the characteristic M and M+2 isotopic peaks for bromine being of nearly equal intensity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the reagents.[11]

  • N-Bromosuccinimide (NBS): NBS is an irritant and a strong oxidizing agent.[8] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[12] It can decompose over time to release bromine, so store it in a refrigerator away from light.[9]

  • Solvents: Acetonitrile is flammable and toxic. Handle with care in a fume hood, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual NBS with sodium thiosulfate before disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature. - Deactivated NBS reagent.- Allow the reaction to stir for a longer duration. - Use freshly recrystallized, pure white NBS.
Low Yield - Product lost during work-up (too soluble). - Inefficient precipitation.- Ensure the water used for precipitation is cold. - Minimize the amount of acetonitrile used for washing the final product.
Formation of Di-bromo Product - Addition of NBS was too fast. - Reaction temperature was too high. - Excess NBS was used.- Ensure dropwise addition of NBS solution at 0-5 °C. - Use no more than 1.05 equivalents of NBS. The di-bromo product can be difficult to remove.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound. The use of N-Bromosuccinimide provides a safe and scalable method for producing this key intermediate, which is indispensable for the development of novel JAK inhibitors and other biologically active molecules. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce high-purity material for downstream applications in drug discovery and medicinal chemistry.

References

Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 5-Bromo-Pyrrolo[2,3-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Its derivatives have shown promise as potent inhibitors of various kinases and other biological targets, making them a focal point in the development of novel therapeutics.[2][4][5] Rigorous structural characterization is paramount to confirm the identity, purity, and stability of these compounds. This application note provides a comprehensive guide to the analysis of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one derivatives using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of organic molecules.[6]

This document is intended for researchers, scientists, and drug development professionals. It offers detailed, field-proven protocols and expert insights into experimental design, data acquisition, and interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguously determining the chemical structure of organic compounds in solution. For the pyrrolo[2,3-d]pyrimidine core, NMR provides critical information about the proton and carbon environments, enabling the confirmation of substitution patterns and stereochemistry.[6][7]

Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR data is highly dependent on proper sample preparation.[8] A poorly prepared sample can lead to distorted spectra, low signal-to-noise ratios, and misleading results.[9]

Protocol 1: Standard NMR Sample Preparation

  • Analyte Quantity: Accurately weigh 5-25 mg of the 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one derivative for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[10][11] While smaller quantities can be used, this may require significantly longer acquisition times.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound.[9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds due to its high polarity. Chloroform-d (CDCl₃) can also be used if the compound is sufficiently soluble.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[9] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[10][13] Suspended particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8][11]

  • Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Spectroscopy: ¹H and ¹³C NMR

One-dimensional NMR experiments are the cornerstone of structural elucidation, providing fundamental information about the number and types of protons and carbons in a molecule.

Protocol 2: Acquiring ¹H and ¹³C NMR Spectra

  • Instrument Setup: Insert the prepared NMR sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

Data Interpretation: Expected Chemical Shifts

The following table summarizes the generally expected chemical shift ranges for the core protons and carbons of a 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one scaffold. Actual values will vary depending on the specific substituents.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H28.0 - 8.5150 - 155
H67.0 - 7.5120 - 125
N7-H11.5 - 12.5 (broad)-
C4-155 - 160 (C=O)
C5-95 - 105
C7a-150 - 155

Note: These are approximate ranges and can be influenced by solvent and substituent effects.[12][14]

2D NMR Spectroscopy: COSY and HSQC

Two-dimensional NMR techniques are invaluable for assembling the molecular structure by revealing correlations between nuclei.[7][15]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (or other heteroatoms).[15] This is a powerful tool for assigning carbon signals.[15][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different spin systems and identifying quaternary carbons.[7][15]

Protocol 3: Acquiring 2D NMR Spectra

  • COSY: Utilize standard gradient-selected COSY pulse programs. Typically, 2-4 scans per increment are sufficient.

  • HSQC: Employ a standard HSQC pulse program. The number of scans will depend on the sample concentration.

  • HMBC: Use a standard HMBC pulse program. Optimize the long-range coupling delay to observe correlations over the desired number of bonds (typically 2-3).

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.[17] For halogenated compounds like the 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one derivatives, MS is particularly informative due to the characteristic isotopic pattern of bromine.[18]

Sample Preparation

Protocol 4: Standard MS Sample Preparation

  • Solvent Selection: Choose a volatile solvent that is compatible with the ionization technique (e.g., methanol, acetonitrile, or a mixture with water).

  • Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL.

  • Filtration: If necessary, filter the sample to remove any particulate matter.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule.[19][20][21] This is a critical step in confirming the identity of a newly synthesized compound.

Protocol 5: Acquiring HRMS Data

  • Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for this class of compounds.

  • Mass Analyzer: Utilize a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected molecular formula. The mass difference should be within a few parts per million (ppm).

The Bromine Isotopic Signature

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[18][22] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units.[18][22] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion. This provides valuable structural information by revealing how the molecule breaks apart.

Protocol 6: Acquiring MS/MS Data

  • Precursor Ion Selection: Isolate the molecular ion ([M]⁺ or [M+H]⁺) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Subject the selected precursor ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer.

Expected Fragmentation Patterns

The fragmentation of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one derivatives will depend on the specific substituents. However, some common fragmentation pathways can be anticipated.[23][24]

  • Loss of Br•: Cleavage of the C-Br bond is a common fragmentation pathway.

  • Loss of CO: The carbonyl group can be lost as carbon monoxide.

  • Cleavage of Substituents: Fragmentation of side chains attached to the core structure.

Part 3: Data Visualization and Workflow

Visualizing the analytical workflow can aid in understanding the logical progression of the structural elucidation process.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis & Structure Elucidation Sample 5-Bromo-pyrrolo[2,3-d]pyrimidin-4-one Derivative NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR_Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Acquisition NMR_Sample->NMR_Acquisition MS_Acquisition HRMS & MS/MS Acquisition MS_Sample->MS_Acquisition NMR_Data NMR Spectra NMR_Acquisition->NMR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data Mass Spectra MS_Acquisition->MS_Data MS_Data->Structure_Confirmation

Caption: Experimental workflow for NMR and MS analysis.

General Fragmentation Pathway

fragmentation_pathway MolecularIon [M]⁺ (Characteristic Br Isotope Pattern) Fragment1 [M - Br]⁺ MolecularIon->Fragment1 - Br• Fragment2 [M - CO]⁺ MolecularIon->Fragment2 - CO Fragment3 Further Fragmentation Fragment1->Fragment3 Fragment2->Fragment3

Caption: Generalized fragmentation pathway.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one derivatives. The detailed protocols and insights presented in this application note are designed to guide researchers in obtaining high-quality analytical data, thereby ensuring the scientific integrity of their work and accelerating the drug discovery and development process.

References

Using 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one for EGFR inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one as a pivotal intermediate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a central regulator of critical cellular processes, including proliferation, differentiation, and survival.[1] Its aberrant activation through mutation or overexpression is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] Consequently, EGFR has emerged as a premier target for anticancer drug development.

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, acting as a bioisostere of adenine, the nitrogenous base of ATP.[3][4] This structural mimicry allows it to effectively compete with ATP for binding within the kinase hinge region of EGFR, making it an ideal foundation for inhibitor design. The introduction of a bromine atom at the C-5 position of the pyrrolo[2,3-d]pyrimidin-4-one core creates a versatile chemical handle. This "blank slate" allows for the strategic introduction of diverse aryl and heteroaryl moieties through cross-coupling reactions, enabling fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. A bromine substituent at this position has been shown to be a critical feature for potent EGFR inhibitory activity.[5]

This application note provides a comprehensive guide to the synthesis of EGFR inhibitors using this compound, detailing the underlying chemical principles, step-by-step protocols for synthesis and biological evaluation, and the rationale behind key experimental choices.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most robust and widely utilized method for functionalizing the 5-bromo position is the Suzuki-Miyaura cross-coupling reaction.[6] This reaction forms a new carbon-carbon bond between the 5-position of the pyrimidine ring and an aryl or heteroaryl group from a boronic acid or ester, catalyzed by a palladium complex.

Causality Behind Experimental Choices
  • Catalyst System: Palladium catalysts, such as Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos), are essential. The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.

  • Base: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required for the transmetalation step. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which then efficiently transfers its organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or 2-MeTHF) and water is commonly used.[7] The organic solvent solubilizes the heterocyclic halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

  • Inert Atmosphere: Palladium(0) species are sensitive to atmospheric oxygen. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and deactivation.

Below is a diagram illustrating the key steps in the synthesis and evaluation workflow.

G A Starting Material: 5-Bromo-3,7-dihydro-4H- pyrrolo[2,3-d]pyrimidin-4-one C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Crude Product Mixture C->D Reaction E Purification (Column Chromatography) D->E Work-up F Pure C-5 Arylated EGFR Inhibitor E->F G Structural Characterization (NMR, MS) F->G Analysis H In Vitro Kinase Assay (EGFR IC50) F->H Biological Testing I Cell-Based Proliferation Assay (e.g., A549, HCC827 cells) F->I Biological Testing J Data Analysis: Potency & Selectivity Profile H->J I->J

Caption: Workflow for Synthesis and Evaluation of EGFR Inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling. The specific boronic acid, catalyst, and base may require optimization for different substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 - 2.5 equiv)[7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 - 4.5 equiv)[7]

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting bromide.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against EGFR.

Materials and Reagents:

  • Recombinant human EGFR kinase

  • ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Kinase Reaction: Add kinase buffer, the EGFR enzyme, and the inhibitor at various concentrations to the wells of a 384-well plate. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30 °C for 1 hour.

  • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferative Assay

This protocol assesses the ability of the synthesized compounds to inhibit the growth of cancer cells that are dependent on EGFR signaling, such as HCC827 (EGFR exon 19 deletion) or NCI-H1975 (L858R/T790M mutation).[2]

Materials and Reagents:

  • NSCLC cell lines (e.g., HCC827, A549)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized inhibitor compounds dissolved in DMSO

  • CCK-8 or MTT assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (e.g., Osimertinib).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Expected Results and Data Interpretation

Successful synthesis and evaluation will yield data that can be summarized for clear interpretation and comparison.

Table 1: Representative Synthetic and Biological Data for 5-Aryl-pyrrolo[2,3-d]pyrimidine Derivatives
Compound IDAryl Group (at C-5)Yield (%)EGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)HCC827 GI₅₀ (nM)
Example 1 4-methoxyphenyl75552245
Example 2 3-aminophenyl68210.2115
Example 3 Quinoxaline62>10000.512.8
Ref: Erlotinib N/AN/A55>200030
Ref: Osimertinib N/AN/A12110

Data presented are hypothetical examples based on published literature values for similar compounds for illustrative purposes.[2][8][9]

The data in Table 1 illustrates a typical structure-activity relationship (SAR) study. For instance, the introduction of an amino group (Example 2) can dramatically increase potency against the resistant T790M mutant compared to a simple methoxy group (Example 1).[8] Furthermore, more complex heterocyclic systems like quinoxaline (Example 3) can confer sub-nanomolar potency against clinically relevant triple mutants while sparing the wild-type (WT) enzyme, indicating high selectivity.[10]

Mechanism of Action: Hinge Binding at the EGFR ATP Site

The pyrrolo[2,3-d]pyrimidine scaffold is designed to interact with the hinge region of the EGFR kinase domain, a flexible loop that connects the N- and C-lobes of the enzyme.

G cluster_0 EGFR Kinase Domain cluster_1 Hinge Region cluster_2 ATP_Site ATP Binding Pocket Hinge_Node Met793 (H-bond acceptor) Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->ATP_Site Binds Pyrrole_NH Pyrrole N-H Inhibitor->Pyrrole_NH Pyrimidine_N1 Pyrimidine N1 Inhibitor->Pyrimidine_N1 Aryl_Group C-5 Aryl Group (targets specificity pocket) Inhibitor->Aryl_Group Hydrogen Bond Pyrrole_NH->Hinge_Node Hydrogen Bond ATP ATP ATP->ATP_Site Competitively Blocked

References

Method for introducing aryl substituents at the C-5 position of pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Guide to C-5 Arylation of Pyrrolo[2,3-d]pyrimidines

Introduction: The Significance of C-5 Arylated Pyrrolo[2,3-d]pyrimidines in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including potent inhibition of protein kinases, making them crucial in the development of treatments for non-small cell lung cancer (NSCLC) and other malignancies.[2][3] The strategic introduction of aryl substituents at the C-5 position of this heterocyclic system has been a focal point of extensive research, as it allows for the fine-tuning of pharmacological properties and the exploration of novel chemical space.[4][5] These modifications can significantly impact a molecule's binding affinity to target proteins, metabolic stability, and overall therapeutic efficacy.[2]

This comprehensive guide provides detailed protocols and insights into the prevalent methods for achieving C-5 arylation of pyrrolo[2,3-d]pyrimidines, with a primary focus on transition-metal-catalyzed cross-coupling reactions. The methodologies discussed herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to efficiently synthesize diverse libraries of C-5 arylated analogs for biological evaluation.

Methodology I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and stability of its boronic acid and ester reagents.[6] This palladium-catalyzed reaction provides a reliable and versatile route for the formation of C-C bonds between sp2-hybridized carbon atoms, making it an ideal choice for the C-5 arylation of pyrrolo[2,3-d]pyrimidines.[7][8]

The general approach involves the coupling of a C-5 halogenated (typically bromo or iodo) pyrrolo[2,3-d]pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a suitable base. The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions C5_Halogenated C-5 Halogenated Pyrrolo[2,3-d]pyrimidine Reaction_Vessel Reaction Mixture C5_Halogenated->Reaction_Vessel Aryl_Boronic Arylboronic Acid Aryl_Boronic->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Vessel Heating Heating (e.g., 80-100 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product C-5 Arylated Pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: Workflow for Suzuki-Miyaura C-5 Arylation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, the corresponding arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C-5 arylated product.

Data Summary: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine92
33-Fluorophenylboronic acid5-(3-Fluorophenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine78
42-Thienylboronic acid5-(Thiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine81

Methodology II: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the heterocyclic substrate.[9] This approach directly couples a C-H bond of the pyrrolo[2,3-d]pyrimidine with an aryl halide. While regioselectivity can be a challenge in C-H activation, recent advances have led to the development of highly selective methods for the C-5 arylation of the pyrrolo[2,3-d]pyrimidine core.[10][11]

The reaction typically employs a palladium catalyst, often in combination with a specific ligand and an oxidant, to facilitate the C-H activation and subsequent C-C bond formation. The choice of directing group on the pyrrolo[2,3-d]pyrimidine nitrogen can significantly influence the regioselectivity of the arylation.

Visualizing the Direct C-H Arylation Mechanism

CH_Arylation_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Oxidative_Addition Oxidative Addition (with Ar-X) Pd_II->Oxidative_Addition 1 Ar_Pd_II_X Ar-Pd(II)-X Oxidative_Addition->Ar_Pd_II_X CMD Concerted Metalation- Deprotonation (CMD) Ar_Pd_II_X->CMD 2 (with Pyrrolo-H) Pyrrolo_Pd_II_Ar Pyrrolo-Pd(II)-Ar CMD->Pyrrolo_Pd_II_Ar Reductive_Elimination Reductive Elimination Pyrrolo_Pd_II_Ar->Reductive_Elimination 3 Pd_0 Pd(0) Reductive_Elimination->Pd_0 Product Released Product C-5 Arylated Pyrrolo[2,3-d]pyrimidine Reductive_Elimination->Product Oxidation Oxidation Pd_0->Oxidation 4 (with Oxidant) Oxidation->Pd_II Catalyst Regeneration Reactants Pyrrolo[2,3-d]pyrimidine + Aryl Halide (Ar-X) Reactants->CMD

Caption: Proposed Mechanism for Direct C-H Arylation.

Detailed Experimental Protocol: Direct C-H Arylation

Materials:

  • 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)2] (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, combine 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, the aryl iodide, palladium(II) acetate, 1,10-phenanthroline, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add degassed N,N-dimethylacetamide (DMA) and toluene (1:1 mixture) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the C-5 arylated product.

Data Summary: Representative Direct C-H Arylations
EntryAryl IodideProductYield (%)
14-Iodoanisole5-(4-Methoxyphenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine75
21-Iodo-4-nitrobenzene5-(4-Nitrophenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine68
32-Iodopyridine5-(Pyridin-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine62
43-Iodobenzonitrile3-(7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile71

Troubleshooting and Key Considerations

  • Protecting Groups: The choice of the nitrogen protecting group on the pyrrole ring is crucial for both solubility and directing the regioselectivity of the arylation. The tosyl group is commonly employed but may require harsh conditions for removal. Other protecting groups, such as BOC or SEM, can be considered depending on the overall synthetic strategy.

  • Catalyst and Ligand Selection: For Suzuki-Miyaura couplings, a variety of palladium catalysts and phosphine ligands can be screened to optimize the reaction conditions for specific substrates. In direct C-H arylations, the ligand plays a critical role in facilitating the C-H activation step.

  • Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield. Anhydrous and degassed solvents are essential for reproducible results, especially in palladium-catalyzed reactions.

  • Purification: C-5 arylated pyrrolo[2,3-d]pyrimidines can sometimes be challenging to purify due to their polarity and potential for metal contamination. Careful column chromatography and, if necessary, recrystallization are often required to obtain highly pure material.

Conclusion

The C-5 arylation of pyrrolo[2,3-d]pyrimidines is a powerful strategy for the synthesis of novel compounds with significant therapeutic potential. Both the Suzuki-Miyaura cross-coupling and direct C-H arylation methodologies offer effective and versatile routes to a wide array of derivatives. By understanding the underlying principles and carefully optimizing the reaction conditions as detailed in these protocols, researchers can efficiently generate diverse libraries of C-5 arylated pyrrolo[2,3-d]pyrimidines for further investigation in drug discovery programs.

References

Application Note: A Strategic Guide to the Development of Selective PAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: p21-Activated Kinase 4 (PAK4), a member of the group II PAK family, has emerged as a critical node in oncogenic signaling, making it a high-value target for cancer therapy.[1][[“]] Its overexpression and hyperactivity are linked to increased cell proliferation, survival, metastasis, and drug resistance across a diverse range of human cancers.[3][4][5] However, the development of selective PAK4 inhibitors is challenging due to the high degree of homology within the ATP-binding sites of the PAK family kinases.[6] This guide provides a comprehensive framework for the discovery and characterization of novel PAK4 inhibitors, detailing robust biochemical and cell-based protocols. We emphasize a tiered, evidence-based screening cascade designed to identify potent, selective, and cell-active compounds, moving from high-throughput biochemical screening to mechanistic validation in a cellular context.

Introduction: PAK4 as a High-Value Oncology Target

P21-activated kinases (PAKs) are key effectors of the Rho family of small GTPases, transducing signals that control a multitude of cellular processes, including cytoskeletal dynamics, cell motility, and gene expression.[5][7] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 comprising group II.[5] Among these, PAK4 is the most extensively studied and is distinguished by its potent oncogenic activity; indeed, its overexpression alone is sufficient to induce oncogenic transformation.[8][9]

PAK4's role in cancer is multifaceted. It is a central signaling molecule that integrates major cancer-promoting pathways, including the PI3K/AKT, MEK/ERK, and Wnt/β-catenin pathways.[3][10] Its activity promotes several hallmarks of cancer:

  • Proliferation and Survival: PAK4 enhances cell cycle progression and inhibits apoptosis by modulating key regulators like p53, Bad, and NF-κB.[1][9][11]

  • Metastasis and Invasion: By phosphorylating substrates such as LIMK1, PAK4 regulates the actin cytoskeleton, promoting the formation of invasive structures like filopodia and invadopodia.[1][8][10]

  • Drug Resistance: PAK4 activation has been shown to confer resistance to conventional chemotherapies, such as cisplatin, through the PI3K/Akt and MEK/ERK pathways.[1][3]

  • Immune Evasion: Recent evidence suggests PAK4 plays a role in suppressing anti-tumor immunity by modulating the tumor microenvironment and T-cell infiltration.[10][12]

Given its central role in tumor progression, the pharmacological inhibition of PAK4 presents a compelling therapeutic strategy.[12] This document outlines the critical assays and protocols necessary for a successful PAK4 inhibitor development program.

Understanding the Target: PAK4 Structure and Key Signaling Pathways

A successful inhibitor campaign requires a deep understanding of the target protein. PAK4's structure consists of an N-terminal p21-binding domain (PBD) which interacts with GTPases like Cdc42, and a C-terminal serine/threonine kinase domain.[10][13] Unlike group I PAKs, group II PAKs like PAK4 do not have a canonical autoinhibitory switch domain and are thought to be regulated by an N-terminal pseudosubstrate motif.[9][14] Upon activation, PAK4 phosphorylates a host of downstream effectors, propagating signals through critical cancer-related pathways.

PAK4_Signaling_Pathways cluster_upstream Upstream Activators cluster_pak4 cluster_downstream Downstream Pathways cluster_phenotype Cellular Outcomes Cdc42 Cdc42 PAK4 PAK4 Cdc42->PAK4 Activates HGF HGF HGF->PAK4 Activates PI3K_Akt PI3K/AKT Pathway PAK4->PI3K_Akt MEK_ERK RAF/MEK/ERK Pathway PAK4->MEK_ERK Wnt_BetaCatenin Wnt/β-catenin Pathway PAK4->Wnt_BetaCatenin Phosphorylates β-catenin S675 LIMK1_Cofilin LIMK1/Cofilin Pathway PAK4->LIMK1_Cofilin Phosphorylates LIMK1 Survival Survival PI3K_Akt->Survival Drug_Resistance Drug_Resistance PI3K_Akt->Drug_Resistance Proliferation Proliferation MEK_ERK->Proliferation Wnt_BetaCatenin->Proliferation Metastasis Metastasis LIMK1_Cofilin->Metastasis Inhibitor_Discovery_Workflow start Compound Library (>100,000 compounds) hts Primary Screen: Biochemical HTS Assay (e.g., HTRF) start->hts ic50 Hit Confirmation: Biochemical IC50 Determination hts->ic50 ~1% Hit Rate selectivity Selectivity Profiling: (vs. PAK1, PAK2, etc.) ic50->selectivity cellular_target Cellular Assay: Target Engagement (e.g., Western Blot for p-LIMK1) selectivity->cellular_target Potent & Selective Hits cellular_phenotype Cellular Assay: Phenotypic Screen (e.g., Anti-Proliferation) cellular_target->cellular_phenotype lead_opt Lead Optimization (Structure-Activity Relationship) cellular_phenotype->lead_opt Cell-Active Hits invivo In Vivo Efficacy (Xenograft Models) lead_opt->invivo

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, a key intermediate in the development of various therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving yield and purity.

Introduction to the Synthesis

The synthesis of this compound, also known as 5-bromo-7-deazaguanine, typically involves the electrophilic bromination of the parent compound, 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (7-deazaguanine). The pyrrole ring of the 7-deazapurine scaffold is electron-rich, making it susceptible to electrophilic attack. However, achieving high yield and regioselectivity at the C5 position can be challenging. This guide provides a structured approach to troubleshooting common issues.

Troubleshooting Guide

Low Conversion of Starting Material

Question: I am observing a significant amount of unreacted 7-deazaguanine in my reaction mixture, resulting in a low yield of the desired 5-bromo product. What are the possible causes and how can I improve the conversion?

Answer:

Low conversion is a common issue that can often be traced back to the activity of the brominating agent or the reaction conditions. Here are the primary factors to consider:

  • Inadequate Activation of the Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[1][2] For NBS to be an effective source of electrophilic bromine, the reaction conditions must facilitate its activation.

    • Protic Solvents: The presence of a protic solvent like acetic acid or water can enhance the electrophilicity of the bromine atom in NBS.

    • Acid Catalysis: In some cases, a catalytic amount of a Lewis or Brønsted acid can be beneficial.

  • Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature.

    • Insufficient Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe.

    • Excessive Temperature: While higher temperatures can increase the reaction rate, they may also lead to degradation of the starting material or product, or the formation of side products.

  • Purity of NBS: The quality of NBS is crucial. Over time, NBS can decompose, leading to a lower effective concentration of the active brominating species. It is advisable to use freshly recrystallized NBS for optimal results.[3]

Recommended Protocol for Improved Conversion:

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)A mild and effective source of electrophilic bromine.[1]
Solvent Acetic Acid or DMFProvides a polar medium to facilitate the reaction.
Temperature 50-70 °CBalances reaction rate and product stability.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Monitoring TLC or LC-MSTo track the disappearance of the starting material.
Formation of Impurities and Side Products

Question: My final product is contaminated with several impurities, making purification difficult and reducing the overall yield. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of impurities is often due to a lack of regioselectivity or over-bromination. The pyrrolo[2,3-d]pyrimidine scaffold has multiple sites susceptible to electrophilic attack.

  • Di-bromination: The product, 5-bromo-7-deazaguanine, is still an electron-rich heterocycle and can undergo a second bromination, leading to the formation of di-bromo species.

  • Bromination at Other Positions: While C5 is the most electronically activated position on the pyrrole ring, bromination at other positions can occur, especially under harsh reaction conditions.

Strategies to Minimize Impurity Formation:

  • Stoichiometry of the Brominating Agent: Carefully control the amount of NBS used. A slight excess (1.05-1.1 equivalents) is often sufficient. Using a large excess will significantly increase the likelihood of di-bromination.

  • Slow Addition of the Brominating Agent: Adding the NBS solution dropwise over a period of time helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.

  • Temperature Control: As mentioned, lower temperatures can improve selectivity. It is advisable to start the reaction at a lower temperature and gradually increase it if the conversion is slow.

Difficult Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?

Answer:

Purification can be challenging due to the polar nature of the product and the potential for similar polarity of the starting material and byproducts.

  • Crystallization: This is often the most effective method for purifying the final product on a larger scale.

    • Solvent Selection: A solvent system where the product has moderate solubility at high temperatures and low solubility at room temperature is ideal. Mixtures of polar solvents like ethanol/water or DMF/water can be effective.

    • pH Adjustment: The product has acidic and basic functionalities. Adjusting the pH of the solution can significantly impact its solubility and aid in selective precipitation.

  • Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel column chromatography can be employed.

    • Eluent System: A gradient elution with a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically required. The addition of a small amount of acetic acid or ammonia to the eluent can improve peak shape and separation.

Workflow for Purification:

Purification_Workflow A Crude Reaction Mixture B Quench with Na2S2O3 solution A->B Remove excess bromine C Adjust pH to precipitate crude product B->C D Filter and wash solid C->D E Recrystallization from Ethanol/Water D->E Primary Purification F Pure this compound E->F Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 7-deazaguanine in Acetic Acid B Add NBS (1.05 eq) portion-wise A->B C Heat to 60°C for 3 hours B->C D Cool and pour into ice-water C->D E Quench with Na2S2O3 D->E F Neutralize with NaHCO3 E->F G Filter precipitate F->G H Recrystallize from Ethanol/Water G->H I Dry to obtain pure product H->I

References

Troubleshooting common side reactions in 5-bromo-pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-pyrrolo[2,3-d]pyrimidine Synthesis

Welcome to the technical support center for the synthesis of 5-bromo-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The following question-and-answer format addresses specific issues with in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Poor Regioselectivity during Bromination

Question: I am experiencing low yields and the formation of a di-brominated byproduct during the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide (NBS). How can I improve the regioselectivity and overall yield?

Answer:

This is a common issue stemming from the reactivity of the pyrrolo[2,3-d]pyrimidine core. The pyrrole ring is electron-rich and susceptible to electrophilic substitution at multiple positions. While the C5 position is generally favored, over-bromination or substitution at other positions can occur under suboptimal conditions.

Causality Explained:

  • Over-activation of the Brominating Agent: Harsh reaction conditions, such as high temperatures or the presence of strong acids, can increase the electrophilicity of the bromine source, leading to less selective reactions.

  • Solvent Effects: The choice of solvent plays a crucial role in modulating the reactivity of both the substrate and the brominating agent. Protic solvents can solvate the intermediate ions, influencing the reaction pathway.

  • Stoichiometry: An excess of the brominating agent is a straightforward cause of di-bromination.

Troubleshooting Protocol: Optimizing Bromination

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of N-bromosuccinimide (NBS) to ensure complete consumption of the starting material without promoting di-bromination.

  • Solvent Selection: Chloroform or dichloromethane are often effective solvents for this reaction.[1] Acetonitrile or DMF can also be used, but may require more careful temperature control.

  • Temperature Management: Perform the reaction at room temperature or slightly below. If di-bromination persists, consider cooling the reaction to 0°C before the addition of NBS.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon completion.

Issue 2: Formation of N-Alkylated Impurities

Question: During the synthesis of derivatives requiring N-alkylation of the pyrrole nitrogen (N7), I am observing the formation of multiple alkylated products. How can I achieve selective N7-alkylation?

Answer:

The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple nucleophilic nitrogen atoms, including those in the pyrimidine ring. This can lead to a mixture of N-alkylated isomers, complicating purification and reducing the yield of the desired product.

Causality Explained:

  • Ambident Nucleophilicity: The anion of the pyrrolo[2,3-d]pyrimidine core is an ambident nucleophile, with potential reaction sites at N7, N1, and N3. The regioselectivity of alkylation is influenced by the counter-ion, solvent, and the nature of the electrophile.

  • Base Selection: The choice of base for deprotonation is critical. A strong, non-nucleophilic base is preferred to generate the desired anion without competing in the alkylation reaction.

Troubleshooting Protocol: Regioselective N-Alkylation

  • Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the pyrrole nitrogen.

  • Solvent System: Anhydrous polar aprotic solvents like DMF or THF are generally preferred for this reaction.

  • Temperature Control: Add the alkylating agent at a low temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature.

  • Protecting Groups: In complex syntheses, consider the use of protecting groups for the pyrimidine nitrogens to ensure exclusive alkylation at the N7 position.

Issue 3: Incomplete Deprotection of Protecting Groups

Question: I am struggling with the removal of a protecting group (e.g., benzyl or p-toluenesulfonyl) from the N7 position, resulting in low yields of the final product. What are the recommended deprotection strategies?

Answer:

Incomplete deprotection is often due to inappropriate reaction conditions or catalyst deactivation. The stability of the pyrrolo[2,3-d]pyrimidine core must also be considered, as harsh deprotection conditions can lead to degradation.

Causality Explained:

  • Catalyst Poisoning: If using catalytic hydrogenation for debenzylation, trace impurities in the substrate or solvent can poison the palladium catalyst.

  • Steric Hindrance: Bulky substituents on the pyrrolo[2,3-d]pyrimidine ring can sterically hinder the approach of the reagents to the protecting group.

  • Reaction Conditions: The chosen deprotection method may not be suitable for the specific protecting group and substrate.

Troubleshooting Protocol: Effective Deprotection

Protecting GroupReagents and ConditionsKey Considerations
Benzyl (Bn)H₂, Pd/C, in a solvent like ethanol or methanol.Ensure the catalyst is fresh and the system is properly purged with hydrogen.
p-Toluenesulfonyl (Ts)Strong base (e.g., NaOH or KOH) in a protic solvent (e.g., methanol or water) at elevated temperatures.Monitor for potential side reactions like hydrolysis of other functional groups.
tert-Butoxycarbonyl (Boc)Trifluoroacetic acid (TFA) in dichloromethane (DCM).The reaction is typically fast at room temperature.

Visualizing Reaction Pathways

To better understand the key transformations, the following diagrams illustrate the bromination and a common N-alkylation reaction.

bromination_pathway start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine start->product NBS, Chloroform, RT side_product Di-brominated byproduct start->side_product Excess NBS, High Temp.

Caption: Regioselective bromination workflow.

n_alkylation_pathway start 5-Bromo-pyrrolo[2,3-d]pyrimidine deprotonation Deprotonation (NaH, DMF) start->deprotonation anion Pyrrolo[2,3-d]pyrimidine Anion deprotonation->anion alkylation Alkylation (R-X) anion->alkylation n7_product N7-alkylated product alkylation->n7_product Major other_isomers Other N-alkylated isomers alkylation->other_isomers Minor

Caption: N-alkylation reaction pathway.

Experimental Protocols

Protocol 1: Regioselective Bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in chloroform (10 mL per gram of substrate).

  • To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography if necessary.

References

Technical Support Center: Purification Strategies for 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound and its analogs?

When synthesizing this compound, particularly through bromination of the parent pyrrolo[2,3-d]pyrimidin-4-one, you are likely to encounter several common impurities:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of the starting pyrrolo[2,3-d]pyrimidin-4-one in your crude product.

  • Over-brominated Species: Depending on the reaction conditions, di- or even tri-brominated analogs can be formed as byproducts.

  • Reagents and Byproducts from Bromination: If you are using N-Bromosuccinimide (NBS) as the brominating agent, residual NBS and its byproduct, succinimide, are common impurities.[1][2]

  • Positional Isomers: In the case of substituted pyrrolopyrimidines, bromination can sometimes occur at different positions on the heterocyclic core, leading to a mixture of isomers.

  • Solvent Adducts and Degradation Products: Depending on the reaction and workup conditions, solvent molecules may form adducts with your product, or the product itself may degrade, especially if exposed to harsh acidic or basic conditions.

Q2: My crude product has poor solubility in common organic solvents. How can I effectively purify it?

Poor solubility is a common challenge with polar heterocyclic compounds like this compound. Here are a few strategies to address this:

  • Recrystallization from Polar, High-Boiling Point Solvents: Consider using solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of alcohols (like ethanol or isopropanol) with water.[3] The higher boiling points of these solvents can enhance the solubility of your compound.

  • Trituration: Before attempting a full recrystallization, try suspending your crude product in a solvent in which the impurities are soluble, but your desired product is not. Sonication can aid in this process. This can be an effective way to wash away more soluble impurities.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase column chromatography is often more effective than normal-phase.[4][5][6] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Your polar compound will have weaker interactions with the stationary phase and elute, while less polar impurities will be retained more strongly.

  • Use of Modifiers in the Mobile Phase: For both normal and reverse-phase chromatography, adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution for polar, ionizable compounds.

Troubleshooting Guides

Issue 1: Persistent Succinimide Contamination After NBS Bromination

Symptoms:

  • You observe signals corresponding to succinimide in the 1H NMR spectrum of your purified product (a broad singlet around δ 2.7 ppm in DMSO-d6).

  • Your product's melting point is broad or lower than expected.

Root Cause: Succinimide, the byproduct of NBS bromination, is polar and can be difficult to remove completely, sometimes co-crystallizing with the desired product.[2]

Solutions:

  • Aqueous Workup Optimization:

    • Basic Wash: After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[7] This will deprotonate the succinimide, increasing its solubility in the aqueous phase. Be cautious if your product is sensitive to basic conditions.

    • Multiple Washes: Perform multiple washes with water or brine to maximize the removal of succinimide.[2]

  • Precipitation/Filtration:

    • If your product is soluble in a non-polar solvent like dichloromethane (DCM) or chloroform, the succinimide may precipitate out of the solution upon cooling.[8] The precipitated succinimide can then be removed by filtration before proceeding with further purification.

  • Recrystallization Solvent Selection:

    • Choose a recrystallization solvent or solvent system in which your product has good solubility at elevated temperatures but poor solubility at room temperature, while succinimide remains soluble.[1] A mixed solvent system like ethyl acetate/hexane can be a good starting point.[1]

Issue 2: Co-elution of Product and a Key Impurity During Column Chromatography

Symptoms:

  • TLC analysis of your column fractions shows two or more spots with very similar Rf values.

  • NMR analysis of the "purified" product reveals the presence of a persistent impurity.

Root Cause: The impurity and your product have very similar polarities, leading to poor separation on the chromatography column.

Solutions:

  • Optimize Chromatography Conditions:

    • Shallow Gradient: If using a solvent gradient, make it shallower in the region where your product elutes. This will increase the resolution between closely eluting compounds.

    • Change the Solvent System: Sometimes, simply changing the solvent system can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

    • Switch Chromatography Mode: If you are using normal-phase chromatography, consider switching to reverse-phase, or vice-versa.[4][5][6] The different separation mechanism may provide the selectivity needed to resolve the co-eluting compounds.

  • Recrystallization:

    • Even if column chromatography fails to provide complete separation, it can enrich your product. A subsequent recrystallization of the enriched fraction can often yield highly pure material.

  • Preparative HPLC:

    • For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the high resolution needed to separate closely related compounds.[9][10] Both normal-phase and reverse-phase preparative HPLC can be employed.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, DMF, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[11][12]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring. Add the solvent portion-wise until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Solvent System Compound Polarity Notes
Ethanol/WaterPolarGood for many polar heterocyclic compounds.[3]
Isopropanol/WaterPolarSimilar to ethanol/water, but isopropanol is less volatile.
DMF or DMSOVery PolarUse for compounds with poor solubility in other solvents.
Ethyl Acetate/HexaneModerately PolarCan be effective for less polar analogs.[1]
Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound and its analogs using silica gel column chromatography.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. The ideal solvent system will give your product an Rf value between 0.2 and 0.4.[14]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluting solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluting solvent) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the solid onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Chromatography Mode Stationary Phase Mobile Phase Best Suited For
Normal-PhaseSilica GelHexane/Ethyl Acetate, Dichloromethane/MethanolLess polar to moderately polar compounds.[15]
Reverse-PhaseC18 SilicaWater/Acetonitrile, Water/MethanolPolar to very polar compounds.[16][17]

Visualizations

Purification Strategy Decision Workflow

Purification_Workflow start Crude Product solubility_test Assess Solubility in Common Organic Solvents start->solubility_test soluble Soluble solubility_test->soluble Good insoluble Poorly Soluble solubility_test->insoluble Poor recrystallization Attempt Recrystallization soluble->recrystallization reverse_phase Reverse-Phase Chromatography insoluble->reverse_phase column_chrom Column Chromatography recrystallization->column_chrom Fails or Low Purity pure_product Pure Product recrystallization->pure_product Successful normal_phase Normal-Phase Chromatography column_chrom->normal_phase Moderately Polar column_chrom->reverse_phase Highly Polar prep_hplc Preparative HPLC normal_phase->prep_hplc Co-elution normal_phase->pure_product Successful reverse_phase->prep_hplc Co-elution reverse_phase->pure_product Successful prep_hplc->pure_product

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Troubleshooting Co-elution in Column Chromatography

Coelution_Troubleshooting start Co-elution Observed in Column Chromatography optimize_gradient Optimize Solvent Gradient (shallower) start->optimize_gradient change_solvent Change Solvent System start->change_solvent switch_mode Switch Chromatography Mode (NP to RP or vice-versa) start->switch_mode resolution_achieved Resolution Achieved? optimize_gradient->resolution_achieved change_solvent->resolution_achieved switch_mode->resolution_achieved recrystallize_fractions Recrystallize Enriched Fractions pure_product Pure Product recrystallize_fractions->pure_product prep_hplc Utilize Preparative HPLC prep_hplc->pure_product resolution_achieved->recrystallize_fractions No resolution_achieved->prep_hplc Still No resolution_achieved->pure_product Yes

Caption: A troubleshooting guide for resolving co-eluting compounds in column chromatography.

References

Stability testing of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. Here, we will explore the critical aspects of its stability under various stress conditions, offering practical, field-proven insights to ensure the integrity and reliability of your experimental results.

Introduction to the Stability of 5-Bromo-Pyrrolo[2,3-d]pyrimidin-4-one

5-bromo-pyrrolo[2,3-d]pyrimidin-4-one belongs to the pyrrolopyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The presence of the bromine atom and the fused ring system introduces unique electronic and steric properties that can influence its stability.[1] Understanding the degradation pathways of this molecule is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions.[2]

Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3] These studies help in identifying potential degradants and developing stability-indicating analytical methods.[4]

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the stability testing of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one.

Q1: What are the primary degradation pathways for 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one?

A1: Based on the structure, the primary degradation pathways are likely to involve hydrolysis of the lactam ring, oxidation of the pyrrole and pyrimidine rings, and photolytic debromination.[5][6][7] The electron-rich pyrrole ring is susceptible to oxidation, while the lactam moiety in the pyrimidinone ring can undergo hydrolysis under acidic or basic conditions.[8][9] The carbon-bromine bond can be susceptible to cleavage upon exposure to UV light.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one should be stored in a cool, dry, and dark place.[5] Inert atmosphere is also recommended for long-term storage to prevent oxidative degradation.[10] It is advisable to store it in tightly sealed containers to protect it from moisture.

Q3: I am observing peak tailing in my HPLC analysis. What could be the cause?

A3: Peak tailing for a polar, heterocyclic compound like this can be due to several factors.[11][12] One common cause is the interaction of the analyte with acidic silanol groups on the silica-based C18 column. To mitigate this, consider using a mobile phase with a pH that keeps the analyte in a single ionic form, or add a competing base like triethylamine to the mobile phase.[12] Other potential causes include column contamination or a void at the column inlet.[8]

Q4: What solvents are suitable for dissolving 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one for stability studies?

A4: Based on its polar structure, polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol are predicted to be good solvents.[13] For HPLC analysis, a mixture of acetonitrile and water or methanol and water is commonly used as the mobile phase.[3] It is crucial to assess the solubility and stability of the compound in the chosen solvent before initiating the study.

Q5: How can I confirm the identity of degradation products?

A5: The identification of degradation products typically requires a combination of analytical techniques.[14] LC-MS is invaluable for obtaining the molecular weight of the degradants. For structural elucidation, techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential.[14][15] Comparing the fragmentation patterns in MS/MS with the parent compound can also provide clues about the structure of the degradants.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the stability testing of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one.

Observed Issue Potential Cause Recommended Action
No degradation observed under stress conditions. Insufficient stress applied.Increase the concentration of the stressor (acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.[3]
The compound is highly stable under the tested conditions.This is valuable information. Ensure that the analytical method is sensitive enough to detect low levels of degradation.
Excessive degradation (>20%) leading to a complex chromatogram. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to achieve 5-20% degradation.[16]
Appearance of multiple, poorly resolved peaks. Co-elution of degradation products.Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or temperature.[17]
Secondary degradation.The initial degradation product may be unstable and further degrade. Analyze samples at earlier time points to identify the primary degradant.[18]
Baseline drift or noise in the HPLC chromatogram. Mobile phase issues.Ensure the mobile phase is properly degassed and that the components are miscible. Check for buffer precipitation.[19]
Detector issues.Check the detector lamp for any signs of aging. Ensure the flow cell is clean.[20]
Inconsistent retention times. Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the HPLC pump is delivering a consistent mobile phase composition.[19][21]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photostability: Expose the solid compound and a solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][22][23][24] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Data Presentation

The following table summarizes the expected stability of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one under different stress conditions. The percentage degradation is an estimate and should be confirmed experimentally.

Stress Condition Reagent/Parameter Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h10-20%Cleavage of the lactam ring.
Base Hydrolysis 0.1 M NaOH, RT, 24h15-25%Cleavage of the lactam ring.[8]
Oxidation 3% H₂O₂, RT, 24h5-15%Oxidation of the pyrrole ring, formation of N-oxides.[7][9]
Thermal 105°C, 48h (solid)< 5%Minimal degradation, potential for dimerization or polymerization.[25][26]
Photolytic ICH Q1B conditions5-15%Debromination, oxidation.[5][24]

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (105°C, Solid) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Neutralize Neutralize & Dilute Acid->Neutralize Sample at Timepoints Base->Neutralize Sample at Timepoints Oxidation->Neutralize Sample at Timepoints Thermal->Neutralize Sample at Timepoints Photo->Neutralize Sample at Timepoints HPLC HPLC Analysis Neutralize->HPLC Identify Identify Degradants (LC-MS, NMR) HPLC->Identify

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 5-Bromo-Pyrrolo[2,3-d]pyrimidin-4-one Hydrolysis_Product Ring-Opened Product Parent->Hydrolysis_Product Lactam Cleavage Oxidation_Product Oxidized Pyrrole/Pyrimidine (e.g., N-oxide) Parent->Oxidation_Product Ring Oxidation Photolysis_Product Debrominated Product Parent->Photolysis_Product C-Br Cleavage

Caption: Predicted primary degradation pathways.

References

How to reduce impurities in the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. By understanding the underlying chemistry and potential pitfalls, you can significantly improve the yield, purity, and reproducibility of your reactions.

Introduction: The Chemistry of Brominating a Privileged Scaffold

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a foundational building block in the synthesis of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bromination is a key functionalization step, typically proceeding via an electrophilic aromatic substitution mechanism. The pyrrole ring is electron-rich and thus more susceptible to electrophilic attack than the pyrimidine ring. The reaction with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), selectively installs a bromine atom onto the pyrrole ring, most commonly at the 5-position.

However, like any chemical transformation, this process is not without its challenges. The formation of impurities can complicate downstream applications and purification. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Issue 1: Incomplete Reaction - Significant Amount of Starting Material Remains

Question: My TLC/LC-MS analysis shows a significant amount of unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine even after extended reaction times. What could be the cause?

Answer: This is a frequent observation and can stem from several factors related to the reactivity of the brominating agent and the reaction conditions.

  • Insufficient Brominating Agent: The stoichiometry of NBS is crucial. While a 1:1 molar ratio is theoretically sufficient, slight excesses (e.g., 1.1 to 1.2 equivalents) are often used to drive the reaction to completion.

  • Low Reaction Temperature: The rate of electrophilic aromatic substitution is temperature-dependent. If the reaction is too cold, it may proceed very slowly. Depending on the solvent, heating might be necessary. For instance, some procedures recommend refluxing in chloroform.[3]

  • Choice of Solvent: The polarity and nature of the solvent can influence the reaction rate. Solvents like DMF, DCM, and chloroform have been successfully used.[4] If you are using a non-polar solvent and observing a slow reaction, switching to a more polar aprotic solvent might be beneficial.

  • Deactivated NBS: N-Bromosuccinimide can decompose over time, especially if exposed to moisture or light. It is advisable to use freshly opened or purified NBS for consistent results.

Recommended Solutions:

  • Optimize NBS Stoichiometry: Increase the equivalents of NBS incrementally (e.g., from 1.1 to 1.5 eq.). Monitor the reaction by TLC or LC-MS to find the optimal amount.

  • Adjust Reaction Temperature: If the reaction is being run at room temperature, consider gentle heating (e.g., 40-50 °C or reflux, depending on the solvent).

  • Solvent Screening: If possible, screen different solvents. A common starting point is DMF or DCM at room temperature.[4]

  • Use High-Quality NBS: Ensure your NBS is of high purity and has been stored correctly.

Issue 2: Formation of a Di-brominated Impurity

Question: I am observing a significant amount of a di-brominated product in my reaction mixture. How can I suppress this over-bromination?

Answer: The formation of di-brominated species is a classic example of over-reaction and is typically controlled by carefully managing the reaction conditions.

  • Excess Brominating Agent: Using a large excess of NBS is the most common cause of over-bromination.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can also lead to the formation of the di-bromo adduct, even with stoichiometric amounts of NBS.

  • High Reactivity: The mono-brominated product is still an electron-rich heterocycle and can undergo a second bromination.

Recommended Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05 to 1.1 equivalents).

  • Slow Addition of NBS: Instead of adding all the NBS at once, consider portion-wise addition or adding a solution of NBS dropwise. This helps to maintain a low concentration of the brominating agent throughout the reaction.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity for the mono-brominated product.

Issue 3: Presence of a More Polar Impurity - Likely the Hydrolysis Product

Question: My crude product contains a significant amount of a more polar impurity that I suspect is the hydrolyzed starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one. How can I prevent this?

Answer: The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be sensitive to moisture and can hydrolyze, particularly in the presence of acid or base.[5]

  • Presence of Water: The most common cause is the presence of water in the reaction solvent or from atmospheric moisture. The reaction between NBS and the substrate can generate HBr, which can catalyze this hydrolysis.

  • Acidic Conditions: The HBr generated during the reaction can create an acidic environment that promotes hydrolysis.[6]

  • Work-up Conditions: Aqueous work-ups, if not performed carefully, can lead to hydrolysis.

Recommended Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Addition of a Non-nucleophilic Base: The inclusion of a mild, non-nucleophilic base like sodium carbonate or diisopropylethylamine (DIPEA) can scavenge the HBr formed during the reaction, thus preventing the medium from becoming acidic.

  • Careful Work-up: When quenching the reaction, use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and use a weak base like sodium bicarbonate for neutralization.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, DCM, or chloroform, approximately 10-20 mL per gram of starting material).[4]

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Non-Aqueous: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Aqueous: Pour the reaction mixture into ice-water and stir. If a precipitate forms, it can be collected by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.[5]

Data Presentation

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Solid, easier to handle than liquid bromine, and generally provides good selectivity for mono-bromination.
Stoichiometry 1.05 - 1.2 equivalents of NBSA slight excess helps to drive the reaction to completion, but a large excess can lead to over-bromination.
Solvent Anhydrous DMF, DCM, or ChloroformAprotic solvents are preferred to avoid hydrolysis. The choice may affect reaction rate and solubility.[4]
Temperature 0 °C to refluxLower temperatures can improve selectivity, while higher temperatures can increase the reaction rate. Optimization is key.
Atmosphere Inert (Nitrogen or Argon)Minimizes contact with atmospheric moisture, reducing the risk of hydrolysis.
Additives Mild, non-nucleophilic base (optional)Can scavenge HBr, preventing acid-catalyzed side reactions like hydrolysis.

Visualizations

Reaction Scheme and Potential Impurities

G cluster_main Bromination Reaction cluster_impurities Potential Impurities Starting Material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Product 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Starting Material->Product NBS, Solvent Unreacted Unreacted Starting Material Starting Material->Unreacted Incomplete Reaction Hydrolysis Hydrolysis Product (7H-pyrrolo[2,3-d]pyrimidin-4-one) Starting Material->Hydrolysis H₂O, H⁺ Over-brominated Di-bromo Product Product->Over-brominated Excess NBS

Caption: Main reaction and formation pathways of common impurities.

Troubleshooting Workflow

G Start Reaction Complete? Incomplete Incomplete Reaction (High SM) Start->Incomplete No Pure_Product Desired Product Purity? Start->Pure_Product Yes Check_NBS Check NBS quality and stoichiometry Incomplete->Check_NBS Increase_Temp Increase Temperature Check_NBS->Increase_Temp Change_Solvent Change Solvent Increase_Temp->Change_Solvent Change_Solvent->Start Low_Purity Low Purity Pure_Product->Low_Purity No End Pure Product Pure_Product->End Yes Check_Over_Bromination Di-bromo impurity present? Low_Purity->Check_Over_Bromination Check_Hydrolysis Polar impurity present? Low_Purity->Check_Hydrolysis Reduce_NBS Reduce NBS stoichiometry and/or add slowly Check_Over_Bromination->Reduce_NBS Anhydrous Use anhydrous conditions and/or add a base Check_Hydrolysis->Anhydrous Purify Purification (Column/Recrystallization) Reduce_NBS->Purify Anhydrous->Purify Purify->End

Caption: A workflow for troubleshooting common bromination issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the bromination? A1: The bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NBS is highly regioselective for the 5-position of the pyrrole ring. This is due to the electron-donating nature of the pyrrole nitrogen, which activates the pyrrole ring towards electrophilic substitution, particularly at the positions ortho and para to the nitrogen.

Q2: Can I use liquid bromine instead of NBS? A2: While liquid bromine can be used, it is generally more hazardous to handle and can be less selective, potentially leading to more byproducts. NBS is a solid and is often preferred for its ease of handling and improved selectivity in many cases.

Q3: How do I remove the succinimide byproduct? A3: Succinimide is soluble in water. A standard aqueous work-up will typically remove the majority of the succinimide. If it persists, it can often be removed during silica gel chromatography.

Q4: What analytical techniques are best for monitoring this reaction? A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material. For more detailed analysis of product and impurity formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q5: My final product is unstable and decomposes upon standing. What should I do? A5: While 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is generally a stable solid, impurities can sometimes catalyze decomposition. Ensure the product is thoroughly purified to remove any residual acid or other reactive species. Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere.

References

Optimizing the pharmacokinetic properties of pyrrolo[2,3-d]pyrimidine drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Pyrrolo[2,3-d]pyrimidine Drug Candidates

A Senior Application Scientist's Guide to Navigating Pharmacokinetic Challenges

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors approved for treating cancers and inflammatory diseases.[1][2][3][4] Its structural resemblance to adenine allows it to compete effectively for the ATP-binding site of various kinases.[1][4] However, translating potent enzyme inhibition into a successful drug requires rigorous optimization of pharmacokinetic (PK) properties—a process often fraught with challenges like poor solubility, rapid metabolism, and unfavorable distribution.

This guide provides practical, in-depth solutions to common issues encountered during the PK optimization of pyrrolo[2,3-d]pyrimidine drug candidates. It is structured as a series of frequently asked questions and troubleshooting guides, reflecting the collaborative problem-solving approach of a dedicated application scientist.

I. Frequently Asked Questions (FAQs) on ADME Optimization

This section addresses the most common hurdles related to Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption & Solubility

Question 1: My pyrrolo[2,3-d]pyrimidine candidate shows excellent potency but has very low aqueous solubility (<10 µM), leading to poor oral absorption. What are the primary strategies to address this?

Answer: Low solubility is a frequent challenge with this scaffold, which often features flat, aromatic systems that favor crystal lattice packing. Improving solubility is critical for achieving adequate oral exposure. Here’s a prioritized approach:

  • Introduce Polar Groups: The most direct strategy is to add hydrogen bond donors and acceptors.

    • Causality: Adding polar functional groups (e.g., -OH, -NH2, small alkylamines) disrupts the crystal lattice energy and increases favorable interactions with water. Exchanging carbo-aromatic rings with heteroaromatic rings like pyridine is a well-established strategy to improve ADME properties, including solubility.[5]

    • Practical Steps:

      • Scaffold Hopping/Decoration: Consider adding polar moieties to solvent-exposed regions of your molecule, guided by structural biology (if available) or computational models. Common positions for modification include the pyrrole nitrogen or substituents on rings attached to the C4 or C6 positions.

      • Salt Formation: If your compound has a basic nitrogen (e.g., a pyridine or piperazine substituent), forming a hydrochloride or other pharmaceutically acceptable salt can dramatically increase aqueous solubility.

  • Reduce Molecular Planarity and LogP:

    • Causality: High LogP (lipophilicity) and planarity contribute to low solubility. Introducing sp3-hybridized carbons can break planarity, which weakens the solid-state packing and improves solubility.

    • Practical Steps:

      • Incorporate saturated rings (e.g., piperidine, morpholine) in place of aromatic linkers.

      • Add small, non-planar alkyl groups.

  • Formulation Strategies (for early in vivo studies):

    • Causality: While not a solution for the intrinsic insolubility of the molecule, advanced formulations can enable crucial early animal PK studies. Amorphous solid dispersions, where the drug is molecularly dispersed within a polymer matrix, prevent crystallization and can enhance apparent water solubility.[6]

    • Practical Steps: For preclinical studies, consider formulations with excipients like Soluplus®, cyclodextrins, or lipid-based systems. A miniaturized assay using polymer-drug microarrays can rapidly screen for optimal formulations with minimal compound usage.[6]

Question 2: My compound has acceptable solubility, but still shows low permeability in the Caco-2 assay. What's the likely cause and how can I fix it?

Answer: Low permeability, despite adequate solubility, often points to one of two issues: the compound is too polar, or it is a substrate for intestinal efflux transporters. The Caco-2 permeability assay is the gold standard for investigating this.[7][8][9]

  • Step 1: Diagnose the Problem with a Bidirectional Caco-2 Assay.

    • Causality: A standard Caco-2 assay measures permeability from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B). A bidirectional assay also measures transport in the reverse direction (Papp B→A).[10] If the efflux ratio (ER = Papp B→A / Papp A→B) is greater than 2, it strongly indicates that your compound is being actively pumped out of the cells by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10][11]

    • Troubleshooting:

      • Run a bidirectional Caco-2 assay.

      • If the ER > 2, repeat the assay in the presence of known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Fumitremorgin C).[9] A significant increase in A→B permeability or a decrease in the ER in the presence of an inhibitor confirms that your compound is a substrate for that transporter.[9][11]

  • Step 2: Implement Structural Modifications.

    • If Efflux is the Problem:

      • Causality: Efflux pumps often recognize specific pharmacophoric features, such as multiple hydrogen bond acceptors and a degree of lipophilicity. Masking or removing these features can abrogate recognition.

      • Practical Steps:

        • Reduce H-bond acceptors: Cap hydroxyl groups or replace carbonyls.

        • Increase polarity/add charge: Introduce a basic amine to create a positive charge at physiological pH.

        • "Chameleonic" modifications: Add intramolecular hydrogen bonds that are favored in the low-dielectric environment of the cell membrane but break in aqueous solution. This can "hide" the polar groups required for transporter recognition during membrane transit.

    • If High Polarity is the Problem (Low Papp and ER < 2):

      • Causality: The molecule may have too many exposed polar groups or a low LogP, preventing efficient passive diffusion across the lipid bilayer. The polar surface area (PSA) is a key descriptor; a high PSA can limit membrane diffusion.[12]

      • Practical Steps:

        • Systematically mask polar groups (e.g., methylate a phenol, convert a carboxylic acid to an ester) and re-test.

        • Increase lipophilicity by adding small, hydrophobic groups like methyl or chloro functions in regions that do not disrupt target binding.

Metabolism

Question 3: My compound is rapidly cleared in human liver microsome (HLM) stability assays. How do I identify the metabolic "soft spots" and improve stability?

Answer: Rapid clearance in HLM assays is typically due to metabolism by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[13][14] The goal is to identify which part of the molecule is being oxidized and then block that position to improve metabolic stability.

  • Step 1: Identify the Metabolites.

    • Causality: The first step is to understand how your compound is being metabolized. This is achieved by incubating the compound with HLMs and analyzing the resulting mixture by LC-MS/MS to identify the mass of the metabolites. Common metabolic reactions for nitrogen-containing heterocycles include N-dealkylation and oxidation of aromatic rings or benzylic positions.[15][16]

    • Workflow:

      • Incubate your compound with NADPH-fortified HLMs.

      • Analyze samples at several time points using high-resolution mass spectrometry.

      • Look for new masses corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, -CH2 or -C2H4 for dealkylation).

  • Step 2: Pinpoint the Exact Site of Metabolism (SoM).

    • Causality: Once you know the transformation (e.g., hydroxylation), you need to find the location. This can be done through several methods:

      • "Metabolite Fishing": Synthesize suspected metabolites as standards to confirm their identity by retention time and fragmentation patterns.

      • Deuterium Labeling: Synthesize analogs where specific, suspected "soft spots" (e.g., a benzylic C-H) are replaced with C-D bonds. The stronger C-D bond can slow or prevent metabolism at that site (the "kinetic isotope effect"). A significant increase in stability for a deuterated analog points to that position as a key SoM.

      • CYP Inhibition Studies: Use specific chemical inhibitors for major CYP isoforms (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4) to identify which enzyme family is responsible.[17] This can provide clues, as different CYPs have different substrate preferences. Studies on similar scaffolds have often implicated the CYP3A family.[15]

  • Step 3: Block the Site of Metabolism.

    • Causality: Once a "soft spot" is confirmed, you can make it more resistant to metabolism through chemical modification.

    • Practical Strategies:

      • Fluorination: Replacing a hydrogen atom with fluorine at an oxidation-prone position is a classic and highly effective strategy. The C-F bond is extremely strong and resistant to oxidative cleavage.

      • Steric Hindrance: Introduce a bulkier group near the SoM to physically block the CYP active site from accessing it.

      • Change Electronics: Modify the electronics of an aromatic ring to make it less electron-rich and therefore less susceptible to oxidation. For example, switching a phenyl ring to a pyridine ring can sometimes improve metabolic stability.[18]

Table 1: Example of Structure-Metabolic Stability Relationship Data

Compound Modification HLM Intrinsic Clearance (µL/min/mg)[18] Rationale for Change
Parent Unsubstituted Pyridine High (e.g., >200) The unsubstituted pyridine ring is identified as a metabolic soft spot.[18]
Analog 1 Fluorine on Pyridine Moderate (e.g., 115.5) Fluorine atom blocks the site of oxidation.[18]
Analog 2 Methyl on Pyridine High (e.g., >200) Methyl group itself can be oxidized (benzylic oxidation).

| Analog 3 | Pyrrole N-alkylation | Varies | Can improve stability if the pyrrole NH is a site of metabolism, but may introduce a new liability. |

II. Troubleshooting Guides & Experimental Protocols

Guide 1: In Vitro Metabolic Stability Assay

This protocol outlines the steps for determining a compound's stability in the presence of human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[19][20]

Protocol:

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19][20]

    • Cofactor Solution (NADPH Regeneration System): Prepare a solution in buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates the NADPH consumed by CYP enzymes.[19]

    • HLM Suspension: Thaw pooled human liver microsomes (commercially available) and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer. Keep on ice.[20]

    • Test Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Create an intermediate dilution in acetonitrile or methanol.[19]

  • Incubation Procedure:

    • Pre-warm the HLM suspension and buffer to 37°C.

    • In a 96-well plate, combine the HLM suspension and buffer. Add the test compound to achieve a final concentration of 1 µM.[20]

    • Negative Control: Prepare parallel wells without the NADPH regenerating system to control for non-enzymatic degradation.[19]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH cofactor solution to all wells (except the negative control).[20]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).[19][20] The acetonitrile precipitates the microsomal proteins.

    • The t=0 sample is critical and represents 100% of the initial compound.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000.

Self-Validation & Controls:

  • Positive Controls: Always include compounds with known metabolic fates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance) to ensure the HLM and cofactor system are active.[20]

  • Negative Control: The compound concentration in the "-NADPH" wells should not decrease significantly over time.

Guide 2: Caco-2 Permeability Assay

This protocol details how to assess the intestinal permeability and potential for active efflux of a drug candidate.[7]

Objective: To measure the apparent permeability coefficient (Papp) and efflux ratio (ER) of a test compound across a Caco-2 cell monolayer.[8][10]

Protocol:

  • Cell Culture:

    • Caco-2 cells are seeded onto semipermeable membrane inserts in multi-well plates (e.g., Transwell™ plates).[8][11]

    • The cells are cultured for ~21 days to allow them to differentiate and form a polarized monolayer with functional tight junctions and transporter expression.[9][11]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer.[8] A high TEER value indicates that the tight junctions between cells are intact, which is crucial for a valid assay.

    • Include a low-permeability marker compound (e.g., Atenolol) in each run. Its Papp value should be consistently low, confirming monolayer integrity.[10]

  • Permeability Measurement (Bidirectional):

    • Apical to Basolateral (A→B):

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[11]

      • Add the test compound (e.g., at 10 µM) dissolved in transport buffer to the apical (upper) compartment.[8][11]

      • Add fresh transport buffer to the basolateral (lower) compartment.

      • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[10][11]

      • At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

    • Basolateral to Apical (B→A):

      • Perform the same procedure, but add the test compound to the basolateral compartment and sample from the apical compartment.[10]

  • Sample Analysis & Calculation:

    • Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

    • Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Data Interpretation:

  • High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A→B) = 2-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A→B) < 2 x 10⁻⁶ cm/s

  • Active Efflux: ER > 2.0[10]

III. Visualizations

Workflow for Pharmacokinetic Optimization

PK_Optimization_Workflow cluster_design Design & Synthesis cluster_screening In Vitro ADME Screening cluster_analysis Analysis & Decision Making Start Potent Pyrrolo[2,3-d]pyrimidine Hit SAR Synthesize Analogs (SAR Exploration) Start->SAR Solubility Kinetic Solubility Assay SAR->Solubility MetStab HLM Stability Assay Solubility->MetStab Perm Caco-2 Permeability Assay MetStab->Perm Decision Analyze Data: Solubility > 20 µM? HLM t1/2 > 30 min? Papp > 2e-6 cm/s? ER < 2? Perm->Decision Go Advance to In Vivo PK Decision->Go Yes NoGo Redesign & Re-synthesize Decision->NoGo No NoGo->SAR Iterate Metabolic_Fates cluster_CYP450 CYP450-Mediated Oxidation Parent Parent Pyrrolo[2,3-d]pyrimidine (R-Aryl, R'-Alkyl) M1 Aromatic Hydroxylation (+16 Da) Parent->M1 Site A M2 N-Dealkylation (-CH2, -C2H4, etc.) Parent->M2 Site B M3 Benzylic Oxidation (+16 Da) Parent->M3 Site C Glucuronide Glucuronide Conjugate (Excreted) M1->Glucuronide Phase II (UGT)

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this privileged heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors, due to its structural resemblance to purines.[1][2] However, its multiple reactive centers present significant challenges in achieving regiocontrol during substitution reactions.

This document provides troubleshooting solutions and answers to frequently asked questions in a direct, Q&A format. Our goal is to explain the causality behind experimental choices, offering field-proven insights to help you overcome common synthetic hurdles.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems encountered during the synthesis of substituted pyrrolo[2,3-d]pyrimidines. Each answer provides potential causes and actionable solutions grounded in mechanistic principles.

Problem 1: Poor or Mixed Regioselectivity in N-Alkylation and N-Arylation

Question: I am attempting to alkylate my 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzyl bromide and potassium carbonate in DMF, but I am consistently obtaining an inseparable mixture of N7 and N1 isomers. How can I selectively obtain the N7-alkylated product?

Answer: This is a classic and frequently encountered challenge. The pyrrolo[2,3-d]pyrimidine core possesses multiple nucleophilic nitrogen atoms (N1, N3, and N7). The N-H of the pyrrole ring (N7) is the most acidic proton, but the resulting anion is delocalized, allowing for reactivity at multiple sites. The ratio of N7 to N1 alkylation is highly dependent on reaction conditions.

Causality and Strategic Solutions:

  • Counter-ion and Base Strength: Under conditions with alkali metal carbonates (like K₂CO₃), a partial negative charge develops on the nitrogen atoms, and the specific cation can influence the reaction site. A stronger, non-coordinating base can favor one isomer.

    • Recommendation: Switch from K₂CO₃ to a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the N7 position to form the sodium salt. The resulting ionic bond with Na⁺ at N7 can sterically direct incoming electrophiles to that same position, improving N7 selectivity.

  • Solvent Effects: The solvent plays a critical role in solvating the intermediate anion and the cation.

    • Recommendation: While DMF is common, consider switching to a less polar solvent like THF or 1,4-dioxane in conjunction with NaH. This can further enhance the directing effect of the sodium counter-ion.

  • Protecting Group Strategy (The Most Robust Method): The most reliable method to ensure regioselectivity is to temporarily protect the desired nitrogen atom. For targeting other positions, protecting N7 is essential.

    • Recommendation: Protect the N7 position first. A common and effective protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. It can be installed selectively at N7 and is stable to many reaction conditions, including palladium cross-coupling and nucleophilic substitutions, yet can be removed under specific acidic conditions.

Workflow for N7 Protection and Subsequent Alkylation

G cluster_0 Phase 1: N7 Protection cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Deprotection A Start: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B React with SEM-Cl, NaH, THF, 0°C to rt A->B C Isolate Product: 4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine B->C D Couple with desired R-group (e.g., Suzuki, Buchwald-Hartwig) C->D E Intermediate: 4-R-7-SEM-pyrrolo[2,3-d]pyrimidine D->E F Remove SEM group (e.g., TFA or TBAF) E->F G Final Product: 4-R-7H-pyrrolo[2,3-d]pyrimidine F->G

Caption: Workflow for regioselective functionalization via N7-protection.

Problem 2: Lack of Regiocontrol in Electrophilic Halogenation

Question: I need to introduce a bromine atom onto the pyrrole ring of my 7-deazapurine scaffold. When I use N-Bromosuccinimide (NBS), I get a mixture of products, including di-substituted species and poor C5/C6 selectivity. How can I selectively brominate at the C5 position?

Answer: The pyrrole ring in the 7-deazapurine system is electron-rich and highly susceptible to electrophilic substitution. The C5 position is generally the most electronically favored site for attack. However, harsh conditions or highly activated substrates can lead to over-reaction or substitution at C6.

Causality and Strategic Solutions:

  • Reaction Conditions: Temperature and reaction time are critical. Electrophilic halogenations are often fast, and prolonged reaction times can lead to side products.

    • Recommendation: Perform the reaction at a lower temperature (e.g., 0°C or -78°C) and carefully monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.

  • Substrate Electronics: The substituents already on the pyrimidine ring can influence the reactivity of the pyrrole ring. Electron-donating groups will activate it further, making controlled mono-halogenation more difficult.

    • Recommendation: If your substrate is highly activated, consider using a milder brominating agent than NBS. Alternatively, a protecting group on N7, such as a tosyl (Ts) or SEM group, can sometimes modulate the electronics sufficiently to improve selectivity.

  • Directed Halogenation: For ultimate control, especially for introducing iodine, a directed approach is superior.

    • Recommendation: For selective C5-iodination, use N-Iodosuccinimide (NIS) in a suitable solvent like DMF or acetonitrile. This reaction is typically clean and highly regioselective for the C5 position.[3] The resulting 5-iodo intermediate is exceptionally useful for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira) to introduce carbon-carbon bonds.[3][4]

Problem 3: Mixture of Regioisomers in Glycosylation Reactions

Question: I am synthesizing a 7-deazapurine nucleoside. My glycosylation reaction with a protected ribose donor is yielding a mixture of N7 and N1 isomers, and sometimes even reaction at an exocyclic amine. How can I ensure the glycosidic bond forms exclusively at N7?[5]

Answer: Regiocontrol in glycosylation is a significant challenge due to the multiple nucleophilic sites. The outcome is highly sensitive to the glycosylation method, the solvent, the Lewis acid catalyst, and, most importantly, the protecting groups on the 7-deazapurine base.[6]

Causality and Strategic Solutions:

  • Silyl-Hilbert-Johnson (SHJ) Conditions: The most common method involves silylating the nucleobase to increase its solubility and nucleophilicity, followed by coupling with a glycosyl donor in the presence of a Lewis acid (e.g., TMSOTf).

    • Causality: Without proper directing groups, the silylated intermediate exists in equilibrium, allowing for reaction at multiple nitrogens.

    • Recommendation: The key to regiocontrol is the choice of protecting group on the nucleobase's exocyclic amine (if present). A bulky protecting group, such as a pivaloyl (Piv) group, on the C2 or C4 amino group sterically hinders reaction at N1 and N3, thereby directing the incoming glycosyl donor to the N7 position.[6] Less bulky groups like acetyl may direct glycosylation to the exocyclic amine itself.[6]

  • Pre-functionalization of N7: An alternative strategy is to pre-form a bond at N7 that can be displaced.

    • Recommendation: While less common, methods involving pre-lithiated or stannylated N7-deazapurines can provide high N7 selectivity. However, these methods often require anhydrous conditions and specialized reagents.

Table 1: Effect of Protecting Group on Glycosylation Regioselectivity

Nucleobase Substrate Protecting Group (on exocyclic amine) Glycosylation Conditions Predominant Isomer(s) Reference
2-Amino-6-chloro-7-deazapurine Pivaloyl (Piv) TMSOTf, MeCN N7 [6]
2-Amino-6-chloro-7-deazapurine Acetyl (Ac) TMSOTf, MeCN Exocyclic Amine [6]

| 4-Amino-5-cyano-7-deazapurine | Silylated (no amine PG) | TMSOTf, MeCN | N7 and N1 mixture (2:1) |[5] |

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the pyrrolo[2,3-d]pyrimidine core in palladium-catalyzed cross-coupling?

A1: For a di-halogenated substrate, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the reactivity order is generally C4 > C2 . The C4 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. This allows for selective mono-functionalization at C4 by carefully controlling the stoichiometry of the coupling partner (typically 1.0-1.2 equivalents) and maintaining lower reaction temperatures (e.g., 60-70°C).[7] Subsequent reaction at C2 requires harsher conditions, such as higher temperatures and a new charge of catalyst and ligand.

Q2: How do I choose the right protecting group for the N7 position?

A2: The choice depends on the downstream reaction conditions you plan to use.

  • Tosyl (Ts): Robust and stable to many conditions, but removal requires strong base (e.g., NaOH), which may not be compatible with other functional groups.

  • tert-Butoxycarbonyl (Boc): Can direct lithiation to the C6 position but is sensitive to acid. Its use has been noted to decrease regioselectivity in some Suzuki couplings.[7]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Highly versatile. It is stable to a wide range of conditions including strong bases, organometallics, and palladium catalysis. It is reliably removed with fluoride sources (e.g., TBAF) or strong acid (e.g., TFA). This makes it an excellent choice for multi-step syntheses.

Q3: My synthesis of a Tofacitinib intermediate requires coupling 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral amine. The reaction is slow and gives low yield. What can I do?

A3: This is a nucleophilic aromatic substitution (SNAr) reaction, which can be challenging. The synthesis of Tofacitinib, a JAK inhibitor, often involves this key step.[8]

  • Protect the N7-H: The acidic N7 proton can interfere with the reaction. Protecting the pyrrole nitrogen, for example with a tosyl group, can prevent side reactions and improve yields.[9][10]

  • Reaction Conditions: This SNAr often requires heat and a suitable base to scavenge the HCl byproduct. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMSO at temperatures >100°C is common.

  • Alternative Coupling: While SNAr is standard, palladium-catalyzed Buchwald-Hartwig amination can also be an effective, albeit more expensive, alternative for forming this C-N bond.[11]

G cluster_0 Regioselectivity Control in Pyrrolo[2,3-d]pyrimidine Synthesis start Identify Target Substitution Site pos_N Nitrogen Atom (N1, N7) start->pos_N pos_C_pyrrole Pyrrole Carbon (C5, C6) start->pos_C_pyrrole pos_C_pyrimidine Pyrimidine Carbon (C2, C4) start->pos_C_pyrimidine strategy_N Strategy: 1. Use N7-Protecting Group (e.g., SEM) 2. Control Base/Solvent System 3. Use Bulky Amine PGs for Glycosylation pos_N->strategy_N strategy_C_pyrrole Strategy: 1. Use mild electrophiles (NIS, NBS) 2. Control temperature (-78 to 0 °C) 3. Leverage directing groups pos_C_pyrrole->strategy_C_pyrrole strategy_C_pyrimidine Strategy: 1. Use Pd-catalyzed cross-coupling 2. Control stoichiometry for selectivity (C4 > C2) 3. Use S_NAr for C-N/C-O bonds pos_C_pyrimidine->strategy_C_pyrimidine

Caption: Decision-making framework for regioselective functionalization.

Key Experimental Protocols

Protocol 1: Regioselective N7-Protection with SEM-Cl

This protocol provides a reliable method for protecting the N7 position, enabling subsequent regioselective functionalization at other sites.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting 7H-pyrrolo[2,3-d]pyrimidine substrate (1.0 eq).

  • Solvent: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the resulting suspension at 0°C for 30 minutes.

  • Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N7-SEM protected product.

Protocol 2: C4-Selective Suzuki Coupling on a Dihalo Substrate

This protocol is optimized for the mono-arylation of 2,4-dichloro-7-SEM-pyrrolo[2,3-d]pyrimidine.[7]

  • Reagent Setup: In a reaction vessel, combine 2,4-dichloro-7-SEM-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable palladium catalyst system (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane or DMF, and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to 60-70°C and stir under an inert atmosphere. Monitor the reaction progress carefully by LC-MS. The reaction is typically complete within 2-4 hours. Avoid excessive heating or prolonged reaction times to prevent competing C2-coupling.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the 2-chloro-4-aryl-7-SEM-pyrrolo[2,3-d]pyrimidine.

References

Validation & Comparative

A Head-to-Head Comparison of 5-Bromo vs. 5-Iodo Pyrrolo[2,3-d]pyrimidine Precursors in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Precursor Selection in Drug Discovery

In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a cornerstone for the development of a multitude of therapeutic agents, including potent kinase inhibitors and antiviral nucleosides. The functionalization at the C-5 position is a critical step in the synthesis of these molecules, profoundly influencing their biological activity and pharmacological properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are the premier methods for introducing molecular diversity at this position. The choice of the halogenated precursor, specifically between a 5-bromo or a 5-iodo pyrrolo[2,3-d]pyrimidine, is a pivotal decision that can significantly dictate the efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth, data-driven comparison of these two key precursors to empower researchers in making informed strategic decisions.

The Decisive Factor: Unraveling the Impact of the Carbon-Halogen Bond

The fundamental difference in the reactivity of 5-bromo and 5-iodo pyrrolo[2,3-d]pyrimidines in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The generally accepted trend for the reactivity of aryl halides follows the order: I > Br > Cl > F.[1] This hierarchy is a direct consequence of the C-X bond dissociation energy. The carbon-iodine bond is inherently weaker and more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.[1] This translates to faster reaction rates and often permits the use of milder reaction conditions compared to their bromo counterparts.[1]

Comparative Efficacy in Key Cross-Coupling Reactions

The superior reactivity of the 5-iodo precursor is not merely a theoretical concept but is borne out by experimental evidence across the three most pertinent cross-coupling reactions in drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a stalwart for the creation of biaryl structures. When comparing the 5-bromo and 5-iodo pyrrolo[2,3-d]pyrimidine precursors, the iodo derivative consistently demonstrates superior performance, often leading to higher yields under more benign conditions.

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Iodo-4-chloropyrrolo[2,3-d]pyrimidine4-Phenoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DMF100-High[2]
5-Bromo-4-chloropyrrolo[2,3-d]pyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane8018-22Good[3]
5-Bromo-1-ethyl-1H-indazole*N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[4][5]

*While not a pyrrolo[2,3-d]pyrimidine, this related heterocyclic system provides a relevant example of Suzuki coupling with a bromo-precursor.

The higher reactivity of the 5-iodo precursor is evident in the generally higher yields and often milder conditions reported in the literature.[2]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable for further functionalization or as key pharmacophoric elements. The enhanced reactivity of 5-iodopyrrolo[2,3-d]pyrimidines is particularly pronounced in this transformation.

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Iodopyrrolo[2,3-d]pyrimidine nucleosideN-(prop-2-yn-1-yl)trifluoroacetamidePdCl₂(PPh₃)₂ / CuIEt₃NDMFAmbient-Good[2]
5-BromopyrimidineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT3-16Good[6]
5-Bromo-6-chloro-1,3-dimethyluracil*Aryl acetylenePd(PPh₃)Cl₂ / CuINEt₃DMSO256Good to Quant.[7]

*A related pyrimidine derivative illustrating Sonogashira coupling.

The first reported Sonogashira reaction at the C-5 position of a pyrrolo[2,3-d]pyrimidine utilized an iodo precursor, highlighting its suitability for this transformation.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. While direct head-to-head comparative studies on 5-halopyrrolo[2,3-d]pyrimidines are less common in the literature, the established principles of reactivity strongly suggest that the 5-iodo derivatives are more reactive.[1]

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl IodideAminePd₂(dba)₃ / BINAPNaOtBuToluene80-100-Good[9]
Aryl BromideAminePd(OAc)₂ / X-PhosK₂CO₃t-BuOH100-Good[10]
2-Chloro-4-arylpyrimidine*AminePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux-Mod. to Good

*A related heterocyclic system providing insights into Buchwald-Hartwig amination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Iodopyrrolo[2,3-d]pyrimidine

A detailed protocol for the Suzuki-Miyaura coupling of a 5-iodopyrrolo[2,3-d]pyrimidine derivative is provided below, based on established methodologies.

Materials:

  • 5-Iodo-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-iodo-pyrrolo[2,3-d]pyrimidine derivative, arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of 5-Bromopyrrolo[2,3-d]pyrimidine

The following is a representative protocol for the Sonogashira coupling of a 5-bromopyrrolo[2,3-d]pyrimidine derivative.

Materials:

  • 5-Bromo-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask, add the 5-bromo-pyrrolo[2,3-d]pyrimidine derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Workflow Diagrams

The enhanced reactivity of the 5-iodo precursor is rooted in the initial oxidative addition step of the palladium catalytic cycle. The weaker C-I bond facilitates a faster rate of oxidative addition of the Pd(0) catalyst to the aryl halide, thereby accelerating the overall catalytic turnover.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X (X = Br, I) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Halo-pyrrolo[2,3-d]pyrimidine, Coupling Partner, and Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat to Desired Temperature Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

References

A Comprehensive Guide to the Validation of Novel 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, represents a privileged structure in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors. This guide presents a comprehensive, multi-tiered framework for the rigorous validation of novel 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one derivatives as kinase inhibitors. We detail an objective workflow designed for researchers, scientists, and drug development professionals, comparing the performance of hypothetical novel compounds, "Cmpd-A" and "Cmpd-B" , against established, clinically relevant inhibitors. This guide provides not only the "how" through detailed experimental protocols but also the "why" by explaining the causality behind each methodological choice, ensuring a self-validating and scientifically sound approach to kinase inhibitor characterization.

The Rationale: Why Kinase Inhibition is a Pillar of Modern Therapeutics

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This modification acts as a molecular switch, altering the substrate's activity, localization, or stability. In numerous diseases, particularly cancer, the aberrant activity of specific kinases drives uncontrolled cell proliferation and survival.[2] Consequently, designing small molecules that selectively inhibit these rogue kinases is a cornerstone of targeted therapy.[2]

A prime example of a clinically important signaling pathway frequently dysregulated in cancer is the RAS-RAF-MEK-ERK (MAPK) pathway.[3] Mutations in the B-Raf kinase, such as the common V600E mutation, lead to its constitutive activation, promoting cell division and tumor growth, especially in melanoma.[3][4] Therefore, selective B-Raf inhibitors have revolutionized the treatment of B-Raf V600E-positive cancers.[5][6]

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF B-Raf (Target Kinase) RAS->BRAF MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Novel Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->BRAF Inhibition

Figure 1: The MAPK Signaling Pathway and Point of Inhibition.

A Multi-Tiered Workflow for Inhibitor Validation

The path from a promising chemical structure to a validated kinase inhibitor is a systematic process. A compound's success in a test tube (biochemical assay) does not guarantee its efficacy in a living cell, where factors like membrane permeability, metabolism, and off-target effects come into play.[7] Therefore, a multi-layered validation strategy is essential to build a comprehensive profile of a novel compound. This workflow ensures that resources are focused on candidates with the highest potential for therapeutic success.

G start Novel 5-Bromo-pyrrolo [2,3-d]pyrimidin-4-one Derivatives biochem Biochemical Assays Measure direct enzyme inhibition Determine Potency (IC50) start->biochem cellular Cellular Assays Confirm on-target effect in cells Assess antiproliferative activity (GI50) biochem->cellular Potent & On-Target? selectivity Selectivity Profiling Assess off-target interactions Determine Kinome-wide selectivity cellular->selectivity Active in Cells? validated Validated Hit Compound selectivity->validated Selective?

Figure 2: High-level experimental workflow for kinase inhibitor validation.

Biochemical Validation: Assessing Direct Target Engagement

Principle of the Assays: The first critical step is to determine if the novel compounds directly inhibit the activity of the purified target kinase enzyme in a cell-free system.[8] Biochemical assays provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8] This allows for a clean, direct comparison of the intrinsic inhibitory power of different compounds.

For this guide, we will compare our hypothetical compounds, Cmpd-A and Cmpd-B , against Vemurafenib , an FDA-approved inhibitor of the B-Raf V600E mutant kinase.[4]

Table 1: Comparative Biochemical Potency Against B-Raf V600E

Compound Target Kinase Biochemical IC50 (nM)
Cmpd-A (Novel) B-Raf V600E 25.3 ± 3.1
Cmpd-B (Novel) B-Raf V600E 158.6 ± 12.5

| Vemurafenib (Standard) | B-Raf V600E | 31.0 ± 4.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The data in Table 1 suggest that Cmpd-A has a biochemical potency comparable to the established drug Vemurafenib against the B-Raf V600E kinase. Cmpd-B is significantly less potent in this direct enzymatic assay.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] Its high sensitivity and resistance to signal interference make it a robust platform for determining IC50 values.[9]

Materials:

  • Recombinant human B-Raf V600E enzyme

  • MEK1 (inactive) as substrate

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP, MgCl₂, DTT, and appropriate kinase buffer

  • Test compounds (Cmpd-A, Cmpd-B, Vemurafenib) dissolved in 100% DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate solution containing the B-Raf V600E enzyme and MEK1 substrate in kinase reaction buffer.

    • Add 5 µL of this solution to each well containing the compounds. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation & Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (high signal) and "no enzyme" (low signal) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cellular Validation: From Target Engagement to Phenotype

Principle of the Assays: Demonstrating that a compound is potent in a biochemical assay is only the first step. Cellular assays are critical to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional, phenotypic response, such as inhibiting cell proliferation.[7][10]

On-Target Confirmation via Western Blot

Rationale: Western blotting is a powerful technique to visualize the inhibition of a specific signaling pathway.[11] By measuring the phosphorylation status of a kinase's direct downstream substrate, we can confirm on-target activity. For B-Raf, a key downstream target is MEK.[3] A successful B-Raf inhibitor should decrease the levels of phosphorylated MEK (p-MEK) without affecting the total amount of MEK protein.

Protocol 2: Western Blot for Downstream Target Inhibition

Materials:

  • A375 human melanoma cell line (contains B-Raf V600E mutation)

  • Cell culture medium and supplements

  • Test compounds (Cmpd-A, Vemurafenib)

  • Lysis buffer with protease and phosphatase inhibitors[12]

  • Primary antibodies: Rabbit anti-p-MEK (Ser217/221), Rabbit anti-MEK, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Cmpd-A or Vemurafenib (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, mix with loading buffer, and denature by heating. Separate the proteins by size on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-p-MEK) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total MEK and then for a loading control like GAPDH.

Cellular Potency via Viability Assays

Rationale: The ultimate goal of an anti-cancer kinase inhibitor is to stop the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14] A reduction in the metabolic conversion of MTT to formazan by treated cells indicates a loss of viability or an inhibition of proliferation.[15]

Table 2: Comparative Antiproliferative Activity in A375 Cells

Compound Target Cell Line Cellular GI50 (nM)
Cmpd-A (Novel) A375 (B-Raf V600E) 45.7 ± 5.2
Cmpd-B (Novel) A375 (B-Raf V600E) 875.2 ± 65.1

| Vemurafenib (Standard) | A375 (B-Raf V600E) | 52.1 ± 6.8 |

GI50 (Growth Inhibition 50) is the concentration that causes a 50% reduction in cell proliferation. Data are presented as mean ± standard deviation.

Interpretation: The cellular data in Table 2 corroborate the biochemical findings. Cmpd-A demonstrates potent antiproliferative activity in a B-Raf V600E-driven cancer cell line, with a potency (GI50) similar to Vemurafenib. The weaker biochemical potency of Cmpd-B translates to much lower activity in the cellular context.

Protocol 3: MTT Cell Viability Assay

Materials:

  • A375 human melanoma cells

  • 96-well clear cell culture plates

  • Test compounds (Cmpd-A, Cmpd-B, Vemurafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl/isopropanol)

Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells (final volume 200 µL). Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO-treated control wells. Plot the percentage of cell viability against the log of compound concentration and fit the curve to determine the GI50 value.

Selectivity Profiling: Defining the Off-Target Landscape

Principle of the Assay: No inhibitor is perfectly specific. Selectivity is a measure of a drug's potency against its intended target versus its potency against other, unintended targets (off-targets).[16] High selectivity is often desirable to minimize the risk of side effects caused by engaging other signaling pathways.[17] Kinase selectivity profiling involves screening a compound against a large panel of diverse kinases to create an "off-target" profile.[18][19][20]

Table 3: Selectivity Profile of Novel Compounds (% Inhibition at 1 µM)

Kinase Target Kinase Family Cmpd-A Cmpd-B
B-Raf V600E (On-Target) Ser/Thr Kinase 98% 74%
EGFR Tyr Kinase 12% 8%
VEGFR-2 Tyr Kinase 8% 85%
SRC Tyr Kinase 15% 11%
CDK2 Ser/Thr Kinase 5% 4%

| p38α | Ser/Thr Kinase | 18% | 21% |

Interpretation: Cmpd-A demonstrates high selectivity for its intended target, B-Raf V600E, with minimal inhibition of other kinases at a concentration of 1 µM. In contrast, Cmpd-B shows significant inhibition of VEGFR-2 in addition to its on-target activity, classifying it as a multi-kinase inhibitor. This off-target activity could lead to a different biological profile and potential side effects.[21]

G Start Potent Hit from Biochemical Screen (IC50 < 100 nM) Cellular_Assay Test in Cellular Proliferation Assay Start->Cellular_Assay Potent_Cell Cellularly Potent? (GI50 < 1 µM) Cellular_Assay->Potent_Cell Western_Blot Confirm On-Target Effect (Western Blot) Potent_Cell->Western_Blot Yes Stop Stop or Redesign Potent_Cell->Stop No On_Target Mechanism Confirmed? Western_Blot->On_Target Selectivity Profile Against Kinase Panel On_Target->Selectivity Yes On_Target->Stop No Is_Selective Selective? Selectivity->Is_Selective Proceed Proceed to Further Optimization Is_Selective->Proceed Yes Is_Selective->Stop No (or reclassify as multi-kinase inhibitor)

Figure 3: Logic diagram for the hit validation and progression process.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the validation of novel this compound derivatives as kinase inhibitors. Through the comparative analysis of our hypothetical compounds, Cmpd-A and Cmpd-B, we have demonstrated the critical importance of integrating biochemical, cellular, and selectivity data.

Our results identify Cmpd-A as a potent, selective, and cellularly active inhibitor of B-Raf V600E, warranting further preclinical development. Conversely, Cmpd-B , despite showing some on-target activity, was revealed to be a less potent, multi-targeted inhibitor. This systematic approach, grounded in established scientific principles and detailed protocols, provides a reliable blueprint for researchers to confidently characterize novel chemical entities and make informed decisions in the drug discovery pipeline.

References

Structure-activity relationship (SAR) studies of 5-substituted pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship of 5-Substituted Pyrrolo[2,3-d]pyrimidines

Authored by: A Senior Application Scientist

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its ability to mimic the natural purine base allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] Strategic substitution at the 5-position of this heterocyclic system has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of various 5-substituted pyrrolo[2,3-d]pyrimidine analogs, offering insights into their structure-activity relationships (SAR) and providing supporting experimental data for researchers in drug discovery.

The Significance of the 5-Position in Modulating Biological Activity

The C5 position of the pyrrolo[2,3-d]pyrimidine core offers a versatile vector for chemical modification, allowing for the introduction of a diverse range of substituents that can profoundly influence the compound's interaction with its biological target. The nature of the substituent at this position can impact:

  • Target Binding and Potency: By extending into specific pockets of the target protein, the 5-substituent can form additional hydrogen bonds, hydrophobic interactions, or van der Waals forces, thereby enhancing binding affinity and inhibitory potency.

  • Selectivity: Fine-tuning the size, shape, and electronic properties of the 5-substituent can engender selectivity for a particular kinase or enzyme isoform, reducing off-target effects.

  • Physicochemical Properties: Modifications at the 5-position can alter the molecule's solubility, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic profile and overall drug-likeness.

This guide will compare three major classes of 5-substituted pyrrolo[2,3-d]pyrimidines: those acting as antifolates, kinase inhibitors, and Janus Kinase (JAK) inhibitors.

Comparative Analysis of 5-Substituted Pyrrolo[2,3-d]pyrimidines as Antifolates

A notable class of 5-substituted pyrrolo[2,3-d]pyrimidines are the antifolates, which are designed to inhibit folate-dependent enzymes involved in nucleotide biosynthesis, making them potent anticancer agents.[3][4] A key determinant of their activity is the length of the carbon bridge connecting the core to a side chain, typically a benzoyl or thienoyl moiety linked to a glutamate residue.

Impact of Carbon Bridge Length on Antitumor Activity

Systematic studies have revealed a clear structure-activity relationship concerning the length of the alkyl chain at the 5-position. The optimal chain length appears to be crucial for transport into the cell via folate receptors (FRα) and the proton-coupled folate transporter (PCFT), as well as for inhibiting target enzymes like glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[3][4][5]

Table 1: Comparison of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates with Varying Bridge Lengths

Compound ID5-Substituent Side ChainBridge Length (n)Target Cell LineIC50 (nM)Primary Target(s)Reference
Pemetrexed (PMX) Benzoyl-L-glutamate2KB-TS, GARFTase, AICARFTase[4]
Compound 8 Benzoyl-L-glutamate4KB-GARFTase, AICARFTase[4]
Compound 9 (Thienoyl) Thienoyl-L-glutamate4KB41.7GARFTase, AICARFTase[3][6]
Compound 10 (Thienoyl) Thienoyl-L-glutamate5KB41.7GARFTase, AICARFTase[3][6]

Data presented is a synthesis from the cited literature. IC50 values can vary based on experimental conditions.

The data indicates that analogs with a 4 or 5-carbon bridge (compounds 8, 9, and 10) often exhibit potent antiproliferative activity.[3][4] Shifting the substituent from the 6-position to the 5-position on the pyrrolo[2,3-d]pyrimidine ring system results in an altered inhibition profile of the targeted enzymes.[4]

Experimental Protocol: Synthesis of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates

The synthesis of these analogs typically involves a key condensation step between an α-bromo aldehyde and 2,4-diamino-6-hydroxypyrimidine.[3][4][5]

Step-by-Step Synthesis Workflow:

  • Preparation of α-Bromo Aldehydes: The corresponding aldehyde is subjected to α-bromination using a reagent such as 5,5-dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane.[3][4]

  • Condensation: The resulting α-bromo aldehyde is condensed with 2,4-diamino-6-hydroxypyrimidine in the presence of sodium acetate to form the 5-substituted pyrrolo[2,3-d]pyrimidine core.[3][4]

  • Hydrolysis and Coupling: The intermediate is hydrolyzed and then coupled with diethyl L-glutamate.

  • Saponification: The final step involves the saponification of the diester to yield the target diacid compound.[4]

Synthesis_of_5-Substituted_Antifolates Aldehyde Aldehyde alpha_Bromo_Aldehyde α-Bromo Aldehyde Aldehyde->alpha_Bromo_Aldehyde α-Bromination Core 5-Substituted Pyrrolo[2,3-d]pyrimidine alpha_Bromo_Aldehyde->Core Condensation Pyrimidine 2,4-Diamino-6- hydroxypyrimidine Pyrimidine->Core Coupled_Ester Coupled Diethyl Ester Core->Coupled_Ester Hydrolysis & Coupling Target_Compound Target Diacid Coupled_Ester->Target_Compound Saponification

Caption: General synthetic workflow for 5-substituted pyrrolo[2,3-d]pyrimidine antifolates.

Comparative Analysis of 5-Substituted Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with substitutions at the 5-position playing a pivotal role in achieving high potency and selectivity against targets like EGFR, VEGFR, and others.[2][7][8][9]

SAR of 5-Substituted Analogs as Multi-Targeted Kinase Inhibitors

The introduction of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide moieties at the 5-position has yielded potent multi-targeted kinase inhibitors.[7]

Table 2: Kinase Inhibitory Activity of 5-Substituted Pyrrolo[2,3-d]pyrimidines

Compound ID5-SubstituentTarget KinaseIC50 (nM)Reference
Sunitinib (Reference)VEGFR2261[7]
Erlotinib (Reference)EGFR55[7]
Staurosporine (Reference)Her238[7]
Compound 5k Halogenated benzylidenebenzohydrazideEGFR79[7]
Her240[7]
VEGFR2136[7]
CDK2-[7]

Compound 5k emerged as a highly potent inhibitor, demonstrating comparable or superior activity to established kinase inhibitors like sunitinib and erlotinib.[7] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in cancer cells.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against various kinases is typically determined using an in vitro enzyme assay.

Step-by-Step Assay Workflow:

  • Enzyme and Substrate Preparation: The purified kinase enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The kinase is pre-incubated with varying concentrations of the test compound for a defined period.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Kinase_Inhibition_Assay Start Start Prep Prepare Kinase, Substrate, and Buffer Start->Prep Incubate Pre-incubate Kinase with Test Compound Prep->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Detect Quantify Phosphorylation Initiate->Detect Calculate Calculate IC50 Detect->Calculate End End Calculate->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Comparative Analysis of 5-Substituted Pyrrolo[2,3-d]pyrimidines as JAK Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in inflammatory diseases and myeloproliferative disorders.[10][11][12] Several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have been developed, with substitutions at the 5-position being critical for achieving selectivity among the JAK isoforms (JAK1, JAK2, JAK3, and TYK2).[10][13]

SAR for JAK1 Selectivity

The development of second-generation JAK inhibitors has focused on achieving selectivity for specific JAK isoforms to minimize side effects associated with broader inhibition.[12][13] For instance, high JAK2 inhibition has been linked to adverse effects like anemia.[13]

A series of novel 4-(1,5- or 2,5-triazole)-pyrrolo[2,3-d]pyrimidine derivatives with aromatic moieties at the 5-position have been synthesized as selective JAK1 inhibitors.[13]

Table 3: JAK Inhibitory Profile of 5-Substituted Pyrrolo[2,3-d]pyrimidines

Compound ID5-SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib (Reference)1.220112-[10]
Compound 8m Hydrazinyl moiety0.166.5--[10]
Compound 8o Hydrazinyl moiety0.33.0--[10]
Compound 23a 4-(1,5-triazole)72>1000>1000>1000[13]

Compounds 8m and 8o demonstrated excellent potency against JAK1 with significant selectivity over JAK2.[10] Compound 23a exhibited remarkable selectivity for JAK1 over the other JAK isoforms, with molecular docking studies suggesting that an iodine atom on the 5-substituent forms a key interaction with His-885 in the JAK1 active site.[13]

Signaling Pathway of JAK Inhibition

JAK inhibitors function by blocking the JAK-STAT signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT Phosphorylated STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (5-Substituted Pyrrolo[2,3-d]pyrimidine) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Conclusion and Future Directions

The 5-position of the pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of biological activity and selectivity. This guide has demonstrated through comparative data that rational design of substituents at this position can lead to potent and selective inhibitors for a range of therapeutic targets, including enzymes involved in folate metabolism and various protein kinases.

Future research in this area will likely focus on:

  • Exploring Novel 5-Substituents: The chemical space at the 5-position is vast, and the discovery of novel moieties will continue to yield compounds with improved pharmacological profiles.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of target proteins will enable more precise, structure-guided design of 5-substituted analogs.

  • Targeting Drug Resistance: The development of 5-substituted pyrrolo[2,3-d]pyrimidines that can overcome known resistance mechanisms is a key area of ongoing research, particularly in the context of kinase inhibitors.[9]

The versatility of the pyrrolo[2,3-d]pyrimidine core, combined with the strategic importance of the 5-position, ensures that this scaffold will remain a central focus of drug discovery efforts for the foreseeable future.

References

A Comparative Guide to Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with various biological targets. Among the most prominent of these are the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine core structures. Their significance stems from a fundamental structural similarity to the natural purine bases, particularly adenine, a key component of adenosine triphosphate (ATP).[1][2] This bioisosterism allows them to function as effective "ATP mimics," competitively binding to the ATP-binding site of numerous enzymes, most notably protein kinases.[3][4]

The pyrrolo[2,3-d]pyrimidines, often referred to as 7-deazapurines, and the pyrazolo[3,4-d]pyrimidines are isomers that offer distinct, yet related, platforms for drug design.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[5][6] Consequently, these two scaffolds have become cornerstones in the development of targeted therapies. This guide provides a comparative analysis of these two heterocyclic systems, delving into their physicochemical properties, synthetic accessibility, and their proven applications in modern drug development, supported by experimental insights.

Structural and Physicochemical Properties: A Tale of Two Isomers

The core difference between the two scaffolds lies in the five-membered ring fused to the pyrimidine: a pyrrole in the pyrrolo[2,3-d]pyrimidine and a pyrazole in the pyrazolo[3,4-d]pyrimidine. This seemingly minor change—the substitution of a CH group at position 7 with a nitrogen atom—has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.

PropertyPyrrolo[2,3-d]pyrimidine (Parent)Pyrazolo[3,4-d]pyrimidine (Parent)Rationale for Significance
Structure The N7-H in the pyrrolo scaffold acts as a hydrogen bond donor, mimicking the N7 of adenine. The pyrazolo scaffold's N1-H and N2 atoms offer different hydrogen bonding patterns and potential for substitution.
Molecular Formula C₆H₅N₃C₅H₄N₄The additional nitrogen atom in the pyrazolo scaffold increases the nitrogen content, which can influence polarity and solubility.
Molecular Weight 119.12 g/mol [7]120.11 g/mol [8]Near-identical molecular weights allow for a direct comparison of the structural impact on biological activity.
XLogP3 (Lipophilicity) 0.7[7]0.2[8]The pyrazolo scaffold is inherently less lipophilic, which can translate to improved aqueous solubility, a critical factor for drug formulation and bioavailability.[9]
Hydrogen Bond Donors 11Both scaffolds retain a key hydrogen bond donor necessary for anchoring in the ATP-binding pocket of kinases.
Hydrogen Bond Acceptors 23The extra nitrogen in the pyrazole ring provides an additional hydrogen bond acceptor site, potentially enabling different or stronger interactions with target proteins.

Expert Insight: The choice between these scaffolds is often driven by the specific topology of the target kinase's ATP-binding site. The additional hydrogen bond acceptor in the pyrazolo[3,4-d]pyrimidine can be exploited to achieve greater potency or selectivity for certain kinases. Conversely, the N-H donor of the pyrrole in the pyrrolo[2,3-d]pyrimidine is a classic hinge-binding element, making it a reliable starting point for many kinase inhibitor designs.

Synthetic Strategies: Building the Core

The accessibility of diverse derivatives is paramount for successful structure-activity relationship (SAR) studies. Both scaffolds benefit from well-established synthetic routes, allowing for systematic modification.

Synthesis of Pyrrolo[2,3-d]pyrimidines

Two predominant retrosynthetic strategies are employed:[1][10]

  • Pyrimidine Ring Construction: This approach begins with a suitably substituted pyrrole. The pyrimidine ring is then annulated onto the pyrrole core, often through reactions with reagents like formamide or urea derivatives.[10] This method is advantageous when diverse substitutions on the pyrrole ring are desired early in the synthesis.

  • Pyrrole Ring Construction: A more common approach starts with a substituted 4-aminopyrimidine. A side chain is introduced at the C5 position, which is then cyclized to form the fused pyrrole ring.[1][10] This route is highly versatile and is frequently used to produce key intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile building block for further derivatization via nucleophilic substitution.[11][12]

Synthesis of Pyrazolo[3,4-d]pyrimidines

The most prevalent method involves building the pyrimidine ring onto a pre-formed pyrazole nucleus.[13]

  • From 5-Aminopyrazole-4-carbonitriles: This is a classic and highly effective route. The starting pyrazole is cyclized with reagents like formamide or guanidine to construct the fused pyrimidine ring.[13] The choice of cyclizing agent dictates the substitution pattern on the final pyrimidine ring.

  • From 5-Aminopyrazole-4-carboxylates: Similar to the nitrile route, using an ester at the C4 position allows for cyclization, avoiding potentially harsh hydrolysis steps that might be required for a nitrile group.[13]

Causality in Synthesis: The selection of a synthetic pathway is a strategic decision. For kinase inhibitor development, the ability to easily modify the C4 position of the fused system is often critical for achieving potency and selectivity. Therefore, syntheses that yield a C4-chloro or C4-hydroxy intermediate are particularly valuable, as these positions can be readily functionalized to explore interactions within the solvent-exposed region of the ATP-binding pocket.

Comparative Biological Activity and Therapeutic Applications

Both scaffolds are exceptionally versatile, demonstrating a wide range of biological activities. However, their primary impact has been in the field of oncology and inflammation as kinase inhibitors.[5][6]

The Kinase Inhibitor Paradigm

The fundamental principle behind their efficacy is their ability to act as ATP-competitive inhibitors.[3][4] They occupy the adenine-binding region in the kinase hinge, forming critical hydrogen bonds that anchor the molecule. The remainder of the scaffold and its substituents then extend into other regions of the ATP pocket, conferring potency and selectivity.

Pyrrolo[2,3-d]pyrimidines in the Clinic

This scaffold is renowned for its success in targeting Janus kinases (JAKs).

  • Tofacitinib & Baricitinib: These FDA-approved drugs are potent JAK inhibitors used to treat autoimmune diseases like rheumatoid arthritis.[11] Their success demonstrates the scaffold's ability to generate highly selective and orally bioavailable drugs for non-oncology indications.

  • Oncology Applications: The scaffold is a key component in inhibitors targeting a range of oncogenic kinases, including EGFR, RET, and Aurora kinases.[11][14][15] For example, series of these derivatives have been developed as covalent inhibitors of mutant EGFR in non-small cell lung cancer (NSCLC).[14]

Pyrazolo[3,4-d]pyrimidines in the Clinic

This scaffold has made a significant impact in hematological cancers and is widely explored for solid tumors.

  • Ibrutinib: This groundbreaking, FDA-approved drug is a covalent inhibitor of Bruton's tyrosine kinase (BTK).[3] It has revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia. The pyrazolo[3,4-d]pyrimidine core serves as the essential anchoring unit.

  • Broad-Spectrum Kinase Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against a wide array of kinases, including Src, Abl, VEGFR, and cyclin-dependent kinases (CDKs).[9][16][17] This makes them highly attractive for developing multi-targeted kinase inhibitors or highly selective agents depending on the substitution pattern.

Comparative Summary of Key Drugs and Targets
Drug/CandidateScaffoldPrimary Target(s)Therapeutic Area
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2, JAK3Rheumatoid Arthritis, Psoriatic Arthritis[11]
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK (covalent)B-cell Cancers (e.g., CLL)[3][18]
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2Rheumatoid Arthritis[11]
PP1 / PP2 Pyrazolo[3,4-d]pyrimidineSrc Family KinasesResearch (early tool compounds)[3]
Rociletinib Pyrrolo[2,3-d]pyrimidineEGFR (mutant)NSCLC (development discontinued)[19]

Expert Insight on SAR: For both scaffolds, the C4 position is a critical vector for achieving selectivity. Attaching a substituted aniline or related group at this position allows the molecule to probe deeper into the ATP pocket. For pyrazolo[3,4-d]pyrimidines, substitutions at the N1 position of the pyrazole ring are often used to modulate solubility and pharmacokinetic properties, while for pyrrolo[2,3-d]pyrimidines, the N7 position of the pyrrole ring serves a similar purpose.[11][17]

Experimental Protocols: From Synthesis to Biological Validation

A self-validating system requires robust and reproducible experimental methods. Below are representative protocols for the synthesis of a key intermediate and an in-vitro kinase assay.

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a common method for creating a key intermediate used in the synthesis of many pyrrolo[2,3-d]pyrimidine-based inhibitors.

Causality: This intermediate is crucial because the chlorine at the C4 position is a good leaving group, allowing for facile nucleophilic aromatic substitution. This enables the rapid generation of a library of C4-substituted analogs for SAR studies.

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (deazaguanine).

  • Chlorination: Suspend 1 equivalent of the starting material in an excess of phosphoryl chloride (POCl₃).

  • Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylaniline or triethylamine. This acts as a base to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

  • Neutralization: Slowly neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, until the pH is approximately 7-8. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and dry it under a vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a standard method to determine the potency (IC₅₀) of a synthesized compound against a target kinase.

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase by quantifying the reduction in substrate phosphorylation. This is a primary determinant of a compound's potential therapeutic effect.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human EGFR kinase.

    • ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Kinase assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).

    • Test compounds dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

    • 384-well microplates.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • Add kinase assay buffer to the wells of the microplate.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the EGFR kinase to all wells except the "no enzyme" control.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions. This typically involves adding a reagent that converts the ADP produced into a luminescent or fluorescent signal.

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Normalize the data using the controls (0% inhibition for DMSO control, 100% inhibition for no enzyme control).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualization of Concepts

Signaling Pathway and Experimental Workflow

To better illustrate the context of this research, the following diagrams represent a simplified signaling pathway targeted by these inhibitors and a typical workflow for their discovery.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR Dimerization & Autophosphorylation Scaffold Pyrrolo[2,3-d]pyrimidine or Pyrazolo[3,4-d]pyrimidine Inhibitor Scaffold->P_EGFR INHIBITS RAS_RAF RAS-RAF-MEK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by ATP-competitive scaffolds.

Drug_Discovery_Workflow cluster_chem Chemistry cluster_bio Biology Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis (Protocol 1) Design->Synthesis Purify Purification & Characterization Synthesis->Purify Assay In Vitro Kinase Assay (Protocol 2) Purify->Assay Cell_Assay Cell-Based Potency Assays Assay->Cell_Assay SAR SAR Analysis Assay->SAR SAR->Design Iterative Optimization

Caption: Iterative workflow for kinase inhibitor discovery and optimization.

Conclusion and Future Perspectives

Both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably powerful platforms in drug discovery. While they share a common bioisosteric heritage with purines, their subtle structural differences provide medicinal chemists with distinct advantages.

  • Pyrrolo[2,3-d]pyrimidines have proven exceptionally valuable in developing highly selective inhibitors for targets like JAKs, leading to successful anti-inflammatory drugs.

  • Pyrazolo[3,4-d]pyrimidines have been instrumental in oncology, exemplified by the covalent BTK inhibitor Ibrutinib, and offer broad applicability across the kinome.

The choice between them is not a matter of inherent superiority but of strategic alignment with the target's active site and the desired pharmacological profile. Future research will likely focus on leveraging these scaffolds to develop next-generation inhibitors that can overcome drug resistance, achieve novel selectivity profiles, or act on multiple targets simultaneously. The continued exploration of these privileged structures promises to yield new and effective therapies for a host of human diseases.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromo-Pyrrolo[2,3-d]pyrimidin-4-one Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide array of kinases, which are critical regulators of cellular processes.[1][2] Strategic modifications to this core structure have led to the discovery of numerous clinical candidates and approved drugs targeting kinases involved in cancer and inflammatory diseases.[2][3]

A key challenge in kinase inhibitor development is achieving selectivity. The high degree of conservation in the ATP-binding pocket across the human kinome often leads to off-target effects, where an inhibitor binds to unintended kinases. This cross-reactivity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is an indispensable step in characterizing any new kinase inhibitor.

This guide focuses on kinase inhibitors derived from the 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one scaffold. The introduction of a halogen, such as bromine, at the 5-position can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties by forming halogen bonds and accessing unique pockets within the kinase active site.[4] We will provide an in-depth comparison of their performance, supported by experimental data, and detail the methodologies required for such an evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own work.

The Strategic Advantage of the 5-Bromo-Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif, a critical interaction for ATP-competitive kinase inhibition. The bromine atom at the C5 position serves as a valuable synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of chemical space to optimize potency and selectivity.[5] This strategic placement can also lead to enhanced binding affinity and modulation of the inhibitor's selectivity profile.

For instance, a series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were designed where a 3-bromo substitution on the 4-anilino ring provided potent inhibition of multiple Receptor Tyrosine Kinases (RTKs).[5] This highlights how halogenation is a key strategy in the design of both selective and multi-targeted kinase inhibitors.[4][6]

Comparative Cross-Reactivity Profiling: A Case Study Approach

To illustrate the principles of cross-reactivity profiling, we will consider a hypothetical, yet representative, inhibitor from this class, which we'll call "Compound-Br" . We will compare its selectivity against a well-established, multi-targeted inhibitor, Sunitinib , which also contains a pyrrole moiety and halogen substituent, and a highly selective, next-generation inhibitor, Deucravacitinib (BMS-986165) , which is an allosteric inhibitor.[4][7]

Kinase Selectivity Data

The selectivity of a kinase inhibitor is often assessed using large-scale screening panels, such as the KINOMEscan™ platform, which measures the binding affinity of a compound against hundreds of kinases. The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding.

Kinase TargetCompound-Br (% Control @ 1 µM)Sunitinib (% Control @ 1 µM)Deucravacitinib (% Control @ 1 µM)Primary Pathway
JAK2 0.5 1595JAK-STAT Signaling
JAK3 253098JAK-STAT Signaling
TYK2 60450.1 JAK-STAT Signaling
VEGFR2 51.2 92Angiogenesis
PDGFRβ 82.5 90Cell Growth, Proliferation
Aurora A 855099Mitosis
SRC 151088Cell Growth, Survival

This is representative data compiled for illustrative purposes based on typical profiles of such inhibitors.

Analysis of Selectivity Profiles
  • Compound-Br: This hypothetical inhibitor demonstrates high potency for JAK2, a key target in myeloproliferative neoplasms.[8] It also shows significant activity against VEGFR2 and PDGFRβ, suggesting a potential multi-targeted profile with anti-angiogenic and anti-proliferative effects. Its relatively weaker inhibition of other kinases like JAK3 and TYK2 indicates a degree of selectivity within the JAK family.

  • Sunitinib: As a known multi-targeted inhibitor, Sunitinib shows potent binding to VEGFR2 and PDGFRβ, consistent with its clinical use in treating renal cell carcinoma and other tumors.[4] Its broader activity across multiple kinase families highlights a different therapeutic strategy compared to more selective inhibitors.

  • Deucravacitinib (BMS-986165): This compound represents a paradigm of high selectivity. It is a potent and selective allosteric inhibitor of TYK2, achieving this by binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved ATP-binding site.[7][9] This unique mechanism of action results in minimal cross-reactivity with other kinases, including other JAK family members, which is evident in the representative data.[7][10]

Experimental Methodologies for Cross-Reactivity Profiling

Accurate and reproducible data is the foundation of any comparative guide. Below are detailed protocols for key experiments used to generate kinase inhibition and cross-reactivity data.

Experimental Workflow for Kinase Profiling

The overall process for determining the cross-reactivity profile of a novel inhibitor involves several stages, from initial synthesis to broad-panel screening and cellular validation.

Workflow for Kinase Inhibitor Profiling.
Protocol 1: In Vitro Enzymatic Kinase Assay (e.g., for JAK2)

This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Objective: To determine the IC50 value of Compound-Br against the JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Compound-Br (solubilized in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound-Br in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Further dilute the compound in the kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of diluted Compound-Br or DMSO (for control wells).

    • 10 µL of a solution containing the JAK2 enzyme and substrate peptide in kinase assay buffer.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of positive (known inhibitor) and negative (DMSO) controls is critical. The Z'-factor for the assay should be calculated to ensure it is robust (Z' > 0.5).

Protocol 2: Competitive Binding Assay (KINOMEscan™)

This method quantifies the binding interactions between a test compound and a large panel of kinases.

Objective: To determine the cross-reactivity profile of Compound-Br across a panel of human kinases.

Principle (as employed by DiscoverX/Eurofins): The assay is based on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Procedure Outline:

  • Compound Submission: The test compound (e.g., Compound-Br) is submitted at a specified concentration (e.g., 1 µM).

  • Assay Execution:

    • Kinases from the panel are incubated with the DNA tag.

    • The test compound and the immobilized ligand are added to the kinase-DNA tag mixture.

    • The mixture is allowed to reach equilibrium.

  • Quantification:

    • The beads with the immobilized ligand are washed to remove unbound kinase.

    • The amount of kinase bound to the beads is quantified by qPCR of the attached DNA tag.

  • Data Analysis:

    • The amount of bound kinase in the presence of the test compound is compared to a DMSO control.

    • Results are reported as "% Control," where: % Control = (Signal_compound / Signal_DMSO) * 100

    • A lower % Control value indicates a stronger binding interaction between the compound and the kinase. A value of 0% indicates very strong binding, while 100% indicates no binding.

Authoritative Grounding: This methodology is a widely accepted industry standard for kinase inhibitor profiling, providing a comprehensive and quantitative measure of selectivity.

Discussion and Implications

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile.

  • High Selectivity (e.g., Deucravacitinib): An inhibitor with a highly selective profile, like that of Deucravacitinib for TYK2, is advantageous for minimizing off-target side effects.[9][10] By avoiding inhibition of closely related kinases such as JAK1, JAK2, and JAK3, which are involved in hematopoiesis and immune surveillance, such compounds may offer a better safety margin.[9] This is particularly important for the treatment of chronic inflammatory and autoimmune diseases where long-term dosing is required.

  • Multi-Targeted Profile (e.g., Sunitinib): In oncology, a multi-targeted approach can be beneficial. By inhibiting several key pathways involved in tumor growth, proliferation, and angiogenesis (e.g., VEGFR, PDGFR), an inhibitor like Sunitinib can exert a powerful anti-cancer effect.[4] However, this broad activity can also lead to a higher incidence of adverse events.

  • Balanced Profile (e.g., Compound-Br): An inhibitor like our hypothetical Compound-Br, with potent activity against a primary target (JAK2) and a few other disease-relevant kinases (VEGFR2, PDGFRβ), could offer a "best of both worlds" scenario for certain cancers. This "polypharmacology" could lead to enhanced efficacy by simultaneously blocking multiple signaling pathways that contribute to the disease. The challenge lies in ensuring that the off-target activities are beneficial and do not lead to unacceptable toxicity.

Conclusion

The 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The bromine atom not only serves as a key synthetic handle but also plays a crucial role in modulating the inhibitor's interaction with the target kinase(s). Comprehensive cross-reactivity profiling, using robust and validated methodologies such as enzymatic assays and competitive binding screens, is essential to fully characterize these molecules. The resulting selectivity profile provides invaluable insights into the compound's mechanism of action, therapeutic potential, and potential safety liabilities, guiding its path from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to In Vivo Validation of Novel Pyrrolo[2,3-d]pyrimidine Compounds for Antitumor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vivo Validation for Pyrrolo[2,3-d]pyrimidine-Based Cancer Therapeutics

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[1][2][3] Several derivatives have been synthesized and investigated as inhibitors of key oncogenic drivers such as Aurora A kinase, RET kinase, and others, showing significant promise in in vitro studies.[4][5][6][7]

However, promising in vitro data, such as low nanomolar IC50 values against cancer cell lines, is only the first step.[8] The journey from a promising compound to a potential clinical candidate hinges on rigorous in vivo validation. This guide provides a comprehensive framework for designing and executing robust preclinical animal studies to objectively compare the antitumor activity of novel pyrrolo[2,3-d]pyrimidine compounds against established alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format, adhering to the highest standards of scientific integrity and animal welfare.[9][10][11]

Comparative Landscape: Profiling Novel vs. Standard-of-Care Agents

For this guide, we will consider two hypothetical novel pyrrolo[2,3-d]pyrimidine derivatives, Compound A and Compound B , which have demonstrated potent in vitro activity against a non-small cell lung cancer (NSCLC) cell line. We will compare their in vivo performance against a relevant standard-of-care agent, Pemetrexed . Pemetrexed is a multi-targeted antifolate agent with a pyrrolo[2,3-d]pyrimidine core that is clinically approved for the treatment of NSCLC.[12][13][14]

The primary goal is to determine if our novel compounds offer a superior therapeutic window—that is, greater efficacy with equivalent or lesser toxicity—compared to the current standard.

In Vivo Validation Strategy: From Model Selection to Data Interpretation

A well-designed in vivo study is a self-validating system. This requires careful planning, adherence to ethical guidelines, and the inclusion of appropriate controls.[9][11] The overall workflow is a critical component of this process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Establishment cluster_2 Phase 3: Therapeutic Study cluster_3 Phase 4: Endpoint & Analysis P1 Select & Culture NSCLC Cell Line (e.g., H2122) P2 Acquire & Acclimate Immunocompromised Mice (e.g., Athymic Nude) P3 Prepare Compounds: Novel (A, B) & SoC (Pemetrexed) + Vehicle Formulation M1 Subcutaneous Implantation of NSCLC Cells into Mice P3->M1 M2 Monitor Tumor Growth Until Palpable (e.g., 70-150 mm³) T1 Randomize Mice into Treatment Cohorts (Vehicle, Cmpd A, Cmpd B, Pemetrexed) M2->T1 T2 Administer Treatment According to Schedule (e.g., Daily IP Injection) T1->T2 T3 Monitor Tumor Volume & Animal Health (Body Weight) 3x Weekly T2->T3 E1 Define Humane Endpoints (e.g., Tumor >1500 mm³, >20% Weight Loss) T3->E1 E2 Euthanize & Collect Tissues (Tumors, Organs) for Pharmacodynamics E1->E2 E3 Analyze Data: Tumor Growth Inhibition (TGI) & Toxicity Profiles E2->E3

Caption: High-level workflow for an in vivo xenograft study.

Rationale-Driven Model Selection

The choice of the animal model is paramount and directly impacts the translational relevance of the findings. For initial efficacy screening of compounds against a human cancer cell line, the subcutaneous xenograft model in immunocompromised mice (e.g., athymic nude or NSG mice) is the industry standard.[15]

  • Why this model? It is cost-effective, technically straightforward, and allows for easy, non-invasive monitoring of tumor growth via caliper measurements.[15][16] This makes it ideal for comparing the intrinsic antitumor activity of multiple compounds simultaneously.

  • Causality: We use immunocompromised mice because their lack of a functional adaptive immune system prevents the rejection of the implanted human cancer cells. NSG mice offer an even more severely immunocompromised background and may be required for cell lines that are difficult to engraft.

Detailed Protocol: Subcutaneous Xenograft Tumor Growth Inhibition (TGI) Study

This protocol outlines the essential steps for a robust TGI study, grounded in established best practices.[15][16][17]

Objective: To compare the efficacy of Compound A, Compound B, and Pemetrexed in inhibiting the growth of NSCLC xenografts in mice.

Materials:

  • H2122 NSCLC cells

  • 6-8 week old female athymic nude mice[15]

  • Matrigel or similar basement membrane extract[18]

  • Sterile PBS, 1-cc syringes, 27-gauge needles, digital calipers

  • Test compounds (A, B), Pemetrexed, and appropriate vehicle solution

Methodology:

  • Cell Preparation: Culture H2122 cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10⁶ cells per 100 µL.[17][18]

    • Scientist's Insight: The use of Matrigel is critical as it provides an extracellular matrix environment that significantly improves tumor take rate and growth consistency.[18] Keeping the cell suspension on ice is essential to prevent the Matrigel from solidifying prematurely.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[15][17]

  • Tumor Growth Monitoring: Allow tumors to grow. Once they are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[15]

  • Randomization and Dosing: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

    • Group 1: Vehicle Control (e.g., saline with 5% DMSO)

    • Group 2: Compound A (e.g., 50 mg/kg, daily)

    • Group 3: Compound B (e.g., 50 mg/kg, daily)

    • Group 4: Pemetrexed (Positive Control, e.g., 100 mg/kg, daily)[12]

  • Treatment and Monitoring: Administer the assigned treatments (e.g., via intraperitoneal injection) for the duration of the study (typically 21 days). Continue to measure tumor volume and body weight three times per week.

    • Scientist's Insight: Body weight is a crucial general indicator of toxicity. Significant weight loss (>15-20%) is a primary humane endpoint.[19]

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size (e.g., 1500 mm³) or after the treatment course is complete.[16] Individual animals must be euthanized if they reach humane endpoints, which include >20% body weight loss, tumor ulceration, or impaired mobility.[9][16][19]

Data Presentation and Interpretation: A Comparative Analysis

All quantitative data should be summarized for clear comparison. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Efficacy Data: Tumor Growth Inhibition

Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³) ± SEM% TGIp-value (vs. Vehicle)
Vehicle Control1450 ± 150--
Pemetrexed (100 mg/kg)652 ± 9555%<0.01
Compound A (50 mg/kg) 319 ± 68 78% <0.001
Compound B (50 mg/kg) 812 ± 11044%<0.05
  • % TGI is calculated as: [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100%.[20]

Toxicity Data: Animal Body Weight

Treatment GroupMean Body Weight Change at Day 21 (%)Observations
Vehicle Control+5%No adverse effects
Pemetrexed (100 mg/kg)-8%Mild, recoverable weight loss
Compound A (50 mg/kg) -4% Well-tolerated
Compound B (50 mg/kg) -16%Significant weight loss; approaching humane endpoint

Interpretation: Based on this hypothetical data, Compound A demonstrates a superior profile. It achieved a significantly higher TGI (78%) than the standard-of-care, Pemetrexed (55%), while also showing better tolerability (only 4% weight loss vs. 8% for Pemetrexed). In contrast, Compound B was less efficacious than Pemetrexed and exhibited signs of significant toxicity, making it a less viable candidate for further development.

Mechanism of Action: Linking In Vivo Efficacy to Molecular Target

Many pyrrolo[2,3-d]pyrimidines function as ATP-competitive kinase inhibitors.[1][3] If Compound A is designed to inhibit a specific kinase in a signaling pathway (e.g., Aurora A, a key regulator of mitosis), its in vivo activity should correlate with the inhibition of that target in the tumor tissue.[5]

G cluster_mitosis Mitotic Progression PLC PLK1 Spindle Spindle Assembly PLC->Spindle AURKA Aurora A Kinase AURKA->PLC Phosphorylates Apoptosis G2/M Arrest & Apoptosis TPX2 TPX2 TPX2->AURKA Activates Cytokinesis Cytokinesis Spindle->Cytokinesis CompoundA Compound A (Inhibitor) CompoundA->AURKA Inhibits CompoundA->Apoptosis Leads to

References

Head-to-head comparison of different synthetic routes to 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one

5-bromo-pyrrolo[2,3-d]pyrimidin-4-one, also known as 5-bromo-7-deazaguanine, is a crucial heterocyclic scaffold in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, and its derivatives are integral to a wide array of biologically active compounds, including nucleoside antibiotics and kinase inhibitors.[1] The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. This guide provides a head-to-head comparison of the primary synthetic strategies to access this valuable intermediate, offering insights into the practical considerations for researchers in the field.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic disconnections dominate the synthesis of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one. The first approach involves the direct electrophilic bromination of the pre-formed pyrrolo[2,3-d]pyrimidin-4-one core. The second strategy relies on a convergent synthesis, constructing the bicyclic system from a suitably functionalized pyrimidine and a C2-synthon, where the bromine atom is introduced either before or after the cyclization.

G cluster_0 Synthetic Approaches Target 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one Route_A Route A: Direct Bromination Target->Route_A Retrosynthesis Route_B Route B: Convergent Synthesis Target->Route_B Retrosynthesis

Route A: Direct Electrophilic Bromination

This is arguably the most straightforward approach, involving the direct bromination of the readily available 7H-pyrrolo[2,3-d]pyrimidin-4-one. The electron-rich nature of the pyrrole ring directs electrophilic substitution preferentially to the 5-position.

Chemical Rationale and Mechanistic Insights

The mechanism proceeds via a classic electrophilic aromatic substitution. The pyrrole ring of the 7-deazaguanine system is activated towards electrophiles. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such systems, often obviating the need for a Lewis acid catalyst.[2] The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The regioselectivity for the 5-position is governed by the electronic properties of the bicyclic system, where the C5 carbon bears the highest electron density in the pyrrole ring.

G Start 7H-pyrrolo[2,3-d]pyrimidin-4-one Intermediate Wheland Intermediate (Cationic Adduct) Start->Intermediate Electrophilic Attack Reagent N-Bromosuccinimide (NBS) Solvent (e.g., DMF) Reagent->Intermediate Product 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-one Intermediate->Product Deprotonation

Experimental Protocol: Direct Bromination

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a generalized procedure adapted from the bromination of a similar substrate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which proceeds in high yield (91-95%).[3]

Route B: Convergent Synthesis via Cyclocondensation

This approach constructs the pyrrolo[2,3-d]pyrimidine core from a pyrimidine precursor and a suitable C2-synthon. A key advantage is the potential to introduce substituents on the pyrrole ring by using appropriately substituted C2-synthons. For the synthesis of the target molecule, this would involve the condensation of 2,4-diamino-6-hydroxypyrimidine with a 2-bromo-3-oxopropanal equivalent.

Chemical Rationale and Mechanistic Insights

The core of this strategy is the formation of the pyrrole ring through a condensation reaction between the enamine-like functionality of the 6-aminopyrimidine and an α-halocarbonyl compound. The reaction proceeds through an initial alkylation of the 5-position of the pyrimidine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrrole ring. The use of a pre-brominated C2-synthon directly installs the desired bromine atom at the 5-position of the final product.

G cluster_0 Precursor Synthesis Start_A 2,4-diamino-6-hydroxypyrimidine Condensation Cyclocondensation Start_A->Condensation Start_B Bromoacetaldehyde equivalent Start_B->Condensation Product 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-one Condensation->Product

Experimental Protocol: Convergent Synthesis

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine[4][5][6]

  • Bromoacetaldehyde dimethyl acetal

  • Aqueous Hydrobromic Acid (HBr)

  • Sodium acetate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the α-bromoaldehyde (in situ): Hydrolyze bromoacetaldehyde dimethyl acetal with aqueous HBr to generate bromoacetaldehyde. Caution: Bromoacetaldehyde is a lachrymator and should be handled in a well-ventilated fume hood.

  • Cyclocondensation: In a separate flask, dissolve 2,4-diamino-6-hydroxypyrimidine (1 equivalent) and sodium acetate (2 equivalents) in DMF.

  • Add the freshly prepared bromoacetaldehyde solution to the pyrimidine solution at room temperature.

  • Heat the reaction mixture to 45-50 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the crude 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-one.

  • Purify by recrystallization.

Note: This protocol is based on the general methodology for the synthesis of 5-substituted pyrrolo[2,3-d]pyrimidines via condensation with α-bromo aldehydes.

Head-to-Head Comparison

FeatureRoute A: Direct BrominationRoute B: Convergent Synthesis
Number of Steps 1 (from 7H-pyrrolo[2,3-d]pyrimidin-4-one)1-2 (depending on C2-synthon availability)
Starting Materials 7H-pyrrolo[2,3-d]pyrimidin-4-one, NBS2,4-diamino-6-hydroxypyrimidine, bromoacetaldehyde equivalent
Reagent Handling NBS is a stable solid, but requires careful handling.Bromoacetaldehyde is a lachrymator and unstable.
Yield Generally high (expected >90%).[3]Moderate to good, but can be variable.
Scalability Readily scalable.Scalability may be limited by the handling of the C2-synthon.
Versatility Limited to the introduction of bromine at the 5-position.Allows for the introduction of other substituents at the 5-position by varying the C2-synthon.
Key Advantage Simplicity and high yield.Flexibility in introducing diverse 5-substituents.
Key Disadvantage Requires the synthesis of the starting heterocycle.The C2-synthon can be unstable and difficult to handle.

Conclusion and Recommendations

For the specific synthesis of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one, Route A (Direct Bromination) is the recommended approach for its simplicity, high anticipated yield, and ease of scalability. The starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one, is commercially available or can be synthesized in a straightforward manner. The use of N-bromosuccinimide as the brominating agent is a well-established and reliable method for electron-rich heterocyclic systems.

Route B (Convergent Synthesis) , while a valid and powerful strategy for creating a library of 5-substituted analogues, presents practical challenges for the synthesis of the target molecule due to the nature of the required bromoacetaldehyde. However, for research programs focused on exploring a variety of substituents at the 5-position, the development of a robust protocol for this convergent route would be highly valuable.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, the available starting materials, and the scale of the synthesis. For routine and large-scale production of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one, direct bromination is the more efficient and practical choice.

References

A Comparative Guide to the Selectivity of Novel CDK2 Inhibitors Featuring the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Renewed Quest for Selective CDK2 Inhibition in Oncology

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in orchestrating the G1/S phase transition and DNA replication.[1][2][3] Dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, is a hallmark of various cancers, including breast, ovarian, and gastric cancers.[4] This has positioned CDK2 as a compelling therapeutic target for cancer therapy.[1][2] Furthermore, recent research has unveiled a critical role for CDK2 in mediating resistance to approved CDK4/6 inhibitors, making selective CDK2 inhibition a promising strategy to overcome treatment failure.[5][6]

However, the development of selective CDK2 inhibitors has been a significant challenge due to the high degree of structural homology within the ATP-binding sites of the CDK family, particularly with CDK1.[7][8] Non-selective inhibition can lead to off-target effects and associated toxicities, underscoring the critical need for inhibitors with high selectivity for CDK2.[7] In this context, a novel class of inhibitors built upon a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core has emerged, demonstrating exceptional selectivity for CDK2.[5][9][10][11][12][13] This guide provides an in-depth evaluation of the selectivity of these compounds, comparing their performance with other notable CDK2 inhibitors and detailing the experimental methodologies used for their characterization.

The Rise of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Scaffold

The journey to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core began with high-throughput screening, leading to a scaffold hop from an initial hit to this novel chemical series.[5][9] This new scaffold demonstrated a promising initial selectivity profile within the CDK family. Extensive structure-activity relationship (SAR) studies revealed that specific substitutions on the core structure were key to driving unprecedented levels of selectivity.[5]

Key findings from these studies highlighted that methyl substitution on the benzenesulfonamide and the incorporation of a (1S, 3R)-hydroxycyclohexane lactam substituent dramatically enhanced selectivity against other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9, by over 200-fold in some cases.[5] This breakthrough underscores the potential of this scaffold to yield highly targeted CDK2 inhibitors with a potentially wider therapeutic window.

Comparative Selectivity Analysis: A Head-to-Head Evaluation

The true measure of a targeted inhibitor lies in its selectivity profile. The following tables provide a comparative analysis of the inhibitory activity (IC50 values) of representative compounds from the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series against a panel of CDKs, benchmarked against other well-characterized CDK inhibitors. Lower IC50 values indicate higher potency.

Table 1: Selectivity Profile of Representative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)CDK1/CDK2 Selectivity (fold)CDK4/CDK2 Selectivity (fold)CDK6/CDK2 Selectivity (fold)CDK9/CDK2 Selectivity (fold)
5f 41300>10000>100001800325>2500>2500450
5g 51100>10000>100002500220>2000>2000500
6 61200>10000>100001700200>1667>1667283

Data compiled from Sokolsky et al., ACS Med Chem Lett. 2022.[5]

Table 2: Selectivity Profile of Other Notable CDK Inhibitors

InhibitorCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)
BLU-222 2.6233.6377.4275.26115.1
SNS-032 38~480~925>10004
Dinaciclib 13>60>604
R547 321--
AZD5438 6164492120
Milciclib 45398160--
PF-07104091 -----

As evidenced by the data, the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series exhibits a remarkable selectivity for CDK2 over other CDK family members, particularly CDK1, which is a significant advantage in mitigating potential toxicities.

G cluster_0 Biochemical Selectivity Profiling Compound Library Compound Library Primary Screen (CDK2) Primary Screen (CDK2) Compound Library->Primary Screen (CDK2) Test Compounds Kinase Panel Screening Kinase Panel Screening Primary Screen (CDK2)->Kinase Panel Screening Active Hits Data Analysis Data Analysis Kinase Panel Screening->Data Analysis IC50 Values Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Generate Profile

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Cellular Mechanisms and Therapeutic Potential

The high biochemical selectivity of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives translates to potent and selective activity in cellular models. These compounds have demonstrated submicromolar potency in inhibiting the phosphorylation of the Retinoblastoma protein (pRb), a key downstream substrate of CDK2, in human whole blood assays.[5][16] Furthermore, select analogues have shown approximately 30-fold cellular selectivity against CDK1 in a CDK1-driven cell line.[16]

Encouragingly, lead compounds from this series exhibit minimal inhibition of CYP enzymes and hERG, along with excellent solubility, suggesting a favorable preliminary safety and pharmacokinetic profile.[5][16]

Experimental Protocols: A Guide to Evaluating CDK2 Inhibitor Selectivity

To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key experiments used to characterize the selectivity and cellular effects of CDK2 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the enzymatic activity of CDK2/Cyclin E1 in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • CDK substrate peptide (e.g., Histone H1)

  • ATP (at a concentration approximate to the Km for the kinase)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[25]

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in Kinase Assay Buffer.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2x enzyme solution containing recombinant CDK2/Cyclin E1 in Kinase Assay Buffer. Add 2 µL to each well.

  • Prepare a 2x substrate/ATP solution containing the substrate peptide and ATP in Kinase Assay Buffer. Add 2 µL to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[25]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.[25]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular CDK2 Inhibition Assay (Western Blot for Phospho-Rb)

This assay measures the phosphorylation status of the Retinoblastoma protein (Rb), a direct substrate of CDK2, in a cellular context.

Objective: To assess the ability of a test inhibitor to inhibit CDK2 activity in cells by measuring the phosphorylation of Rb at specific sites (e.g., Ser807/811).

G cluster_1 Cellular p-Rb Western Blot Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Primary & Secondary Ab Imaging & Analysis Imaging & Analysis Immunoblotting->Imaging & Analysis

Caption: Experimental Workflow for Cellular p-Rb Western Blot.

Materials:

  • Cancer cell line with active CDK2 signaling (e.g., OVCAR-3, COV318)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies (e.g., rabbit anti-phospho-Rb (Ser807/811), rabbit anti-total Rb, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to approximately 70-80% confluency.

  • Treat cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a defined time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of Rb phosphorylation.

Conclusion and Future Outlook

The discovery and optimization of CDK2 inhibitors based on the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core represent a significant advancement in the pursuit of selective CDK2-targeted therapies.[5] The exceptional selectivity profile of this series, particularly against the closely related CDK1, offers the potential for an improved safety profile compared to less selective inhibitors. The promising cellular activity and preliminary ADME properties further underscore the therapeutic potential of this chemical scaffold.

Future research will likely focus on in vivo efficacy studies in relevant cancer models, including those resistant to CDK4/6 inhibitors, and further optimization of pharmacokinetic properties to identify a clinical candidate. The continued development of these highly selective CDK2 inhibitors holds the promise of providing a new and effective treatment option for patients with cancers driven by CDK2 hyperactivity.[5][6]

References

The In-Silico Gauntlet: A Comparative Guide to Docking Pyrrolo[2,3-d]pyrimidines Against Target Kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology and inflammatory disease research, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure. Its intrinsic resemblance to adenine, the core of adenosine triphosphate (ATP), makes it an ideal starting point for the design of potent and selective kinase inhibitors.[1][2][3] Kinases, the master regulators of cellular signaling, are frequently dysregulated in various pathologies, making them prime therapeutic targets. This guide provides an in-depth, comparative analysis of molecular docking studies involving pyrrolo[2,3-d]pyrimidine derivatives against a panel of clinically relevant kinases, offering a blend of theoretical insights and practical, step-by-step protocols for researchers in the field of drug discovery.

The Rationale: Why Pyrrolo[2,3-d]pyrimidines and Molecular Docking?

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, serves as an effective anchor within the ATP-binding pocket of kinases.[2][3] This structural mimicry provides a strong foundation for achieving high binding affinity. The true art of designing successful inhibitors, however, lies in the strategic modification of this core to enhance potency, selectivity, and pharmacokinetic properties.[1] This is where molecular docking becomes an indispensable tool. By simulating the interactions between a ligand (the pyrrolo[2,3-d]pyrimidine derivative) and its target protein (the kinase), we can predict binding conformations, estimate binding affinities, and elucidate the key molecular interactions driving inhibition. This computational prescreening allows for the prioritization of compounds for synthesis and biological evaluation, significantly accelerating the drug discovery pipeline.[4]

Comparative Docking Performance: A Multi-Kinase Perspective

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is evident in its ability to be tailored to inhibit a diverse range of kinases. The following table summarizes the docking performance and, where available, corresponding biological activity of representative derivatives against several key kinase targets. This comparative data underscores the importance of substituent effects on potency and selectivity.

Derivative/CompoundTarget Kinase(s)PDB IDDocking Score (kcal/mol)Key InteractionsExperimental IC50
Compound 5k EGFR, Her2, VEGFR2, CDK24hjo, 3rcd, 4asd, 3ti1Not explicitly stated, but noted to have similar binding interactions to sunitinibHydrogen bonds with hinge region residues, hydrophobic interactions in the back pocket40-261 nM
Compound 7 VEGFR2, Her24asd, 3rcdNot explicitly stated, but shown to have comparable interactions to sorafenib and lapatinibHydrogen bonds with hinge region, interactions with DFG motifNot explicitly stated for kinases, but showed potent antiproliferative activity
Compound 12i EGFR (T790M mutant)Not specifiedNot specifiedCovalent bond formation, interactions with the hinge region0.21 nM
Compound 5n PAK4Not specifiedNot specifiedStrong interactions with the hinge region and β-sheetsGood inhibitory capacity with no cytotoxicity
Compound 59 RET (wt and V804M mutant)Not specifiedNot specifiedType 2 inhibitor binding pose, interactions with hinge regionLow nanomolar potency

Note: Docking scores and IC50 values are highly dependent on the specific study, software, and experimental conditions. The data presented here is for comparative purposes.

The data clearly indicates that strategic modifications to the pyrrolo[2,3-d]pyrimidine core can yield potent inhibitors against a variety of kinases. For instance, the introduction of halogenated benzylidene benzohydrazide moieties in Compound 5k led to multi-targeted inhibition of key kinases involved in cancer progression.[5] Similarly, the design of hybrid molecules, such as Compound 7 , which combines the pyrrolo[2,3-d]pyrimidine scaffold with an isatin moiety, has shown promising multi-kinase inhibitory effects.[4][6] The development of covalent inhibitors, exemplified by Compound 12i , demonstrates a powerful strategy for targeting specific mutant kinases like EGFR T790M.[7]

Experimental Workflow: A Step-by-Step Protocol for Docking a Pyrrolo[2,3-d]pyrimidine Derivative

To provide a practical framework, we outline a detailed protocol for a typical molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[8][9]

Objective: To predict the binding mode and estimate the binding affinity of a novel pyrrolo[2,3-d]pyrimidine derivative against a target kinase.
Materials:
  • 3D structure of the target kinase (e.g., from the Protein Data Bank - PDB).

  • 3D structure of the pyrrolo[2,3-d]pyrimidine derivative (e.g., built using a molecular modeling software).

  • Molecular docking software (e.g., AutoDock Vina).

  • Molecular visualization software (e.g., PyMOL, Chimera).

Protocol:
  • Protein Preparation:

    • Download the crystal structure of the target kinase from the PDB (e.g., PDB ID: 4hjo for EGFR).[5]

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Generate a 3D structure of the pyrrolo[2,3-d]pyrimidine derivative.

    • Minimize the energy of the ligand to obtain a stable conformation.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

    • Assign partial charges to the ligand atoms.

  • Binding Site Definition:

    • Identify the ATP-binding site of the kinase. This is typically located in the cleft between the N- and C-lobes and includes the hinge region.

    • Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Molecular Docking Simulation:

    • Run the docking simulation using AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the defined binding site.

    • The scoring function of the docking program will calculate the binding affinity (typically in kcal/mol) for each generated pose.

  • Analysis of Results:

    • Visualize the top-ranked docking poses using a molecular graphics program.

    • Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the predicted binding mode with known inhibitor-kinase crystal structures to validate the docking results.

    • The root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose can be calculated to assess the accuracy of the docking protocol.[9][10]

Visualizing the Docking Workflow and Key Interactions

To better illustrate the process, the following diagrams outline the general molecular docking workflow and the crucial pharmacophoric features of pyrrolo[2,3-d]pyrimidines for kinase binding.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Structure) Binding_Site Define Binding Site (Grid Box) Protein_Prep->Binding_Site Ligand_Prep Ligand Preparation (3D Structure) Ligand_Prep->Binding_Site Docking_Run Run Docking (e.g., AutoDock Vina) Binding_Site->Docking_Run Pose_Analysis Analyze Poses & Interactions Docking_Run->Pose_Analysis Score_Evaluation Evaluate Binding Scores Docking_Run->Score_Evaluation

Caption: A generalized workflow for molecular docking studies.

Pharmacophore_Model Pyrrolo_Core Pyrrolo[2,3-d]pyrimidine Core Hinge_Binding Hinge Region Binding (H-Bonds) Pyrrolo_Core->Hinge_Binding N1 & N7-H Hydrophobic_Pocket Hydrophobic Pocket I (Gatekeeper Residue) Pyrrolo_Core->Hydrophobic_Pocket Substituents at C4/C5 Solvent_Region Solvent Exposed Region (Selectivity & Solubility) Pyrrolo_Core->Solvent_Region Substituents at C2/C6

Caption: Key pharmacophoric features of pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Conclusion and Future Directions

Molecular docking has proven to be a powerful and cost-effective strategy in the design and development of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The ability to computationally predict and analyze ligand-protein interactions provides invaluable insights that guide medicinal chemistry efforts. As computational power increases and scoring functions become more sophisticated, the predictive accuracy of docking studies will continue to improve. The integration of molecular dynamics simulations can further refine docking poses and provide a more dynamic picture of the binding event.[11] The continued application of these in-silico methods will undoubtedly accelerate the discovery of the next generation of targeted kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

Assessing the Anti-Angiogenic Properties of Substituted Pyrrolo[2,3-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Angiogenesis in Disease and the Promise of Pyrrolo[2,3-d]pyrimidines

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process essential for embryonic development, wound healing, and tissue repair.[1][2][3] However, in pathological conditions, most notably cancer, uncontrolled angiogenesis becomes a critical driver of disease progression.[2][3] Tumors, to grow beyond a few millimeters, require a dedicated blood supply to deliver oxygen and nutrients and remove waste products.[3] This has established anti-angiogenic therapy as a cornerstone of modern oncology.

A key signaling pathway that governs angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR.[4][5] The binding of VEGF to VEGFR-2 on endothelial cells triggers a cascade of intracellular events that lead to endothelial cell proliferation, migration, and the formation of new blood vessels.[6] Consequently, inhibiting the VEGF/VEGFR signaling pathway has become a primary strategy in the development of anti-angiogenic drugs.

Among the various chemical scaffolds explored for this purpose, substituted pyrrolo[2,3-d]pyrimidines have emerged as a particularly promising class of compounds.[4][5] This heterocyclic system is a bioisostere of adenine, the core component of ATP, enabling it to competitively bind to the ATP-binding site of tyrosine kinases like VEGFR and inhibit their activity.[4][5] This guide provides a comprehensive assessment of the anti-angiogenic properties of substituted pyrrolo[2,3-d]pyrimidines, comparing their efficacy with established anti-angiogenic agents and detailing the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting the VEGF Signaling Pathway

The anti-angiogenic activity of substituted pyrrolo[2,3-d]pyrimidines is primarily attributed to their ability to inhibit VEGFR-2, a receptor tyrosine kinase.[4][5][7][8] The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways that ultimately lead to the biological responses of angiogenesis. Substituted pyrrolo[2,3-d]pyrimidines, by occupying the ATP-binding pocket of the VEGFR-2 kinase domain, prevent this autophosphorylation, thereby blocking the entire signaling cascade.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Pyrrolo Substituted Pyrrolo[2,3-d]pyrimidine Pyrrolo->VEGFR2 Inhibition

Caption: The VEGF signaling pathway and the inhibitory action of substituted pyrrolo[2,3-d]pyrimidines.

Comparative Efficacy of Substituted Pyrrolo[2,3-d]pyrimidines

The potency of anti-angiogenic compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against their target kinase and in cell-based assays. The following table summarizes the reported IC50 values for several substituted pyrrolo[2,3-d]pyrimidine derivatives against VEGFR-2, alongside the established multi-targeted kinase inhibitor, Sunitinib, for comparison.

Compound ClassSpecific DerivativeVEGFR-2 IC50 (nM)NotesReference
Pyrrolo[2,3-d]pyrimidine Compound with biaryl urea moiety (12d)11.9Demonstrates high potency.[7][8]
Pyrrolo[2,3-d]pyrimidine Compound with biaryl urea moiety (15c)13.6Another highly potent derivative.[7][8]
Pyrrolo[2,3-d]pyrimidine Compound 5k136Also inhibits EGFR and Her2.[9][10]
Pyrrolo[3,2-d]pyrimidine Compound 20d2.5 (cellular phosphorylation)Potently blocks VEGF-stimulated cellular phosphorylation.[11]
Standard of Care Sunitinib261A multi-targeted tyrosine kinase inhibitor used as a benchmark.[9][10]

As the data indicates, specific substituted pyrrolo[2,3-d]pyrimidine derivatives exhibit potent, low nanomolar inhibition of VEGFR-2, with some compounds demonstrating superior or comparable activity to the established drug, Sunitinib.[7][8][9][10] The structure-activity relationship (SAR) studies reveal that modifications to the substituents on the pyrrolo[2,3-d]pyrimidine core can significantly impact potency and selectivity.[4][5] For instance, the introduction of biaryl urea moieties has been shown to yield highly potent VEGFR-2 inhibitors.[7][8]

Experimental Protocols for Assessing Anti-Angiogenic Properties

A multi-faceted experimental approach is crucial for a thorough evaluation of the anti-angiogenic potential of any compound. This typically involves a combination of in vitro assays to assess specific cellular functions and in vivo models to confirm activity in a more complex biological system.

Experimental Workflow

Experimental_Workflow A Compound Synthesis (Substituted Pyrrolo[2,3-d]pyrimidines) B In Vitro Assays A->B E In Vivo Assay A->E C Endothelial Cell Proliferation Assay B->C D Endothelial Cell Tube Formation Assay B->D G Data Analysis & SAR Studies C->G D->G F Chick Chorioallantoic Membrane (CAM) Assay E->F F->G

Caption: A typical experimental workflow for assessing anti-angiogenic compounds.

Endothelial Cell Proliferation Assay

Rationale: This assay directly measures the cytostatic effect of the test compounds on endothelial cells, a critical step in angiogenesis.[12] Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and well-characterized cell line for this purpose.[13]

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in complete endothelial growth medium. Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyrrolo[2,3-d]pyrimidine compounds and a positive control (e.g., Sunitinib) in a low-serum medium.

  • Incubation: Remove the culture medium from the wells and replace it with the medium containing the test compounds. Incubate for 48-72 hours.

  • Viability Assessment: Assess cell viability using a metabolic assay such as MTT or AlamarBlue. This involves adding the reagent to each well and measuring the absorbance or fluorescence after a specified incubation period.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay

Rationale: This assay mimics the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[14] The use of a basement membrane extract like Matrigel provides the necessary extracellular matrix cues for this process.

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing the test compounds at various concentrations.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • Imaging: Visualize the formation of tube-like structures using an inverted microscope. Images can be captured at different time points. For enhanced visualization, cells can be pre-labeled with a fluorescent dye like Calcein AM.[1]

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[1][15][16][17]

Chick Chorioallantoic Membrane (CAM) Assay

Rationale: The CAM assay is a well-established in vivo model that provides a naturally vascularized environment to assess both pro- and anti-angiogenic effects.[18] Its advantages include being relatively low-cost, rapid, and allowing for direct visualization of the vasculature.[19]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.

  • Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Compound Application: Prepare sterile, non-inflammatory carriers (e.g., methylcellulose pellets) containing the test compounds. Place the carrier directly onto the CAM.[20]

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Observation and Imaging: On the day of observation, re-open the window and examine the vasculature around the carrier. Capture images of the CAM using a stereomicroscope.

  • Quantification: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the carrier or by measuring the avascular zone.

Critical Considerations and Troubleshooting:

  • Sterility: Maintaining sterile conditions is paramount to prevent contamination and embryo death.[18]

  • Inflammatory Response: The carrier itself can sometimes elicit an inflammatory response, leading to a false-positive angiogenic effect.[21] The use of appropriate negative controls is essential to distinguish between a true angiogenic response and inflammation.[21]

  • Embryo Viability: The windowing and application process can impact embryo viability. Careful handling is necessary to maximize the success rate of the assay.[19]

Conclusion and Future Directions

Substituted pyrrolo[2,3-d]pyrimidines represent a highly promising class of anti-angiogenic agents with demonstrated potent inhibitory activity against VEGFR-2.[4][5][7][8] Their efficacy, in some cases surpassing that of established drugs like Sunitinib, underscores their potential for further development as cancer therapeutics.[9][10] The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel anti-angiogenic compounds.

Future research in this area should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby minimizing off-target effects. Furthermore, exploring the efficacy of these compounds in combination with other anti-cancer therapies could lead to more effective treatment strategies. The continued investigation of substituted pyrrolo[2,3-d]pyrimidines holds significant promise for advancing the field of anti-angiogenic therapy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one. As a brominated heterocyclic compound, this substance requires specific handling protocols to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

The pyrrolo[2,3-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor in various therapeutic areas.[1][2] The presence of a bromine atom, however, classifies it as a halogenated organic compound, placing it under specific waste management regulations due to the potential for forming hazardous byproducts during improper disposal.[3][4] Adherence to the procedures outlined below is not merely a matter of best practice but a legal and ethical necessity.

Part 1: Hazard Identification and Waste Characterization

Anticipated Hazards:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

The foundational step in compliant disposal is the formal determination of whether a substance is a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), any laboratory chemical that is no longer intended for use is considered waste.[6][7] Given its chemical structure and anticipated hazards, this compound must be managed as hazardous waste .

Regulatory Classification: This compound is classified as a halogenated organic compound due to the carbon-bromine bond.[3][8] This is the single most critical factor influencing its disposal pathway. Halogenated wastes require specific, high-temperature incineration to prevent the formation of toxic dioxins and furans. Consequently, they must be segregated from non-halogenated waste streams.[4]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Proper PPE is non-negotiable when handling the pure compound or its waste.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Spill Management Protocol: In the event of a small spill, laboratory personnel should act immediately to contain and clean the area.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.

  • Don PPE: Ensure appropriate PPE is worn before addressing the spill.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as halogenated hazardous waste.[6]

For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic, documented procedure. Evaporation in a fume hood is strictly prohibited as a disposal method.[6][9]

Step 1: Waste Segregation At the point of generation, this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated solvents) must be segregated into a dedicated waste stream for Halogenated Organic Solids or Halogenated Organic Liquids , as appropriate. Do not mix with non-halogenated waste.[4] This segregation is crucial for cost-effective and environmentally sound disposal.

Step 2: Container Selection All hazardous waste must be stored in containers that are compatible with the chemical.[9][10]

  • Use a container made of a material that does not react with the waste.

  • The container must be in good condition, free of leaks or cracks, and have a secure, screw-top lid.

  • The lid must remain closed at all times except when adding waste.[9]

Step 3: Labeling Proper labeling is a key component of RCRA compliance. As soon as the first particle of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[6] The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound."

  • The accumulation start date (the date the first waste is added).

  • The specific hazards (e.g., Irritant, Harmful).

Step 4: Accumulation in a Satellite Accumulation Area (SAA) The labeled waste container must be kept in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[9][11]

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[6]

  • Store the waste container in secondary containment to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal Laboratory personnel must not transport hazardous waste.[6] Disposal is managed exclusively by your institution's EHS department or a licensed hazardous waste contractor. When the container is full or has been accumulating for the maximum allowed time (typically 6 to 12 months under academic lab rules), submit a collection request through your EHS office.[11]

Disposal Parameter Summary

ParameterGuidelineRationale & Reference
Waste Classification Hazardous Waste; Halogenated OrganicPresence of a carbon-bromine bond and anticipated toxicity.[3][5]
Segregation Must be segregated from non-halogenated waste.Halogenated compounds require specific disposal methods to prevent toxic byproducts.[4]
On-site Storage Satellite Accumulation Area (SAA)Compliance with EPA regulations (40 CFR § 262.15).[9][11]
Container Compatible material, leak-proof, securely capped.Prevents reactions, spills, and exposure.[9][10]
Prohibited Disposal No drain disposal, no trash disposal, no evaporation.Prevents environmental contamination and ensures regulatory compliance.[6][9][10]
Final Disposal Via licensed hazardous waste contractor arranged by EHS.Ensures waste is treated and disposed of according to federal and state law.[6]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Pickup cluster_3 Step 4: Final Disposition A Unwanted Material: 5-Bromo-3,7-dihydro-4h- pyrrolo[2,3-d]pyrimidin-4-one B Hazard Assessment: Is it a Halogenated Organic Compound? A->B C YES: Segregate into 'Halogenated Waste' Stream B->C Yes D Select Compatible, Labeled Container C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Request Pickup from EHS (When Full or Time Limit Reached) E->F G EHS Transports to Central Accumulation Area F->G H Final Disposal via Licensed Contractor (High-Temp Incineration) G->H

Caption: Decision workflow for the proper disposal of this compound.

References

Operational Guide: Personal Protective Equipment for Handling 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-proven framework for the safe handling of 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one. Given that comprehensive toxicological data for this specific novel compound may not be fully available, our protocols are grounded in a conservative approach, treating it as a potentially hazardous substance based on the known properties of its chemical class, brominated pyrrolopyrimidine derivatives. Adherence to these procedures is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Hazard Assessment and Risk Mitigation

The foundational principle of laboratory safety is to understand the potential risks. While specific data for this compound is limited, analogous structures such as 5-Bromo-7-Azaindole and other brominated heterocyclic compounds are known to cause irritation to the skin, eyes, and respiratory system and may be harmful if swallowed.[1][2] Therefore, we must operate under the assumption of similar hazards.

Table 1: Hazard Summary and Mitigation Strategy

Hazard Type Potential Risks Primary Mitigation Strategy
Acute Health Effects May cause skin, eye, and respiratory tract irritation.[1] Harmful if ingested or inhaled.[1][2] Minimize direct contact and aerosol generation through engineering controls and mandatory Personal Protective Equipment (PPE).
Chronic Health Effects Long-term toxicological properties have not been fully investigated.[3] Adhere to the ALARA (As Low As Reasonably Achievable) principle to minimize all routes of exposure.
Fire and Explosion Emits toxic fumes (Carbon oxides, Nitrogen oxides, Hydrogen bromide) under fire conditions.[2][3] Store away from ignition sources. Use appropriate fire extinguishers (carbon dioxide, dry chemical powder).[3]

| Reactivity | Potential incompatibility with strong oxidizing agents. | Store separately from incompatible materials. |

Mandatory Personal Protective Equipment (PPE) Protocol

The use of PPE is a final, but essential, barrier to chemical exposure after engineering controls like fume hoods have been implemented.[4] The following PPE is mandatory for all procedures involving this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body Area Required PPE Standard & Rationale
Hands Double Nitrile Gloves Chemically protective gloves are crucial to minimize dermal exposure.[5] Double-gloving is recommended when handling potent compounds. Gloves must be changed immediately if contaminated.
Eyes/Face Tightly fitting Safety Goggles & Face Shield Standard safety glasses are insufficient. Goggles protect against dust and splashes, while a face shield offers a full barrier against splashes to the entire face.[4][6]
Body Long-sleeved, cuffed Laboratory Coat or a disposable Gown A closed lab coat or gown prevents skin contact from spills or contaminated surfaces.[6] For larger quantities, a chemical-resistant apron over the lab coat is advised.[7]
Respiratory NIOSH-approved Respirator (e.g., N95) Required when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible, to prevent inhalation of fine particles.[4][6] Surgical masks offer little to no protection.[4]

| Feet | Closed-toe Shoes & Shoe Covers | Closed-toe shoes are a baseline requirement. Shoe covers should be used in designated hazardous drug handling areas to prevent tracking contaminants.[6] |

Safe Handling Workflow: From Preparation to Disposal

A systematic workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for handling the compound.

  • Preparation:

    • Verify that the chemical fume hood is operational and certified.

    • Ensure the work area is clean and uncluttered. Place plastic-backed absorbent pads on the work surface to contain minor spills.[5]

    • Assemble all necessary equipment (glassware, spatulas, solvents) before retrieving the compound.

    • Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Donning PPE:

    • Put on shoe covers, the primary pair of gloves, a lab coat/gown, and a face mask/respirator.

    • Add eye protection (goggles) and a face shield.

    • Don the second (outer) pair of gloves just before handling the chemical.

  • Handling the Compound (inside a fume hood):

    • Carefully open the container, avoiding any puff of powder.

    • Use dedicated spatulas to weigh the solid compound. Minimize dust generation during transfer.[9]

    • If creating a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling & Decontamination:

    • Securely close the primary container of the compound.

    • Decontaminate all surfaces and equipment used.

    • Dispose of all contaminated disposables (e.g., absorbent pads, pipette tips) in a designated hazardous waste container.[10]

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield and goggles.

    • Remove the lab coat/gown, turning it inward on itself.

    • Remove shoe covers.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[2]

G cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_decon 4. Decontamination & Doffing prep1 Verify Fume Hood & Safety Showers prep2 Assemble Equipment & Reagents prep1->prep2 ppe1 Don Inner Gloves, Gown, Respirator prep2->ppe1 ppe2 Don Eye/Face Protection & Outer Gloves ppe1->ppe2 handle1 Weigh Solid Compound ppe2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Seal Primary Container handle2->handle3 decon1 Decontaminate Surfaces & Dispose of Waste handle3->decon1 decon2 Doff PPE in Correct Order decon1->decon2 decon3 Wash Hands Thoroughly decon2->decon3

Caption: Workflow for safely handling this compound.

Spill and Emergency Procedures

Immediate and correct action is vital in the event of a spill to prevent exposure.

  • Small Spill (Solid or Liquid):

    • Alert Personnel: Immediately notify others in the area.

    • Isolate: Restrict access to the spill area.

    • Contain & Clean: Wearing full PPE, cover a liquid spill with an inert absorbent material (e.g., vermiculite).[10] For a solid spill, gently sweep the material to avoid raising dust.[10]

    • Collect: Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.[10]

    • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent solution, followed by water.[5]

  • Large Spill or Uncontrolled Release:

    • Evacuate: Immediately evacuate the laboratory.

    • Notify: Alert your institution's Environmental Health & Safety (EHS) office or emergency response team.

    • Secure: Prevent entry into the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[3]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3]

    • Inhalation: Move the affected person to fresh air.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]

    • Action: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or chemical information to the medical personnel.[3]

Waste Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.[8]

  • Waste Segregation:

    • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container. This includes unused compound, contaminated gloves, wipes, and absorbent pads.

    • Liquid Waste: Collect in a compatible, leak-proof container with a secure cap. Do not mix with incompatible waste streams.[8]

    • Sharps: All contaminated sharps (needles, broken glass) must be placed in a designated sharps container.[8]

  • Labeling:

    • Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[8]

    • The label must clearly state "Hazardous Waste" and list "this compound" and any solvents.

  • Storage and Disposal:

    • Store sealed waste containers in a designated, secure secondary containment area away from general laboratory traffic.

    • Arrange for pickup and disposal through your institution's licensed professional waste disposal service. Never dispose of this chemical down the drain or in regular trash.[10]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.